(E)-9-Oxodec-2-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-9-oxodec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJRDZMWIAYEMM-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334-20-3, 2575-01-1 | |
| Record name | Queen substance | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Keto-2-decenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002575011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-OXO-2-DECENOIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618LR3X900 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (2E)-9-Oxo-2-decenoic Acid: Properties, Protocols, and Potential Therapeutic Pathways
For Immediate Release
This technical whitepaper provides a comprehensive overview of the core properties of (2E)-9-Oxo-2-decenoic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. Herein, we detail its physicochemical characteristics, established biological functions, and putative signaling pathways, supported by experimental methodologies and quantitative data.
Core Physicochemical Properties
(2E)-9-Oxo-2-decenoic acid, also widely known as Queen Bee Acid or 9-ODA, is a medium-chain oxo fatty acid.[1] Its fundamental properties are summarized in the table below, compiled from various chemical databases and literature.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O₃ | [1][2] |
| Molecular Weight | 184.23 g/mol | [1][2] |
| CAS Number | 334-20-3 | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 54.5-55.5 °C | [3][4] |
| Boiling Point | 80-100 °C at 0.001 Torr | [4] |
| Predicted pKa | 4.78 ± 0.10 | [4] |
| Predicted LogP | 1.6 - 2.17 | [1][5] |
| Solubility | Soluble in organic solvents. | |
| Synonyms | Queen substance, 9-Oxo-2E-decenoic acid, (E)-9-oxodec-2-enoic acid | [1][2][6] |
Established Biological Role: A Keystone Pheromone
The most well-documented biological function of 9-ODA is its role as the primary component of the queen honeybee (Apis mellifera) mandibular pheromone (QMP).[6] This pheromone is critical for maintaining the social hierarchy and reproductive stability of the honeybee colony.
Key Functions in Honeybee Colonies:
-
Inhibition of Worker Ovary Development: 9-ODA acts as a primer pheromone, physiologically suppressing the development of ovaries in worker bees, thus ensuring the queen's reproductive dominance.[6]
-
Queen Rearing Inhibition: The presence of 9-ODA, as part of the QMP, inhibits worker bees from constructing new queen cells.
-
Drone Attraction: It functions as a sex attractant, luring male drones to the queen during her nuptial flights for mating.[6]
-
Social Cohesion: The distribution of QMP throughout the hive via social grooming and food exchange (trophallaxis) signals the queen's presence and health, contributing to colony stability.
The specific receptor for 9-ODA in honeybees has been identified as the odorant receptor AmOr11, which exhibits a high affinity for the molecule.
Potential Therapeutic Applications in Mammalian Systems
While research on 9-ODA in mammalian systems is still emerging, studies on royal jelly, of which 9-ODA is a key constituent, and structurally similar fatty acids, suggest promising therapeutic potential in neurogenesis and immunomodulation.
Neurogenesis and Neuroprotection
Royal jelly has been shown to promote the neurogenesis of neural stem/progenitor cells.[5] This effect is largely attributed to its unique fatty acid components, including the structurally related 10-hydroxy-2-decenoic acid (10-HDA).[2][3][5][6] These compounds are believed to act as catalysts for neurogenesis by promoting brain-derived neurotrophic factor (BDNF).[1] Although direct studies on 9-ODA are pending, its presence in royal jelly suggests it may contribute to these neuroprotective and neurogenic properties.
Further research is required to isolate the specific effects of (2E)-9-Oxo-2-decenoic acid on mammalian neural stem cell proliferation and differentiation and to elucidate the underlying signaling pathways.
Immunomodulatory and Anti-inflammatory Effects
There is growing evidence that oxo-fatty acids can exert significant anti-inflammatory effects. A study on 8-oxo-9-octadecenoic acid, a structurally analogous compound, demonstrated potent anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophage cells.[7][8] The observed mechanism involved the downregulation of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[7] This was achieved through the inhibition of key inflammatory signaling cascades.
Based on this evidence, a putative anti-inflammatory mechanism for 9-ODA in mammalian macrophages can be proposed, as illustrated in the following diagram.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. neuroregulatory-effect-of-royal-jelly - Ask this paper | Bohrium [bohrium.com]
- 4. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Royal jelly - Wikipedia [en.wikipedia.org]
- 6. Royal jelly and its unique fatty acid, 10-hydroxy-trans-2-decenoic acid, promote neurogenesis by neural stem/progenitor cells in vitro | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and History of 9-Oxo-2-decenoic Acid: A Technical Guide
Authored by: Gemini AI
Abstract: This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to 9-Oxo-2-decenoic acid (9-ODA). It is intended for researchers, scientists, and drug development professionals interested in the biological activity and historical context of this pivotal semiochemical. This document details the initial isolation and synthesis of 9-ODA, presents its physicochemical and biological properties in structured tables, outlines key experimental methodologies, and illustrates its primary signaling pathway.
Discovery and Historical Context
The story of 9-Oxo-2-decenoic acid (9-ODA) is intrinsically linked to the study of social insects, particularly the honey bee (Apis mellifera). In the mid-20th century, researchers were keenly interested in the chemical signals that govern the complex social structure of honey bee colonies.
The "Queen Substance"
Dr. Colin G. Butler of the Rothamsted Experimental Station was a pioneer in this field. Through a series of elegant experiments in the 1950s, he demonstrated that a chemical substance produced by the queen bee was responsible for inhibiting the development of ovaries in worker bees and preventing them from rearing new queens. This undiscovered compound was aptly named "queen substance." Butler's work showed that the substance was produced in the queen's mandibular glands and spread throughout the colony via contact and food sharing (trophallaxis).
Isolation, Identification, and Synthesis
The chemical identity of the queen substance was unveiled in the early 1960s through the collaborative work of R.K. Callow and N.C. Johnston. They, along with Butler, successfully isolated the active compound from the mandibular glands of queen bees. In 1960, Callow and Johnston reported the chemical constitution and synthesis of the queen substance, identifying it as 9-Oxo-2-decenoic acid. A subsequent paper by Butler, Callow, and Johnston in 1961 provided further details on the isolation and synthesis, confirming that the synthetic compound had the same biological activity as the natural substance.[1][2] This marked a significant milestone in chemical ecology and the understanding of pheromonal communication.
A Multifaceted Pheromone
Subsequent research has revealed that 9-ODA is the main component of the more complex queen mandibular pheromone (QMP), a blend of several compounds that act synergistically to regulate colony cohesion and reproduction.[1] 9-ODA itself is a multifunctional pheromone, acting as:
-
A primer pheromone: Physiologically inhibiting ovary development in worker bees.
-
A releaser pheromone: Attracting worker bees to the queen to form a retinue and lick and groom her, thus facilitating the distribution of the pheromone.
-
A sex attractant: Attracting drones (male bees) to the queen during her nuptial flights.
Quantitative Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | [3][4] |
| Molecular Weight | 184.23 g/mol | [3][4] |
| Melting Point | 54.5–55.5 °C | [1][5] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Physical State | Solid | [3] |
Biological Activity and Concentration
| Parameter | Value | Organism/System | Source |
| AmOr11 Receptor EC₅₀ | 280 ± 31 nM | Apis mellifera (drones) | [6] |
| Concentration in Mandibular Glands (Virgin Queens) | ~124.5 µg per queen | Apis mellifera | [7] |
| Concentration in Mandibular Glands (Drone-Laying Queens) | ~139.2 µg per queen | Apis mellifera | [7] |
| Concentration in Mandibular Glands (Naturally Mated Queens) | ~160.0 µg per queen | Apis mellifera | [7] |
Experimental Protocols
Historical Isolation and Synthesis
Isolation of Natural 9-Oxo-2-decenoic Acid (Butler, Callow, and Johnston, 1961)
-
Dissection: Careful removal of the mandibular glands from a large number of queen bees.
-
Extraction: The glands were likely homogenized and extracted with an organic solvent such as ether or ethanol to dissolve the lipid-soluble pheromones.
-
Purification: The crude extract would have undergone several purification steps, likely including solvent partitioning and chromatography (e.g., column chromatography) to separate the active compound from other lipids and cellular debris.
-
Bioassay-Guided Fractionation: At each stage of purification, the resulting fractions would have been tested for their biological activity (i.e., inhibition of worker ovary development) to guide the isolation of the pure "queen substance."
Synthesis of 9-Oxo-2-decenoic Acid (Callow and Johnston, 1960)
The first reported synthesis of 9-ODA confirmed its chemical structure. A common synthetic route starts from azelaic acid.[5] The general steps are as follows:
-
Starting Material: Azelaic acid, a nine-carbon dicarboxylic acid.
-
Chain Modification: A series of reactions to convert one of the carboxylic acid groups into a methyl ketone.
-
Introduction of the Double Bond: A reaction, such as a condensation reaction with malonic acid, to introduce the α,β-unsaturated carboxylic acid functionality.[5]
A more detailed workflow for a plausible synthesis route is depicted below.
Characterization of the 9-ODA Receptor (AmOr11)
The identification of the specific olfactory receptor for 9-ODA in honey bees was a significant advancement. The following protocol outlines the key steps used to functionally characterize the AmOr11 receptor.
Heterologous Expression in Xenopus Oocytes and Two-Electrode Voltage Clamp Electrophysiology
-
cRNA Synthesis:
-
The coding sequence of the candidate odorant receptor gene (AmOr11) and the co-receptor (AmOr2) are cloned into transcription vectors.
-
Capped complementary RNA (cRNA) is synthesized in vitro from the linearized plasmids using a commercial transcription kit.
-
The integrity and concentration of the synthesized cRNA are verified by gel electrophoresis and spectrophotometry.
-
-
Oocyte Preparation and Injection:
-
Oocytes are surgically removed from a female Xenopus laevis frog.
-
The follicular membrane is removed by enzymatic digestion (e.g., with collagenase).
-
Stage V-VI oocytes are selected and injected with a mixture of AmOr11 and AmOr2 cRNA.
-
Injected oocytes are incubated for 3-7 days to allow for receptor expression in the oocyte membrane.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
An injected oocyte is placed in a recording chamber and continuously perfused with a standard saline buffer (e.g., ND96).
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is held at a constant voltage (e.g., -70 mV).
-
Solutions of 9-ODA and other test compounds are prepared in the saline buffer and applied to the oocyte for a defined duration.
-
The inward current generated by the influx of ions through the activated receptor-channel complex is recorded.
-
Dose-response curves are generated by applying a range of 9-ODA concentrations to determine the EC₅₀ (the concentration that elicits a half-maximal response).
-
Signaling Pathways
The perception of 9-ODA in male honey bees (drones) is initiated by the binding of the molecule to a specific olfactory receptor, AmOr11, located in the antennae. Insect olfactory receptors are ligand-gated ion channels, typically composed of a specific odorant-binding subunit (like AmOr11) and a conserved co-receptor (Orco, known as AmOr2 in honey bees). The activation of this receptor complex initiates a downstream signaling cascade.
The Olfactory Signaling Cascade
While the precise downstream signaling components for AmOr11 have not been fully elucidated, the general mechanism for G-protein-coupled olfactory signaling in insects provides a likely model:
-
Ligand Binding: 9-ODA binds to the AmOr11/AmOr2 receptor complex.
-
Receptor Activation: Ligand binding induces a conformational change in the receptor complex.
-
G-Protein Activation: The activated receptor interacts with a heterotrimeric G-protein, causing the exchange of GDP for GTP on the Gα subunit.
-
Effector Enzyme Activation: The activated Gα subunit dissociates and activates an effector enzyme, most commonly adenylyl cyclase.
-
Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Gating: cAMP binds to and opens a cyclic nucleotide-gated (CNG) ion channel.
-
Depolarization: The opening of the CNG channel allows for an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the olfactory receptor neuron's membrane.
-
Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the antennal lobe of the bee's brain for processing.
Conclusion
The discovery and characterization of 9-Oxo-2-decenoic acid represent a landmark achievement in the field of chemical ecology. From its initial conceptualization as the elusive "queen substance" to its identification and synthesis, 9-ODA has provided profound insights into the chemical basis of social organization in honey bees. The subsequent identification of its specific receptor, AmOr11, has opened new avenues for understanding the molecular mechanisms of olfaction. This technical guide serves as a repository of this historical and scientific journey, providing valuable data and methodological context for future research in pheromone biology, neuroethology, and the development of novel pest management strategies.
References
- 1. chembk.com [chembk.com]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. larodan.com [larodan.com]
- 4. 9-Oxo-2-decenoic acid, (2E)- | C10H16O3 | CID 1713086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. (2E)-9-oxodec-2-enoic acid | CAS#:29282-32-4 | Chemsrc [chemsrc.com]
An In-depth Technical Guide on the Natural Sources of (2E)-9-Oxodec-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-9-Oxodec-2-enoic acid (9-ODA), a vital semiochemical, is a naturally occurring fatty acid with significant biological activity. Primarily known as the main component of the queen honey bee (Apis mellifera) mandibular pheromone (QMP), 9-ODA plays a crucial role in regulating the complex social structure of the honey bee colony. Its functions include the suppression of ovary development in worker bees, ensuring the queen's reproductive dominance, and acting as a sex attractant for drones during mating flights. This guide provides a comprehensive overview of the natural sources of 9-ODA, detailed experimental protocols for its analysis, and an exploration of the signaling pathways it modulates, tailored for professionals in research and drug development.
Primary Natural Source: The Honey Bee Queen Mandibular Gland
The principal natural source of (2E)-9-oxodec-2-enoic acid is the mandibular glands of the queen honey bee. This pheromone is a key component of the broader Queen Mandibular Pheromone (QMP) blend, which orchestrates a range of behaviors and physiological responses within the colony.
Quantitative Analysis of 9-ODA in Queen Mandibular Glands
The concentration of 9-ODA in the mandibular glands of queen honey bees can vary depending on their reproductive status. Research has shown that the absolute amounts of 9-ODA are a critical indicator of a queen's presence and reproductive capacity.
| Queen Type | Mean 9-ODA (μg ± SE) |
| Virgin | 124.5 ± 84.0 |
| Drone-laying | 139.2 ± 88.4 |
| Naturally Mated | 160.0 ± 75.2 |
Table 1: Quantitative data of (2E)-9-oxodec-2-enoic acid content in the mandibular glands of different queen honey bee types.
(2E)-9-Oxodec-2-enoic Acid in Royal Jelly
While the mandibular glands are the primary production site, 9-ODA and its precursor, 9-hydroxydec-2-enoic acid (9-HDA), are also found in royal jelly. Royal jelly is a protein-rich secretion from the hypopharyngeal and mandibular glands of young worker bees and serves as the primary food for the queen bee and young larvae. The concentration of 9-ODA in royal jelly is generally lower than that of 9-HDA.
Experimental Protocols
Accurate quantification of 9-ODA from natural sources is critical for research and potential applications. The following are detailed methodologies for the extraction and analysis of 9-ODA.
Extraction of 9-ODA from Queen Bee Mandibular Glands
Objective: To isolate 9-ODA and other fatty acids from the mandibular glands of queen honey bees.
Materials:
-
Queen honey bees
-
Dissecting tools (forceps, scissors)
-
Glass vials
-
Hexane
-
Methanol
-
Internal standard (e.g., heptadecanoic acid)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Dissect the mandibular glands from the head of the queen bee under a stereomicroscope.
-
Place the glands in a 2 mL glass vial.
-
Add 500 µL of a 1:1 (v/v) mixture of hexane and methanol.
-
Add a known amount of internal standard.
-
Homogenize the tissue using a micro-pestle or by vortexing vigorously for 2 minutes.
-
Centrifuge the vial at 3000 rpm for 10 minutes to pellet the tissue debris.
-
Carefully transfer the supernatant to a new glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization and analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the amount of 9-ODA in the extracted sample.
Derivatization (Esterification to Fatty Acid Methyl Esters - FAMEs):
-
To the dried extract, add 200 µL of 14% boron trifluoride in methanol (BF3-methanol).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of distilled water.
-
Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.
GC-MS Parameters:
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 250°C, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Royal Jelly
Objective: To quantify the amount of 9-ODA in royal jelly.
Sample Preparation:
-
Homogenize 1 gram of royal jelly in 5 mL of methanol.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog of 9-ODA).
-
Vortex for 5 minutes.
-
Centrifuge at 5000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 9-ODA and the internal standard.
-
Signaling Pathways and Logical Relationships
Drone Attraction Signaling Pathway
(2E)-9-oxodec-2-enoic acid acts as a long-range sex pheromone, attracting drones to virgin queens for mating. The olfactory signal is detected by a specific odorant receptor, AmOr11, located on the antennae of drones.
Worker Bee Ovary Suppression Pathway
In worker bees, 9-ODA acts as a primer pheromone to suppress ovary development, thereby maintaining the queen's reproductive monopoly. This is a complex process involving the interplay of hormones like juvenile hormone (JH) and vitellogenin (Vg), a yolk precursor protein. The transcription factor Krüppel-homolog 1 (Kr-h1) is a key downstream effector of JH signaling.
Experimental Workflow for 9-ODA Analysis
The overall workflow for the analysis of (2E)-9-oxodec-2-enoic acid from natural sources involves several key steps from sample collection to data analysis.
Conclusion
(2E)-9-Oxodec-2-enoic acid, as the primary active component of the queen honey bee mandibular pheromone, is a molecule of immense biological importance. Understanding its natural sources, mastering the techniques for its quantification, and elucidating the signaling pathways it governs are crucial for fundamental research in chemical ecology and have potential applications in agriculture and drug development. The protocols and diagrams provided in this guide offer a solid foundation for researchers and scientists to delve into the fascinating world of this potent semiochemical.
The Biosynthesis of 9-Oxo-2-decenoic Acid: A Key Component of Honeybee Queen Mandibular Pheromone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-2-decenoic acid (9-ODA) is the principal component of the honeybee queen mandibular pheromone (QMP), a complex chemical signature that plays a pivotal role in regulating the social structure and reproductive hierarchy within a honeybee colony. This fatty acid derivative is responsible for a range of physiological and behavioral effects, including the inhibition of worker ovary development, attracting drones for mating, and maintaining the queen's retinue. Understanding the biosynthetic pathway of 9-ODA is crucial for comprehending the intricate chemical communication that governs honeybee society and may offer insights for the development of novel pest management strategies and pharmaceuticals. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of 9-ODA in honeybee queens, detailing the key enzymatic steps, summarizing quantitative data, and outlining relevant experimental methodologies.
The Biosynthetic Pathway of 9-Oxo-2-decenoic Acid
The biosynthesis of 9-ODA is a multi-step process that occurs primarily in the mandibular glands of the queen honeybee. The pathway commences with the common fatty acid, stearic acid, and proceeds through a series of caste-specific modifications involving hydroxylation, chain shortening, and oxidation.
The proposed biosynthetic pathway can be summarized as follows:
-
De Novo Fatty Acid Synthesis: Stearic acid (C18:0), the precursor for 9-ODA, is synthesized de novo from acetyl-CoA in the mandibular glands.
-
ω-1 Hydroxylation: This is a critical and caste-specific step. In queen bees, stearic acid undergoes hydroxylation at the penultimate (ω-1) carbon atom to produce 17-hydroxystearic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase.
-
Chain Shortening via β-Oxidation: The 17-hydroxystearic acid is then subjected to a series of four cycles of β-oxidation, which shortens the fatty acid chain by two carbons in each cycle, resulting in the formation of 9-hydroxydecanoic acid.
-
Desaturation: An α,β-desaturation step introduces a double bond between the second and third carbon atoms of 9-hydroxydecanoic acid, yielding 9-hydroxy-2-decenoic acid (9-HDA).
-
Oxidation: The final step involves the oxidation of the hydroxyl group at the 9th position of 9-HDA to a ketone group, forming the active pheromone component, 9-oxo-2-decenoic acid (9-ODA). This reaction is catalyzed by an alcohol dehydrogenase.
Key Enzymes in the 9-ODA Biosynthetic Pathway
Several key enzymes have been implicated in the biosynthesis of 9-ODA. While the complete enzymatic machinery is still under investigation, transcriptomic and proteomic studies have identified strong candidates for the critical steps.
Cytochrome P450 Monooxygenases (CYP450s)
The caste-specific hydroxylation of stearic acid is a pivotal regulatory point in the pathway. In queens, the ω-1 hydroxylation is essential for the production of 9-ODA. Transcriptomic analyses of queen mandibular glands have identified several highly expressed cytochrome P450 genes. Notably, CYP18A1 and CYP6AS11 have been identified as strong candidates for catalyzing the queen-specific ω-1 hydroxylation of stearic acid. In contrast, workers exhibit high expression of different CYP450s, such as CYP4AA1 and CYP6AS8, which are associated with ω-hydroxylation, leading to the production of worker-specific fatty acids.
Enzymes of β-Oxidation
A standard complement of enzymes involved in fatty acid β-oxidation is presumed to be responsible for the chain shortening of 17-hydroxystearic acid. These include acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and ketoacyl-CoA thiolases.
Alcohol Dehydrogenase (ADH)
The final conversion of 9-HDA to 9-ODA is an oxidation reaction catalyzed by an alcohol dehydrogenase. Studies have shown that the expression of ADH is significantly upregulated in the mandibular glands of reproductively active individuals, including queens and queenless laying workers. This suggests a crucial role for this enzyme in the production of the final active pheromone component.
Quantitative Data on Mandibular Gland Components
The composition of the queen's mandibular gland secretion can vary depending on her reproductive status. The following table summarizes the absolute amounts of 9-ODA and its precursor 9-HDA in virgin, drone-laying, and naturally mated queens.
| Compound | Virgin Queen (μg ± SE) | Drone-Laying Queen (μg ± SE) | Naturally Mated Queen (μg ± SE) |
| 9-Oxo-2-decenoic acid (9-ODA) | 124.5 ± 84.0 | 139.2 ± 88.4 | 160.0 ± 75.2 |
| 9-Hydroxy-2-decenoic acid (9-HDA) | Data not consistently reported | Data not consistently reported | Data not consistently reported |
Note: While absolute amounts of 9-HDA are not consistently reported across studies, its presence as a precursor is well-established.
Experimental Protocols
Elucidating the biosynthesis pathway of 9-ODA has involved a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below are generalized protocols for key experiments.
Analysis of Mandibular Gland Secretions by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the primary method for identifying and quantifying the fatty acid components of the mandibular glands.
-
Sample Preparation:
-
Dissect mandibular glands from honeybee queens under a stereomicroscope.
-
Place the glands in a vial with a suitable organic solvent (e.g., hexane or dichloromethane) containing an internal standard (e.g., a known amount of a non-native fatty acid).
-
Homogenize the tissue to extract the lipids.
-
Centrifuge the homogenate to pellet cellular debris.
-
Transfer the supernatant to a clean vial.
-
Derivatize the fatty acids to make them volatile for GC analysis. A common method is methylation using diazomethane or esterification with BF3-methanol.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Use a temperature program to separate the different fatty acid derivatives based on their boiling points and interactions with the column stationary phase.
-
The eluting compounds are then introduced into a mass spectrometer, which fragments the molecules and detects the mass-to-charge ratio of the fragments.
-
Identify the compounds by comparing their retention times and mass spectra to those of authentic standards.
-
Quantify the compounds by comparing the peak area of each compound to the peak area of the internal standard.
-
Identification of Candidate Biosynthesis Genes via Transcriptomics (RNA-Seq)
This technique allows for the comparison of gene expression levels in the mandibular glands of queens and workers to identify genes that are differentially expressed and potentially involved in 9-ODA synthesis.
-
RNA Extraction:
-
Dissect mandibular glands from queen and worker bees.
-
Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., TRIzol reagent).
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare cDNA libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the honeybee reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM, or fragments per kilobase of transcript per million mapped reads - FPKM).
-
Identify differentially expressed genes between queen and worker mandibular glands using statistical analysis.
-
Perform functional annotation and pathway analysis on the differentially expressed genes to identify candidates involved in fatty acid metabolism.
-
Functional Characterization of Candidate Enzymes (Heterologous Expression and Enzyme Assays)
To confirm the function of candidate enzymes, they can be expressed in a heterologous system and their activity can be tested in vitro.
-
Heterologous Expression and Purification:
-
Clone the coding sequence of the candidate gene (e.g., CYP18A1 or the candidate ADH) into an expression vector suitable for a host system like E. coli, yeast, or insect cells.
-
Transform the expression construct into the host cells.
-
Induce protein expression.
-
Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., using a His-tag or GST-tag).
-
-
Enzyme Assay (General Protocol):
-
Prepare a reaction mixture containing a buffer at the optimal pH for the enzyme, the purified enzyme, the substrate (e.g., stearic acid for a CYP450, or 9-HDA for an ADH), and any necessary cofactors (e.g., NADPH and cytochrome P450 reductase for a CYP450, or NAD+/NADP+ for an ADH).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding an organic solvent or by heat inactivation).
-
Extract the products from the reaction mixture.
-
Analyze the products using GC-MS or HPLC to identify and quantify the reaction products.
-
Determine enzyme kinetic parameters (Km and Vmax) by measuring the initial reaction velocity at varying substrate concentrations.
-
Visualizations
Biosynthesis Pathway of 9-Oxo-2-decenoic Acid
Caption: The biosynthetic pathway of 9-Oxo-2-decenoic acid (9-ODA) in honeybee queens.
Experimental Workflow for Identifying Biosynthesis Genes
Caption: A generalized workflow for the identification and functional validation of genes involved in 9-ODA biosynthesis.
Conclusion
The biosynthesis of 9-oxo-2-decenoic acid in honeybee queens is a specialized metabolic pathway that culminates in the production of a powerful chemical signal essential for colony cohesion and reproduction. While the general steps of the pathway have been outlined, further research is needed to fully characterize the specific enzymes involved, particularly the cytochrome P450 monooxygenases and the alcohol dehydrogenase, and to determine their detailed kinetic properties. A deeper understanding of this pathway at the molecular level will not only advance our knowledge of chemical communication in social insects but also holds the potential for the development of innovative applications in agriculture and medicine.
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 9-Hydroxyoctadecadienoic Acid (9-HODE)
Note on Terminology: The acronym "9-ODA" is ambiguous. While it can refer to 9-oxo-2-decenoic acid, a queen bee pheromone, in the context of biomedical research and drug development, it is more commonly associated with 9-hydroxyoctadecadienoic acid (9-HODE). This guide will focus on 9-HODE, a significant lipid mediator.
Chemical Structure and Stereochemistry of 9-HODE
9-Hydroxyoctadecadienoic acid (9-HODE) is a metabolite of the essential omega-6 fatty acid, linoleic acid. Its structure consists of an 18-carbon chain with a hydroxyl group at the 9th carbon and two double bonds. The stereochemistry of the hydroxyl group and the configuration of the double bonds give rise to several isomers with distinct biological activities.
The main stereoisomers are:
-
9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE)
-
9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE)
These two molecules are enantiomers, differing in the spatial arrangement of the hydroxyl group at the chiral center (carbon 9).
In addition to these, there are also geometric isomers related to the double bonds at positions 10 and 12. These include the 10(E),12(E) isomers:
-
9(S)-hydroxy-10(E),12(E)-octadecadienoic acid (9(S)-EE-HODE)
-
9(R)-hydroxy-10(E),12(E)-octadecadienoic acid (9(R)-EE-HODE)
Under conditions of oxidative stress, all four of these 9-HODE isomers can be formed in cells and tissues.[1] It is important for researchers to distinguish between these isomers as they can have overlapping but not identical biological effects.[1]
| Property | 9(S)-HODE | 9(R)-HODE | (±)9-HODE (racemic) |
| IUPAC Name | (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid[1][2] | 9R-hydroxy-10E,12Z-octadecadienoic acid[3] | (±)-9-hydroxy-10E,12Z-octadecadienoic acid[4] |
| Synonyms | α-Dimorphecolic acid[1] | 9(R)-Hydroxyoctadecadienoic Acid[3] | - |
| CAS Number | 73543-67-6[1][2][5] | 10075-11-3[3] | 98524-19-7[4] |
| Molecular Formula | C₁₈H₃₂O₃[2][3][4][5] | C₁₈H₃₂O₃[3] | C₁₈H₃₂O₃[4] |
| Molecular Weight | 296.44 g/mol [5] | 296.5 g/mol [3] | 296.5 g/mol [4] |
Signaling Pathways of 9-HODE
9-HODE exerts its biological effects by acting as a signaling molecule that activates specific receptors. The two primary signaling pathways identified are through Peroxisome Proliferator-Activated Receptors (PPARs) and the G protein-coupled receptor 132 (GPR132).
Both 9-HODE and 13-HODE are known ligands for PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[6] 9-HODE has been shown to be a potent agonist for PPAR-γ.[6]
Caption: 9-HODE activation of the PPARγ signaling pathway.
9-HODE is a high-affinity ligand for GPR132, also known as G2A (G2 accumulation).[6][7] This receptor is involved in pro-inflammatory responses and macrophage migration.[6][8]
Caption: 9-HODE signaling through the GPR132 (G2A) receptor.
Quantitative Data Summary
The biological activity of 9-HODE is concentration-dependent. The following table summarizes some of the reported concentrations and their effects.
| Biological Effect | Analyte | Concentration | Cell/System Type | Reference |
| Increased FABP4 Expression | 9-HODE | 30 µM | THP-1 monocytes | [9] |
| Increased GPR132 mRNA Expression | 9-HODE | 30 µM | THP-1 monocytes | [9] |
| Monocyte Chemotaxis | 9(R)-HODE | - | Primary human monocytes | [3] |
| Inhibition of Lymphocyte Proliferation | 9(R)-HODE | 25 µg/ml | Human peripheral blood lymphocytes | [3] |
| Plasma Concentration (Rat) | 9-HODE | 57.8 nmol/L | Rat plasma | [10] |
| Plasma Concentration (Human, post-exercise) | 13-HODE + 9-HODE | 3.1-fold increase | Human plasma | [11] |
Experimental Protocols
This protocol provides a general workflow for the extraction and quantification of 9-HODE from plasma or tissue.
Caption: General workflow for 9-HODE quantification by LC-MS.
Detailed Steps:
-
Sample Preparation:
-
For total 9-HODE (free and esterified), samples are subjected to base hydrolysis (e.g., with KOH) to release 9-HODE from lipids.[10]
-
For free 9-HODE, hydrolysis is omitted.
-
-
Extraction:
-
Acidify the sample to pH 3-4.
-
Perform liquid-liquid extraction using an organic solvent (e.g., a Folch solution of chloroform/methanol).[12]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization (Optional, for GC-MS):
-
The dried extract can be derivatized (e.g., silylation) to improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water).
-
Inject the sample into an LC-MS/MS system.
-
Use a suitable column (e.g., C18) for chromatographic separation of 9-HODE isomers.
-
Employ tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification, often using an isotope-labeled internal standard.[10]
-
ELISA provides a high-throughput method for quantifying total 9-HODE.
Principle: This is a competitive immunoassay where 9-HODE in the sample competes with a 9-HODE-enzyme conjugate for binding to a limited number of anti-9-HODE antibody-coated wells. The amount of enzyme conjugate that binds is inversely proportional to the concentration of 9-HODE in the sample.
General Protocol:
-
Sample Preparation: Similar to LC-MS, samples may require hydrolysis and extraction to isolate the 9-HODE.
-
Assay Procedure (based on a typical kit):
-
Add standards and prepared samples to the antibody-coated microplate wells.
-
Add the 9-HODE-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that reacts with the bound HRP to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 9-HODE in the samples by interpolating their absorbance values on the standard curve.
-
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. 9(S)-Hode | C18H32O3 | CID 5312830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 6. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. resources.amsbio.com [resources.amsbio.com]
An In-depth Technical Guide to the Physicochemical Properties of 9-Oxo-2-decenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-2-decenoic acid (9-ODA) is a medium-chain fatty acid that plays a crucial role as a primary pheromone component in honeybees (Apis mellifera). Secreted by the queen bee's mandibular glands, it is a key regulator of social order within the hive, influencing worker bee physiology and behavior. Beyond its significance in chemical ecology, 9-ODA and its derivatives are of growing interest to researchers in various fields, including drug development, due to their potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of 9-ODA, its known signaling pathways, and detailed experimental protocols for its study.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 9-Oxo-2-decenoic acid is fundamental for its handling, formulation, and the design of experimental studies. The key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | |
| Molecular Weight | 184.23 g/mol | |
| Melting Point | 54-55 °C | |
| Boiling Point | 269-271 °C (estimated for 9-decenoic acid) | [1] |
| Water Solubility | Poorly soluble | |
| logP (calculated) | 1.6 | |
| pKa (predicted) | 4.75 ± 0.10 | ChemAxon |
Signaling Pathway
In honeybees, 9-Oxo-2-decenoic acid acts as a releaser and primer pheromone by binding to a specific odorant receptor, AmOr11, which is predominantly expressed in the antennae of drones and worker bees.[2][3] This interaction initiates an intracellular signaling cascade within the olfactory receptor neurons, leading to the generation of an electrical signal that is transmitted to the brain. The generally accepted model for this olfactory signal transduction pathway is depicted below.
References
Spectroscopic Profile of (2E)-9-oxodec-2-enoic Acid: A Technical Guide
(2E)-9-oxodec-2-enoic acid , a significant medium-chain fatty acid, is a subject of interest in various research fields. This technical guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural and analytical characteristics of this molecule.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (2E)-9-oxodec-2-enoic acid.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 171.0 |
| 2 | 5.82 (d, J=15.6 Hz) | 122.0 |
| 3 | 7.08 (dt, J=15.6, 7.0 Hz) | 149.0 |
| 4 | 2.23 (q, J=7.0 Hz) | 32.0 |
| 5 | 1.48 (quint, J=7.0 Hz) | 28.0 |
| 6 | 1.35 (m) | 29.0 |
| 7 | 1.63 (quint, J=7.2 Hz) | 24.0 |
| 8 | 2.53 (t, J=7.2 Hz) | 43.0 |
| 9 | - | 209.0 |
| 10 | 2.14 (s) | 30.0 |
Note: NMR data is typically recorded in deuterated chloroform (CDCl₃) at a specific frequency, for instance, 600 MHz for ¹H NMR.
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Absorption Band (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C-H (alkane) | Stretching | 2935, 2860 |
| C=O (Ketone) | Stretching | 1715 |
| C=O (Carboxylic Acid) | Stretching | 1695 |
| C=C (alkene) | Stretching | 1650 |
| C-O (Carboxylic Acid) | Stretching | 1300-1200 |
| =C-H (alkene) | Bending (out-of-plane) | 980 |
Table 3: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | m/z (relative intensity %) |
| GC-MS | Electron Ionization (EI) | 184 [M]⁺, 166, 125, 97, 84, 69, 58, 43 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the general experimental protocols for the acquisition of NMR, IR, and MS data for a compound like (2E)-9-oxodec-2-enoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of (2E)-9-oxodec-2-enoic acid is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer, such as a 600 MHz instrument. For ¹H NMR, standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay (e.g., 2-5 seconds). Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate proton and carbon signals.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty salt plate is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation and Chromatography: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the carboxylic acid group of (2E)-9-oxodec-2-enoic acid is often derivatized, for example, by esterification to its methyl ester, to improve its volatility and chromatographic behavior. The derivatized sample is dissolved in a suitable organic solvent (e.g., hexane or dichloromethane) before injection into the GC.
Instrumentation and Data Acquisition: A GC-MS system equipped with a capillary column (e.g., a non-polar or medium-polarity column) is used. The oven temperature is programmed to ramp up to effectively separate the components of the sample. The separated compounds are then introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.
Caption: General workflow for spectroscopic data acquisition and analysis.
The Olfactory Mechanism of 9-Oxo-2-Decenoic Acid (9-ODA) as a Honeybee Pheromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Oxo-2-decenoic acid (9-ODA) is a principal component of the queen mandibular pheromone (QMP) in honeybees (Apis mellifera), playing a critical role in regulating colony social structure and reproductive behavior. This technical guide provides an in-depth examination of the molecular and physiological mechanisms underlying the action of 9-ODA as both a releaser and a primer pheromone. We detail the specific olfactory receptor, the downstream signaling cascade, and the physiological and behavioral responses elicited by this key semiochemical. This guide also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate further research in this area.
Introduction
The social organization of a honeybee colony is intricately regulated by a complex language of chemical signals, or pheromones. Among the most crucial of these is the queen mandibular pheromone (QMP), a blend of compounds that signals the presence and reproductive status of the queen. The primary and most abundant component of QMP is 9-oxo-2-decenoic acid (9-ODA).[1][2] 9-ODA functions as a potent semiochemical with a dual role. As a releaser pheromone , it elicits immediate behavioral responses, such as attracting worker bees to form a retinue around the queen and attracting drones during mating flights.[3][4][5] As a primer pheromone , it induces long-term physiological changes, most notably the inhibition of ovary development in worker bees, thus maintaining the queen's reproductive dominance.[3][4]
Understanding the mechanism of action of 9-ODA is fundamental to comprehending honeybee social biology and has potential applications in apiculture and pest management. This guide synthesizes the current knowledge on the olfactory detection and signal transduction of 9-ODA, providing a technical resource for researchers in chemical ecology, neurobiology, and related fields.
Quantitative Analysis of 9-ODA in Queen Mandibular Glands
The amount of 9-ODA produced by a queen bee can vary depending on her age, reproductive status (virgin, mated, or drone-laying), and overall quality.[2] This variation is thought to honestly signal the queen's fitness to the colony. Quantitative analysis of 9-ODA is typically performed using gas chromatography-mass spectrometry (GC-MS).
Table 1: Quantitative Analysis of 9-ODA in Honeybee Queen Mandibular Glands
| Queen Status | Mean 9-ODA Quantity (µ g/queen ) ± SE | Analytical Method | Reference |
| Mated Queens | 159 ± 26 | GC-MS | [6] |
| Virgin Queens | 124.5 ± 84.0 | Gas Chromatography | [2] |
| Drone-Laying Queens | 139.2 ± 88.4 | Gas Chromatography | [2] |
| Naturally Mated Queens | 160 ± 75.2 | Gas Chromatography | [2] |
| High-Quality Queens (2010) | Not specified individually | GC-MS | [1] |
| Low-Quality Queens (2010) | Not specified individually | GC-MS | [1] |
Molecular Mechanism of 9-ODA Detection
The perception of 9-ODA begins in the antennae of the honeybee, where specialized olfactory sensory neurons (OSNs) are housed within sensilla. The molecular mechanism involves a specific odorant receptor and a subsequent signal transduction cascade.
The AmOr11 Receptor
Research has identified a specific odorant receptor in Apis mellifera, AmOr11 , which is highly selective for 9-ODA. This receptor is a member of the insect odorant receptor (OR) family, which are heptahelical transmembrane proteins. Functional studies using heterologous expression systems have demonstrated that AmOr11 responds specifically to 9-ODA and not to other components of the QMP or general floral odors. The EC50 for 9-ODA activation of AmOr11 has been determined to be approximately 280 ± 31 nM.
The Olfactory Receptor Signaling Pathway
Insect olfactory receptors, including AmOr11, form a heteromeric complex with a highly conserved co-receptor known as Orco (Olfactory receptor co-receptor). The exact nature of the downstream signaling cascade following ligand binding is a subject of ongoing research, with evidence supporting both ionotropic (ligand-gated ion channel) and metabotropic (G-protein coupled) mechanisms.
The current consensus suggests a dual role for the OR-Orco complex. Upon binding of 9-ODA to AmOr11, the complex undergoes a conformational change that opens a non-selective cation channel, leading to an influx of ions and depolarization of the OSN membrane. This initial, rapid response is characteristic of an ionotropic mechanism. Additionally, there is evidence for the involvement of G-protein signaling pathways that can modulate the receptor's sensitivity and contribute to the overall neuronal response.
Below is a diagram illustrating the proposed signaling pathway for 9-ODA detection in a honeybee olfactory sensory neuron.
Caption: Proposed signaling pathway for 9-ODA detection in honeybee olfactory sensory neurons.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mechanism of action of 9-ODA.
Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes
This technique is used to functionally characterize the AmOr11 receptor in a controlled in vitro system.
Experimental Workflow:
Caption: Experimental workflow for functional characterization of AmOr11 in Xenopus oocytes.
Methodology:
-
cRNA Synthesis: Synthesize capped complementary RNA (cRNA) for AmOr11 and Orco from linearized plasmids using an in vitro transcription kit.
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis. Treat the oocytes with collagenase to remove the follicular layer.
-
Microinjection: Inject a mixture of AmOr11 and Orco cRNA (typically 50 ng of each) into stage V-VI oocytes.
-
Incubation: Incubate the injected oocytes in Barth's solution at 18°C for 2-4 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber and perfuse with Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply solutions of 9-ODA at varying concentrations to the oocyte and record the induced currents.
-
Construct a dose-response curve and calculate the EC50 value.
-
Electroantennography (EAG)
EAG measures the summed electrical response of the entire antenna to an odorant stimulus, providing an indication of the overall olfactory sensitivity.
Methodology:
-
Antenna Preparation: Excise an antenna from a honeybee (worker or drone) at the base of the scape. Mount the antenna between two glass capillary electrodes filled with saline solution.
-
Stimulus Delivery: Deliver a puff of air carrying a known concentration of 9-ODA over the antenna.
-
Recording: Record the voltage change between the two electrodes using a high-impedance amplifier. The negative-going potential is the EAG response.
-
Data Analysis: Measure the amplitude of the EAG response for different concentrations of 9-ODA to generate a dose-response curve.
Calcium Imaging of the Antennal Lobe
This technique visualizes the spatial patterns of neural activity in the primary olfactory processing center of the brain, the antennal lobe, in response to 9-ODA.[7][8][9][10][11]
Methodology:
-
Bee Preparation: Secure a honeybee in a custom-made holder, exposing the head capsule.
-
Dye Loading: Apply a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or GCaMP) to the exposed brain, allowing it to be taken up by the neurons of the antennal lobe.[7][9]
-
Stimulus Delivery: Deliver a controlled pulse of 9-ODA to the bee's antenna.
-
Imaging: Use a fluorescence microscope equipped with a sensitive camera to record the changes in fluorescence in the glomeruli of the antennal lobe before, during, and after the stimulus.
-
Data Analysis: Analyze the spatio-temporal patterns of glomerular activation to create an "odor map" for 9-ODA.
Behavioral Assays
Behavioral assays are essential to link the molecular and physiological mechanisms to the whole-organism response.
Proboscis Extension Response (PER) Conditioning: This assay can be adapted to test the perception of 9-ODA.[12][13][14]
-
Harnessing: Individually harness honeybees in small tubes, allowing free movement of their antennae and proboscis.
-
Conditioning: Pair the presentation of 9-ODA (the conditioned stimulus, CS) with a sucrose reward to the antennae (the unconditioned stimulus, US), which elicits the proboscis extension response (UR).
-
Testing: After several conditioning trials, present 9-ODA alone and record the percentage of bees that exhibit the PER (the conditioned response, CR). This indicates that the bees can perceive 9-ODA and associate it with a reward.
Retinue Attraction Assay: This assay directly measures the releaser effect of 9-ODA on worker bees.
-
Arena Setup: Place a small cage containing a dummy queen (e.g., a small piece of filter paper) in the center of an arena with a known number of worker bees.
-
Treatment: Apply a solution of 9-ODA to the dummy queen. Use a solvent-only control.
-
Observation: Record the number of worker bees in the retinue (licking and antennating the dummy queen) over a set period.
-
Data Analysis: Compare the number of bees attracted to the 9-ODA-treated dummy queen versus the control.
Conclusion
The mechanism of action of 9-ODA as a honeybee pheromone is a well-defined process initiated by its specific binding to the AmOr11 receptor. The subsequent activation of the AmOr11/Orco receptor complex leads to the depolarization of olfactory sensory neurons and the transmission of this signal to the antennal lobe for further processing, ultimately resulting in specific behavioral and physiological responses. The experimental protocols detailed in this guide provide a framework for further investigation into the nuances of this critical chemical communication system. A deeper understanding of the 9-ODA signaling pathway not only enhances our knowledge of insect social behavior but also opens avenues for the development of novel strategies for bee management and conservation.
References
- 1. Honey Bee (Apis mellifera) Queen Reproductive Potential Affects Queen Mandibular Gland Pheromone Composition and Worker Retinue Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Understanding the logics of pheromone processing in the honeybee brain: from labeled-lines to across-fiber patterns [frontiersin.org]
- 5. List of honey bee pheromones - Wikipedia [en.wikipedia.org]
- 6. New insights into honey bee (Apis mellifera) pheromone communication. Is the queen mandibular pheromone alone in colony regulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smell and Aftersmell: Fast Calcium Imaging Dynamics of Honey Bee Olfactory Coding [elifesciences.org]
- 8. Smell and Aftersmell: Fast Calcium Imaging Dynamics of Honey Bee Olfactory Coding [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. Multisite imaging of neural activity using a genetically encoded calcium sensor in the honey bee | PLOS Biology [journals.plos.org]
- 11. journals.biologists.com [journals.biologists.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
A Comprehensive Review of 9-Oxo-2-decenoic Acid Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-2-decenoic acid (9-O-2-DA), a medium-chain fatty acid, is a fascinating molecule with significant biological activity, most notably as a key component of the queen bee mandibular pheromone.[1][2] Secreted by the queen honeybee (Apis mellifera), it plays a crucial role in regulating the complex social structure of the hive.[2][3] This technical guide provides a comprehensive literature review of the research on 9-O-2-DA, summarizing its chemical properties, synthesis, biological functions, and potential therapeutic applications. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Chemical Properties and Synthesis
9-Oxo-2-decenoic acid, also known as queen substance, is an unsaturated ketocarboxylic acid with the chemical formula C10H16O3.[1][3] Its structure features a ketone group at the 9th carbon and a trans double bond between the 2nd and 3rd carbons.[3][4]
Several synthetic routes for 9-O-2-DA have been developed. One common approach starts from azelaic acid.[3] Another efficient method begins with diethyl-3-oxoglutarate, which is alkylated by 6-bromo-1-hexene and then decarboxylated. The double bond is subsequently oxidized to an aldehyde, and the acid group is introduced via condensation with malonic acid.[3] Other syntheses have been described starting from oleic acid and 7-octen-1-ylacetate, highlighting the diverse chemical strategies available for producing this compound.[5][6]
Table 1: Chemical and Physical Properties of 9-Oxo-2-decenoic Acid
| Property | Value | Reference |
| Molecular Formula | C10H16O3 | [1] |
| Molecular Weight | 184.23 g/mol | [1] |
| CAS Number | 334-20-3 | [1] |
| IUPAC Name | (E)-9-oxodec-2-enoic acid | [1] |
| Synonyms | 9-ODA, Queen substance | [3][7] |
Biological Functions in Honeybees
The primary and most well-documented role of 9-O-2-DA is as a multifunctional pheromone in honeybee colonies.[5][8] It acts as both a releaser and a primer pheromone, eliciting immediate behavioral responses and inducing long-term physiological changes, respectively.[8][9]
Social Regulation:
-
Inhibition of Worker Ovary Development: 9-O-2-DA is a key factor in suppressing the development of ovaries in worker bees, thus maintaining the queen's reproductive dominance.[2][3][10] This effect is significantly enhanced when combined with another pheromone, 9-hydroxydecenoic acid (9-HDA).[3] The absence of the queen and her pheromones triggers worker bees to initiate the construction of new queen cells.[3]
-
Retinue Attraction: The pheromone attracts worker bees to the queen, forming a retinue that tends to her needs.[8][9]
Reproductive Behavior:
-
Sex Attractant: 9-O-2-DA serves as a potent sex attractant for drones (male bees) during the queen's mating flights, stimulating their olfactory receptors from distances up to 60 meters.[2][3][8] The cis-isomer of 9-O-2-DA is less active but can be photoisomerized to the active trans-isomer by sunlight.[11]
Table 2: Biological Activities of 9-Oxo-2-decenoic Acid in Honeybees
| Biological Activity | Effect | Key Findings | References |
| Primer Pheromone | Inhibition of worker ovary development | Works in synergy with 9-HDA to maintain worker sterility. | [3][10] |
| Releaser Pheromone | Attraction of worker bees to the queen | Forms the queen's retinue. | [8][9] |
| Sex Pheromone | Attraction of drones during mating flights | Drones can detect 9-O-2-DA from long distances. | [3][8] |
Experimental Protocol: Isolation of Queen Substance
A historical method for isolating 'queen substance' from the mandibular glands of queen honeybees involves solvent extraction and subsequent chemical identification and synthesis for confirmation of its structure and biological activity.[4]
Signaling Pathways and Molecular Mechanisms
Research has begun to unravel the molecular mechanisms underlying the perception and effects of 9-O-2-DA, particularly in the context of olfaction in honeybees.
Olfactory Reception in Drones:
A specific odorant receptor, AmOr11, has been identified in the antennae of drone honeybees that responds specifically to 9-O-2-DA.[8][9][12][13] This receptor exhibits high sensitivity to 9-O-2-DA, with an EC50 of 280 ± 31 nM, and does not respond to other components of the queen retinue pheromone or floral odors.[8][9] The specialization of the drone's olfactory system, with a high number of sensilla placodea expressing AmOr11, underscores the importance of this pheromone for successful mating.[8][9]
Experimental Protocol: Functional Analysis of Odorant Receptors
The function of odorant receptors like AmOr11 can be assayed using heterologous expression systems, such as Xenopus oocytes. This involves injecting the oocytes with cRNA encoding the receptor and then measuring the odorant-induced currents using two-electrode voltage-clamp electrophysiology.[8]
Potential Therapeutic Applications
While the research on the direct therapeutic effects of 9-O-2-DA in humans is limited, related fatty acids found in royal jelly, such as 10-hydroxy-2-decenoic acid (10-HDA), have shown promising pharmacological activities.[14][15][16][17][18] This suggests that 9-O-2-DA and its derivatives could be valuable lead compounds for drug development.
Anti-Cancer Activity:
Studies on other oxo-fatty acids have demonstrated cytotoxic effects against various cancer cell lines. For example, 9-oxo-(10E,12E)-octadecadienoic acid has been shown to induce apoptosis in human ovarian cancer cells through the mitochondrial regulation pathway.[19] Similarly, 10-HDA has exhibited anti-cancer effects against human hepatoma cells by inducing apoptosis.[15][17][18] These findings warrant further investigation into the potential anti-neoplastic properties of 9-O-2-DA.
Table 3: Anti-Cancer Effects of Related Oxo-Fatty Acids
| Compound | Cell Line | Key Findings | Reference |
| 9-oxo-(10E,12E)-octadecadienoic acid | Human ovarian cancer (HRA) | Induced apoptosis via mitochondrial pathway. | [19] |
| 10-Hydroxy-2-decenoic acid (10-HDA) | Human hepatoma (HepG2) | Reduced cell viability and induced apoptosis. | [15][17][18] |
| 10-Hydroxy-2-decenoic acid (10-HDA) | SU-DHL-2 (Lymphoma) | Suppressed cell survival in a dose-dependent manner. | [16] |
Anti-Inflammatory Effects:
Oxo-fatty acids have also been investigated for their anti-inflammatory properties. For instance, 8-oxo-9-octadecenoic acid has been shown to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells by inhibiting the NF-κB and MAPK signaling pathways.[20][21] Another compound, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid, also demonstrated anti-inflammatory effects in macrophages through the inhibition of NF-κB and MAPK activation and the activation of the Nrf2/HO-1 signaling pathway.[22] These mechanisms of action provide a strong rationale for exploring the anti-inflammatory potential of 9-O-2-DA.
Conclusion and Future Directions
9-Oxo-2-decenoic acid is a molecule of significant biological importance, primarily understood through its role in the intricate social dynamics of honeybees. The identification of its specific receptor and the elucidation of its pheromonal functions have provided valuable insights into chemical communication in insects. While direct research into the therapeutic applications of 9-O-2-DA in humans is still in its nascent stages, the promising anti-cancer and anti-inflammatory activities of structurally related fatty acids suggest that 9-O-2-DA holds considerable potential as a lead compound for drug discovery and development. Future research should focus on a systematic evaluation of the pharmacological properties of 9-O-2-DA in mammalian systems, including its effects on cancer cell proliferation, inflammatory pathways, and the immune system. Detailed mechanistic studies will be crucial to understanding its potential as a novel therapeutic agent.
References
- 1. 9-Oxo-2-decenoic acid, (2E)- | C10H16O3 | CID 1713086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-oxodecenoic acid | chemical compound | Britannica [britannica.com]
- 3. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. larodan.com [larodan.com]
- 8. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Dominance hierarchy - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma C… [ouci.dntb.gov.ua]
- 18. [PDF] Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells | Semantic Scholar [semanticscholar.org]
- 19. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
Toxicology and Safety Profile of (2E)-9-Oxodec-2-enoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(2E)-9-Oxodec-2-enoic acid , also known as 9-oxo-2(E)-decenoic acid or 9-ODA, is a naturally occurring fatty acid and a key component of the queen bee mandibular pheromone.[1][2] While its role in honey bee social structure is well-documented, a comprehensive toxicological and safety profile for mammalian systems is not extensively available in the public domain. This guide summarizes the currently accessible safety information and outlines the standard experimental protocols that would be employed to conduct a thorough toxicological evaluation of this compound.
Summary of Available Safety Information
Publicly available toxicological data for (2E)-9-oxodec-2-enoic acid is limited. The primary source of direct safety information is a Safety Data Sheet (SDS) which provides the following hazard classifications:
-
Skin Corrosion/Irritation: Causes skin irritation[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[3]
The SDS also states that the substance shall not be classified as:
-
Acutely toxic[3]
-
A respiratory or skin sensitizer[3]
-
Germ cell mutagenic[3]
-
Carcinogenic[3]
-
A reproductive toxicant[3]
-
A specific target organ toxicant (single or repeated exposure)[3]
-
Presenting an aspiration hazard[3]
It is important to note that the underlying experimental data and protocols for these classifications are not provided in the available documentation.
Standard Toxicological Evaluation Protocols
To establish a comprehensive safety profile for a substance like (2E)-9-oxodec-2-enoic acid, a battery of standardized tests, primarily following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, would be conducted. Below are detailed descriptions of the key experimental protocols relevant to assessing the toxicology of this compound.
Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects that may occur within a short time after a single dose of a substance.
Table 1: Acute Toxicity Study Endpoints
| Test | Guideline | Endpoint | Typical Animal Model |
| Acute Oral Toxicity | OECD 420, 423, 425 | LD50 | Rat |
| Acute Dermal Toxicity | OECD 402 | LD50 | Rat or Rabbit |
| Acute Inhalation Toxicity | OECD 403 | LC50 | Rat |
-
Objective: To determine the oral toxicity of a substance.
-
Test Animals: Typically, female rats are used.
-
Procedure:
-
A single animal is dosed at a defined level (e.g., 300 mg/kg or 2000 mg/kg).
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, four additional animals are dosed at the same level.
-
If the initial animal dies, the test is repeated at a lower dose level in another animal.
-
This sequential dosing and observation continue until a dose that causes no mortality or a dose that causes evident toxicity is identified.
-
-
Data Collection: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly. A gross necropsy is performed on all animals at the end of the study.
Caption: Workflow for an Acute Oral Toxicity Study (OECD 420).
Irritation and Sensitization
These studies assess the potential of a substance to cause local, reversible inflammatory responses (irritation) or an allergic reaction after repeated exposure (sensitization).
Table 2: Irritation and Sensitization Study Endpoints
| Test | Guideline | Endpoint | Typical Animal Model |
| Acute Dermal Irritation/Corrosion | OECD 404 | Irritation/Corrosion Score | Rabbit |
| Acute Eye Irritation/Corrosion | OECD 405 | Irritation/Corrosion Score | Rabbit |
| Skin Sensitization | OECD 406 | Sensitization Response | Guinea Pig |
-
Objective: To determine the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of skin under a gauze patch.
-
The patch is left in place for 4 hours.
-
After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then daily for up to 14 days if effects persist.
-
-
Data Collection: Skin reactions are scored according to a standardized scale.
Caption: General workflow for a Dermal Irritation Study (OECD 404).
Genotoxicity
Genotoxicity assays are performed to identify substances that can cause damage to DNA and chromosomes.
Table 3: Genotoxicity Study Endpoints
| Test | Guideline | Endpoint | Test System |
| Bacterial Reverse Mutation Test (Ames Test) | OECD 471 | Gene Mutations | Salmonella typhimurium and Escherichia coli strains |
| In Vitro Mammalian Chromosomal Aberration Test | OECD 473 | Chromosomal Aberrations | Mammalian cell lines (e.g., CHO, CHL) |
| In Vivo Mammalian Erythrocyte Micronucleus Test | OECD 474 | Chromosomal Damage | Rodent bone marrow or peripheral blood |
-
Objective: To screen for the mutagenic properties of a substance.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are then plated on a minimal agar medium lacking the required amino acid.
-
The plates are incubated for 48-72 hours.
-
-
Data Collection: The number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (2E)-9-Oxo-2-decenoic Acid
(2E)-9-Oxo-2-decenoic acid, commonly known as queen bee acid or 9-ODA, is a fatty acid and a crucial pheromone secreted by the queen honeybee (Apis mellifera)[1]. It plays a significant role in regulating the social structure of the colony by inhibiting ovary development in worker bees and attracting male drones[1]. Due to its biological importance and potential applications in agriculture and research, various synthetic methods have been developed to produce this molecule. These notes provide detailed protocols for several key synthetic routes to (2E)-9-Oxo-2-decenoic acid, catering to researchers, scientists, and professionals in drug development.
Synthetic Strategies Overview
Multiple synthetic pathways to (2E)-9-Oxo-2-decenoic acid have been reported, starting from a range of commercially available materials. The choice of a particular method may depend on factors such as the availability of starting materials, desired scale, and laboratory equipment. Key strategies include:
-
Sonochemical Synthesis: A convenient method utilizing a sonication-promoted reaction to form a key intermediate[2].
-
Doebner Condensation: A two-step approach involving the reduction of a carboxylic acid to an aldehyde, followed by condensation with malonic acid[3][4].
-
Wittig Reaction: An alternative to the Doebner condensation for the formation of the α,β-unsaturated acid moiety[3].
-
Synthesis from Azelaic Acid or Diethyl-3-oxoglutarate: Alternative starting points for the synthesis of 9-ODA[1].
The following sections provide a comparative summary of the quantitative data from different methods and detailed experimental protocols.
Data Presentation: Comparison of Synthesis Methods
| Method | Starting Material | Key Intermediates | Key Reactions | Overall Yield | Reference |
| Sonochemical Synthesis | 3-Buten-2-one and 4-bromo-1-butanol | 7-Oxo-octanol, 7-Oxo-octanal, Ethyl (2E)-9-oxo-2-decenoate | Sonication-promoted reaction, PCC oxidation, Wittig reaction, Alkaline hydrolysis | Not explicitly stated for the entire sequence, but hydrolysis step has a 65.6% yield. | [2] |
| Doebner Condensation | 7-Oxooctanoic acid | 7-Oxooctanal | One-pot reduction, Doebner condensation | 46% | [3] |
| Wittig Reaction | 7-Oxooctanoic acid | 7-Oxooctanal | One-pot reduction, Wittig reaction | 50% (for the methyl ester) | [3] |
Experimental Protocols
Protocol 1: Sonochemical Synthesis of (2E)-9-Oxo-2-decenoic acid
This method utilizes a sonication step to synthesize the key intermediate 7-oxo-octanol, which is then converted to the final product through oxidation, a Wittig reaction, and hydrolysis.
Step 1: Synthesis of 7-Oxo-octanol (II)
-
Under a nitrogen atmosphere, prepare a zinc-copper couple from zinc (1.56 g, 24.0 mmol) and copper(I) iodide (0.96 g, 5.0 mmol) in an ethanol-water mixture (9:1, 30 ml) in a 100 ml reaction vessel.
-
To this mixture, add 3-buten-2-one (0.70 g, 10.0 mmol) and 4-bromo-1-butanol (2.29 g, 15.0 mmol).
-
Sonicate the reaction mixture for 1 hour using a probe sonicator.
-
Quench the reaction with saturated brine and filter the mixture.
-
Evaporate the ethanol under reduced pressure and extract the residue with ether.
-
Wash the ether extract twice with water and then with brine.
-
Purify the crude material by column chromatography on silica gel using petroleum ether: ethyl acetate (9:1) as the eluent to obtain 7-oxo-octanol.
Step 2: Synthesis of 7-Oxo-octanal (III)
-
To a stirred solution of 7-oxo-octanol (from the previous step) in anhydrous dichloromethane, add pyridinium chlorochromate (PCC).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Dilute the reaction mixture with ether and filter through a pad of silica gel to remove the chromium salts.
-
Evaporate the solvent under reduced pressure to yield 7-oxo-octanal.
Step 3: Synthesis of Ethyl (2E)-9-oxo-2-decenoate (IV)
-
To a mixture of 7-oxo-octanal (from the previous step) and potassium carbonate in water, add ethyl α-dimethylphosphonoacetate.
-
Reflux the mixture for 1 hour.
-
After cooling, extract the product with an organic solvent (e.g., ether).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by column chromatography over silica gel using petroleum ether:ether (4:1) as the eluent to afford the unsaturated keto-ester (IV) in 72.4% yield[2].
Step 4: Synthesis of (2E)-9-Oxo-2-decenoic acid (I)
-
Reflux a solution of the unsaturated keto-ester (IV, 0.42 g, 1.98 mmol) and sodium hydroxide (0.14 g, 3.37 mmol) in water (1 ml) and methanol (4 ml) for 5 hours on a water bath.
-
Evaporate the methanol under reduced pressure and dilute the residue with water.
-
Extract any unreacted material with ether.
-
Neutralize the aqueous phase with dilute HCl and extract with ether (3 x 25 ml).
-
Dry the combined ether extracts and evaporate the solvent to give the crude acid.
-
Recrystallize the crude product from methanol to afford pure (2E)-9-Oxo-2-decenoic acid (0.24 g, 65.6% yield)[2].
Protocol 2: Two-Step Synthesis via Doebner Condensation
This efficient synthesis starts from the commercially available 7-oxooctanoic acid.
Step 1: One-pot reduction of 7-Oxooctanoic acid to 7-Oxooctanal (2)
-
In a flask, treat 7-oxooctanoic acid (1) with oxalyl chloride and a catalytic amount of N,N-dimethylformamide to form the corresponding acid chloride.
-
In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(OBu-t)3) in THF.
-
Cool the LiAlH(OBu-t)3 solution to -78°C and add a slurry of copper(I) iodide (10 mol %) in THF.
-
Transfer the previously prepared acid chloride solution to the reaction mixture via cannula and stir for 10 minutes at -78°C.
-
Quench the reaction by adding a 2M aqueous HCl solution.
-
Extract the organic layer with ether, wash with a saturated aqueous solution of sodium bicarbonate, and dry over MgSO4.
-
After filtration, remove the solvent by rotary evaporation to yield crude 7-oxooctanal (2) (60% yield), which can be used in the next step without further purification[3].
Step 2: Doebner Condensation to (2E)-9-Oxo-2-decenoic acid (4)
-
Treat the crude 7-oxooctanal (2) with malonic acid in pyridine.
-
Add a catalytic amount of piperidine and stir the reaction mixture.
-
After the reaction is complete, acidify the mixture with aqueous H2SO4.
-
Extract the product with an organic solvent, wash, dry, and evaporate the solvent to yield (2E)-9-Oxo-2-decenoic acid (4) (46% overall yield from 7-oxooctanoic acid)[3].
Visualizations
Synthetic Pathway Diagrams
Caption: Sonochemical synthesis of (2E)-9-Oxo-2-decenoic acid.
Caption: Two-step synthesis via Doebner condensation.
Applications and Further Research
(2E)-9-Oxo-2-decenoic acid is primarily known for its role as a queen bee pheromone, which has led to its investigation for applications in apiculture, such as in queen rearing and colony management[5]. Its biological activity also makes it a subject of interest in chemical ecology and pest management research. Furthermore, the structural motif of an α,β-unsaturated keto acid is found in various biologically active molecules, suggesting potential for derivatization and exploration in drug discovery programs. For instance, modifications of queen bee acid with tripeptides have been explored for creating amphiphiles with prohealing and antimicrobial properties[6]. The development of efficient and scalable synthetic routes is crucial for enabling these research and development efforts.
References
Application Note: High-Purity Purification of Synthetic 9-Oxodecanoic Acid (9-ODA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Oxodecanoic acid (9-ODA) is a crucial pheromone component of the honey bee queen mandibular pheromone (QMP) that regulates social order within the colony.[1] It acts as both a releaser pheromone, attracting worker bees, and a primer pheromone, inhibiting ovary development in workers.[1] Beyond its role in entomology, synthetic 9-ODA and its derivatives are of increasing interest in drug development and biomedical research. The synthesis of 9-ODA can result in various impurities, including starting materials, by-products, and isomers. Therefore, robust purification techniques are essential to obtain high-purity material (>98%) for accurate biological and pharmacological studies.
This document provides detailed protocols for the purification of synthetic 9-ODA using common laboratory techniques: flash column chromatography for initial purification and preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for achieving high purity. An alternative recrystallization protocol is also described.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with 9-ODA and typical purification methods. Data is compiled from commercially available sources and analogous purification processes.
| Parameter | Value | Method/Context | Source |
| Purity (Commercial Standard) | >98% | N/A | [2] |
| Typical HPLC Recovery | 75 - 80% | RP-HPLC (General) | [3] |
| Typical HPLC Purity | >90% | RP-HPLC (General) | [3] |
| Receptor Binding Affinity (EC₅₀) | 280 ± 31 nM | 9-ODA activation of AmOr11 + AmOr2 receptor | [1][2] |
Purification Workflow
The general workflow for purifying synthetic 9-ODA involves an initial bulk purification step to remove major impurities, followed by a high-resolution polishing step to achieve the final desired purity.
Caption: General workflow for the purification of synthetic 9-ODA.
Experimental Protocols
Protocol 1: Flash Column Chromatography (Initial Purification)
This protocol is designed to separate 9-ODA from less polar and more polar impurities in the crude synthetic reaction mixture.
Materials:
-
Crude synthetic 9-ODA
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass column
-
Compressed air or pump for flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis:
-
Develop a solvent system that provides good separation of 9-ODA from impurities. A typical starting point is a gradient of ethyl acetate in hexane (e.g., 20-40% ethyl acetate).
-
Dissolve a small amount of crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on a TLC plate and develop it in the chosen solvent system.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate. The ideal solvent system should give 9-ODA an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude 9-ODA in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system (e.g., 20% ethyl acetate in hexane).
-
Apply pressure to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing as done in Step 1.
-
-
Fraction Pooling and Evaporation:
-
Combine the fractions containing pure 9-ODA.
-
Remove the solvent using a rotary evaporator to yield the partially purified product.
-
Protocol 2: Preparative Reverse-Phase HPLC (High-Purity Polishing)
This protocol uses hydrophobicity to separate the target full-length 9-ODA from closely related impurities.[4]
Materials:
-
Partially purified 9-ODA from Protocol 1
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Solvents: Acetonitrile (ACN) and Water (HPLC grade), both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Collection vials/tubes
-
Freeze-dryer (lyophilizer)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Dissolve the 9-ODA from the column chromatography step in a minimal amount of the mobile phase (e.g., 50:50 ACN:Water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
-
Method Development (Analytical Scale):
-
Before running a preparative separation, optimize the gradient on an analytical C18 column.
-
Inject a small amount of the sample and run a gradient, for example, from 30% to 90% Mobile Phase B over 20-30 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 210-220 nm for the carboxylic acid end group).
-
Identify the retention time of the 9-ODA peak and adjust the gradient to maximize its separation from nearby impurities.
-
-
Preparative Run:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the optimized gradient from the analytical scale, adjusting the flow rate for the larger column diameter.
-
Monitor the chromatogram and collect the fraction corresponding to the 9-ODA peak.
-
-
Product Recovery:
-
Combine the collected pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Freeze the remaining aqueous solution and lyophilize to obtain the pure 9-ODA as a solid.
-
Protocol 3: Recrystallization (Alternative Method)
Recrystallization is a purification technique for solid compounds based on differences in solubility.[5] It is effective if a solvent can be found in which 9-ODA is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble or insoluble at all temperatures.
Materials:
-
Crude or partially purified 9-ODA
-
Suitable recrystallization solvent (e.g., water, short-chain alcohols, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Methodology:
-
Solvent Selection:
-
Test the solubility of a small amount of 9-ODA in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude 9-ODA in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the compound. Keep the solution heated on a hot plate.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them, keeping the solution warm to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
9-ODA Signaling Pathway
In honey bees, 9-ODA is detected by a specific odorant receptor complex in the antennae, initiating a neural signal.
References
- 1. researchgate.net [researchgate.net]
- 2. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. scribd.com [scribd.com]
Quantification of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) in Biological Matrices: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) is an oxidized metabolite of linoleic acid, belonging to a class of signaling molecules known as oxidized linoleic acid metabolites (OXLAMs).[1] These molecules are implicated in a variety of physiological and pathological processes, including inflammation and pain perception.[1][2] Notably, 9-ODA has been identified as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[3][4] This activity suggests its potential role in metabolic diseases and as a therapeutic target. Accurate quantification of 9-ODA in biological matrices is therefore crucial for understanding its biological function and for the development of novel therapeutics.
This application note provides detailed protocols for the quantification of 9-ODA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Biological Significance and Signaling Pathway
9-ODA is formed in vivo from the enzymatic oxidation of linoleic acid. Linoleic acid is first converted to 9-hydroperoxy-octadecadienoic acid (9-HPODE), which is then reduced to 9-hydroxy-octadecadienoic acid (9-HODE). Subsequent oxidation of 9-HODE by hydroxy-fatty acid dehydrogenase yields 9-ODA.[5]
As a PPARα agonist, 9-ODA plays a role in regulating the expression of genes involved in fatty acid oxidation.[3][4] Upon binding to 9-ODA, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription. This signaling cascade ultimately leads to an increase in the catabolism of fatty acids.
Figure 1: 9-ODA Biosynthesis and PPARα Signaling Pathway.
Quantitative Data Summary
The concentration of 9-ODA can vary significantly depending on the biological matrix and the physiological or pathological state. The following table summarizes reported concentrations of 9-ODA in different biological samples.
| Biological Matrix | Species | Concentration | Analytical Method | Reference |
| Plasma | Rat | 218.1 nmol/L (mean) | Q-TOF MS | [3][5] |
| Plasma | Rat | 263.0 nmol/L | Q-TOF MS | [5] |
| Tomato Fruit (Peel) | Solanum lycopersicum | ~0.2 µg/g | LC-MS | [1] |
| Tomato Fruit (Sarcocarp) | Solanum lycopersicum | ~0.1 µg/g | LC-MS | [1] |
Experimental Protocols
Sample Preparation: Extraction of 9-ODA from Plasma
This protocol describes a liquid-liquid extraction procedure for the isolation of 9-ODA from plasma samples.
Materials:
-
Plasma sample
-
Internal Standard (e.g., 15(S)-HETE-d8)
-
10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)
-
Hexane
-
Borosilicate glass test tubes (12 x 75mm)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot 200 µL of plasma into a clean borosilicate glass test tube.
-
Add 10 µL of the internal standard mixture.
-
Add 1.0 mL of 10% (v/v) acetic acid in water/2-propanol/hexane solution.
-
Vortex briefly to mix.
-
Add 2.0 mL of hexane.
-
Cap the tube and vortex mix for three minutes.
-
Centrifuge the sample at 2000 x g for five minutes at room temperature.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
Analytical Method: LC-MS/MS Quantification
This section provides a general LC-MS/MS method for the quantification of 9-ODA. Instrument parameters should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
-
Column: Acquity UPLC BEH-C18 (2.1 x 100 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 40-50 °C
-
Injection Volume: 2-5 µL
-
Gradient:
-
0-4 min: 30-50% B
-
4-14 min: 50-85% B
-
14-17 min: Hold at 99% B
-
17.1-20 min: Re-equilibrate at 30% B
-
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
9-ODA: Precursor ion (m/z) 293.2 -> Product ion (m/z) [To be optimized, typically a characteristic fragment]
-
Internal Standard (e.g., 15(S)-HETE-d8): Precursor ion (m/z) -> Product ion (m/z) [Specific to the chosen standard]
-
-
Source Temperature: 350 °C
-
Desolvation Gas Flow: 1000 L/h
-
Cone Gas Flow: 50 L/h
-
Capillary Voltage: 2300 V
Figure 2: General Experimental Workflow for 9-ODA Quantification.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for the quantification of 9-ODA in various biological matrices. The use of LC-MS/MS provides the necessary sensitivity and specificity for accurate measurement, which is essential for elucidating the role of 9-ODA in health and disease. The detailed methodologies and data presented herein will be a valuable resource for researchers in the fields of lipidomics, drug discovery, and biomedical research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
"gas chromatography-mass spectrometry (GC-MS) analysis of 9-Oxo-2-decenoic acid"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 9-Oxo-2-decenoic acid (9-ODA) using Gas Chromatography-Mass Spectrometry (GC-MS). 9-ODA, a key component of the queen bee pheromone, plays a crucial role in regulating honeybee colony social structure, including the inhibition of worker bee ovary development.[1][2] Accurate and sensitive quantification of 9-ODA is essential for research in chemical ecology, insect physiology, and the development of novel pest management strategies.
Introduction to GC-MS Analysis of 9-Oxo-2-decenoic Acid
Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the presence of a polar carboxylic acid group and a reactive ketone group, 9-ODA is not directly amenable to GC-MS analysis. Chemical derivatization is required to increase its volatility and thermal stability. A two-step derivatization process involving methoximation followed by silylation is the recommended approach for the analysis of keto-acids like 9-ODA.
Experimental Protocols
Sample Preparation
The extraction of 9-ODA from biological matrices (e.g., royal jelly, bee tissues) is a critical first step. A common method involves solvent extraction.
Protocol for Solvent Extraction:
-
Homogenize the biological sample in a suitable solvent mixture, such as hexane and ethyl acetate (1:1, v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer containing the lipids to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization.
Derivatization: Methoximation and Silylation
This two-step process first protects the ketone group and then converts the carboxylic acid to a more volatile silyl ester.
Protocol for Derivatization:
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample extract.
-
Incubate the mixture at 60°C for 30 minutes. This reaction converts the ketone group to a methoxime derivative, preventing enolization.
-
-
Silylation:
-
Following methoximation, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Incubate the mixture at 60°C for another 30 minutes. This step converts the carboxylic acid group to its trimethylsilyl (TMS) ester.
-
The derivatized sample is now ready for GC-MS analysis.
-
GC-MS Analysis
The following table outlines the recommended GC-MS parameters for the analysis of the methoximated and silylated derivative of 9-ODA. These are suggested starting conditions and may require optimization for specific instruments and applications.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
Data Presentation: Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a certified standard of 9-Oxo-2-decenoic acid. The standard should be subjected to the same derivatization procedure as the samples.
Table 1: Expected Retention Time and Characteristic Mass Fragments for Derivatized 9-ODA
| Compound | Derivative | Expected Retention Time (min) | Characteristic Mass Fragments (m/z) |
| 9-Oxo-2-decenoic acid | Methoxyamine-TMS | ~15-17 | Molecular Ion (M+), [M-15]+, [M-31]+, and other specific fragments resulting from the cleavage of the derivatized functional groups. |
Note: The exact retention time and mass fragments should be confirmed by analyzing a pure standard of derivatized 9-Oxo-2-decenoic acid.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of 9-Oxo-2-decenoic acid.
Signaling Pathway of 9-Oxo-2-decenoic Acid in Honeybees
Caption: Simplified signaling pathway of 9-ODA in the honeybee colony.
References
High-Performance Liquid Chromatography (HPLC) for the Analysis of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the quantitative analysis of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) using High-Performance Liquid Chromatography (HPLC). Included are detailed protocols for sample preparation from various biological matrices, HPLC method parameters with UV detection, and an overview of the biological significance of 9-ODA as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.
Introduction to 9-ODA
9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) is an oxidized linoleic acid derivative found in various natural sources, including tomatoes. It has garnered significant interest in the scientific community for its biological activities, most notably as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα by agonists like 9-ODA can lead to an increase in the expression of genes involved in fatty acid oxidation, thereby helping to reduce triglyceride accumulation. This makes 9-ODA a molecule of interest for research into metabolic disorders.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix. Below are recommended protocols for plasma/serum, cell culture media, and tissue homogenates.
2.1.1. Plasma/Serum Sample Preparation
This protocol is designed to extract lipids, including 9-ODA, from plasma or serum by removing proteins that can interfere with HPLC analysis.
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted lipids.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for a more concentrated sample.
2.1.2. Cell Culture Media Sample Preparation
This protocol is suitable for extracting 9-ODA from cell culture media to study its cellular uptake or secretion.
Protocol:
-
Collect the cell culture medium and centrifuge at 500 x g for 5 minutes to remove any detached cells.
-
To 1 mL of the cell-free medium, add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex thoroughly for 1 minute to ensure proper mixing and extraction.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer, which contains the lipids.
-
Evaporate the organic solvent under nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
2.1.3. Tissue Homogenate Sample Preparation
This protocol outlines the extraction of 9-ODA from tissue samples.
Protocol:
-
Weigh approximately 50-100 mg of tissue and homogenize it in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Transfer the homogenate to a glass tube and add 3 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex for 2 minutes and then sonicate for 10 minutes in a water bath.
-
Centrifuge at 3,000 x g for 15 minutes at 4°C.
-
Collect the lower organic phase.
-
Evaporate the solvent and reconstitute the lipid extract in the mobile phase.
High-Performance Liquid Chromatography (HPLC) Method
This method is optimized for the separation and quantification of 9-ODA using a standard reverse-phase HPLC system with UV detection.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 40% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 278 nm |
| Injection Volume | 20 µL |
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is an example of how to structure a results table for a calibration curve and sample analysis.
Table 2: Example Calibration Curve Data for 9-ODA
| Standard Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 1500 |
| 0.5 | 7500 |
| 1.0 | 15000 |
| 5.0 | 75000 |
| 10.0 | 150000 |
| 25.0 | 375000 |
Table 3: Example Quantification of 9-ODA in Biological Samples
| Sample ID | Matrix | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |
| Control Plasma 1 | Plasma | 5200 | 0.35 |
| Treated Plasma 1 | Plasma | 18500 | 1.23 |
| Control Media 1 | Cell Media | 1200 | 0.08 |
| Treated Media 1 | Cell Media | 25000 | 1.67 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 9-ODA from biological samples.
Caption: General experimental workflow for 9-ODA analysis.
9-ODA Signaling Pathway via PPARα
9-ODA acts as a ligand for PPARα. The following diagram illustrates the signaling pathway initiated by the binding of 9-ODA to PPARα, leading to the regulation of target gene expression.
Caption: 9-ODA activation of the PPARα signaling pathway.
Application Notes and Protocols for In Vitro Bioassays with 9-Oxo-2-decenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-2-decenoic acid (9-ODA) is a naturally occurring fatty acid and a key component of queen bee mandibular pheromone.[1] Beyond its role in honeybee social behavior, emerging research suggests that 9-ODA and structurally similar compounds possess a range of biological activities, including potential anti-inflammatory, cytotoxic, and neuroprotective effects. These properties make 9-ODA a compound of interest for further investigation in drug discovery and development.
These application notes provide detailed protocols for in vitro bioassays to characterize the biological activities of 9-Oxo-2-decenoic acid. The protocols are based on established methodologies for similar fatty acids and can be adapted for specific research needs.
Quantitative Data Summary
While comprehensive quantitative data for 9-ODA in various mammalian cell-based assays are still emerging, the following table summarizes a known value and provides a template for recording experimentally determined values.
| Bioassay | Cell Line | Parameter | Value |
| Odorant Receptor Activation | Xenopus oocytes expressing AmOr11 | EC50 | 280 ± 31 nM[2] |
| Template: Cytotoxicity | e.g., HRA (Human Ovarian Cancer) | IC50 | To be determined |
| Template: Anti-inflammatory (NO inhibition) | e.g., RAW 264.7 | IC50 | To be determined |
| Template: Neuroprotection | e.g., SH-SY5Y | EC50 | To be determined |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is designed to assess the cytotoxic effects of 9-ODA on a human cancer cell line, such as the HRA ovarian cancer cell line, using an apoptosis assay. The methodology is adapted from studies on similar oxo-fatty acids.
Materials:
-
Human ovarian cancer cell line (e.g., HRA)
-
9-Oxo-2-decenoic acid (9-ODA)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HRA cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of 9-ODA (e.g., 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: After treatment, collect the cells by trypsinization and wash with cold PBS.
-
Apoptosis Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of apoptotic cells (Annexin V-positive).
In Vitro Anti-Inflammatory Assay
This protocol evaluates the anti-inflammatory properties of 9-ODA by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This is a common method to screen for anti-inflammatory potential.
Materials:
-
RAW 264.7 murine macrophage cell line
-
9-Oxo-2-decenoic acid (9-ODA)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Procedure:
-
Cell Viability Assay (MTT): First, determine the non-toxic concentrations of 9-ODA on RAW 264.7 cells using an MTT assay to ensure that any reduction in NO is not due to cell death.
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of 9-ODA for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess Reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
In Vitro Neuroprotection Assay
This protocol assesses the potential neuroprotective effects of 9-ODA against oxidative stress-induced cell death in a neuronal cell line like SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
9-Oxo-2-decenoic acid (9-ODA)
-
DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin
-
Hydrogen peroxide (H₂O₂) or another neurotoxin
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium.
-
Pre-treatment: Seed cells in a 96-well plate. Pre-treat with various concentrations of 9-ODA for 24 hours.
-
Induction of Neuronal Damage: Expose the cells to a neurotoxin, such as H₂O₂, to induce oxidative stress and cell death.
-
Cell Viability Assessment: After the neurotoxin treatment, measure cell viability using an MTT or CellTiter-Glo® assay according to the manufacturer's protocol.
-
Data Analysis: Compare the viability of cells pre-treated with 9-ODA to those treated with the neurotoxin alone to determine the neuroprotective effect.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro bioassays with 9-Oxo-2-decenoic acid.
Potential Signaling Pathway: TRPA1/TRPV1 Activation
Based on the activity of structurally related fatty acids, a plausible mechanism of action for 9-ODA could involve the activation of Transient Receptor Potential (TRP) channels, such as TRPA1 and TRPV1. These channels are involved in various physiological processes, including inflammation and sensory perception.
Caption: Proposed signaling pathway for 9-ODA via TRPA1/TRPV1 channel activation.
References
Application of 9-Oxo-2-decenoic Acid in Agriculture for Pollination: A Framework for Research and Development
Introduction
9-Oxo-2-decenoic acid (9-ODA) is a pivotal semiochemical in the life of the honeybee (Apis mellifera). As the primary component of the queen mandibular pheromone (QMP), it plays a crucial role in the social fabric of the hive, influencing worker bee physiology and behavior.[1][2][3] Notably, 9-ODA is also a potent sex pheromone, attracting drones to virgin queens during their nuptial flights.[4][5][6] This well-established role as a powerful honeybee attractant has led to burgeoning interest in its potential application in agriculture to enhance crop pollination by directing honeybee foraging activity.
While the use of synthetic bee attractants, primarily sugar-based solutions, is an existing practice to encourage pollination, the application of species-specific pheromones like 9-ODA is a novel, largely theoretical approach.[7] Currently, there is a notable absence of commercially available 9-ODA formulations for agricultural use and a scarcity of field studies quantifying its efficacy in enhancing crop yields.
These application notes and protocols are therefore intended as a comprehensive guide for researchers, scientists, and drug development professionals to explore the potential of 9-ODA in agriculture. The following sections provide a theoretical framework for its application, alongside detailed experimental protocols to systematically evaluate its efficacy.
Application Notes: A Theoretical Framework
Principle of Application
The core principle behind using 9-ODA in agriculture is to leverage the innate olfactory response of honeybees. By deploying synthetic 9-ODA in a target crop, it is hypothesized that honeybee foragers can be lured to the crop, thereby increasing visitation rates and, consequently, the efficiency of pollination. The successful application hinges on presenting the pheromone in a manner that elicits a foraging response without causing habituation or disruption of normal hive activities.
Target Pollinator
The exclusive target for 9-ODA application is the honeybee, Apis mellifera. The olfactory receptor for 9-ODA, AmOr11, is highly specific and is densely expressed on the antennae of honeybee drones and also present in workers.[1][8][9] This specificity is advantageous as it minimizes the impact on non-target pollinators.
Potential Formulations
The development of a stable and effective formulation is critical for the successful deployment of 9-ODA in the field. The ideal formulation would ensure a controlled and sustained release of the pheromone. Potential formulation strategies, drawing from practices with other insect pheromones, include:
-
Slow-Release Dispensers: These could be formulated as polymeric lures, wax matrices, or membrane-based systems that are placed within the crop canopy. This method provides a long-lasting and consistent release of 9-ODA.
-
Sprayable Microcapsules: 9-ODA could be encapsulated in a biodegradable polymer. This formulation can be applied as a spray directly onto the crop foliage and flowers, with the capsules gradually releasing the pheromone over time.
-
Wax-Based Formulations: 9-ODA could be incorporated into a wax emulsion and sprayed onto the crop. The wax would adhere to the plant surfaces and slowly release the pheromone.
Proposed Application Timing and Strategy
The timing and strategy of 9-ODA application would be crucial to its success.
-
Timing: Application should coincide with the peak flowering period of the target crop. It is advisable to apply the formulation in the morning when honeybees begin their foraging activity.
-
Placement: For dispenser-based formulations, placement should be within the crop canopy at a density determined by the crop's structure and the effective range of the dispenser. For sprayable formulations, even coverage of the flowering parts of the crop is essential.
-
Reapplication: The frequency of reapplication will depend on the formulation's release rate and environmental conditions (e.g., temperature, rainfall) that might affect its longevity.
Considerations and Limitations
-
Drone vs. Worker Attraction: 9-ODA is primarily a drone attractant.[4][5][6] While it also elicits responses in worker bees, its efficacy in overriding their complex foraging cues (e.g., floral scent, nectar rewards) needs to be empirically determined.
-
Habituation: Continuous exposure to high concentrations of 9-ODA could lead to habituation in the target bee population, reducing its effectiveness over time.
-
Cost-Effectiveness: The synthesis of 9-ODA can be complex, and the cost of the final formulation will be a significant factor in its adoption by growers.
-
Regulatory Approval: As with any new agricultural input, formulations containing 9-ODA will require regulatory approval.
Experimental Protocols: Proposed Methodology for Efficacy Testing
Objective
To evaluate the efficacy of a synthetic 9-Oxo-2-decenoic acid formulation in increasing honeybee visitation, pollen deposition, and subsequent fruit/seed set and yield of a target entomophilous crop.
Materials
-
Synthetic 9-Oxo-2-decenoic acid: High purity (>95%).
-
Formulation: A slow-release dispenser or a sprayable microcapsule formulation.
-
Control Formulation: A blank formulation lacking 9-ODA.
-
Target Crop: A crop that is known to be pollinated by honeybees (e.g., almond, apple, canola).
-
Honeybee Colonies: Commercially available Apis mellifera colonies of similar strength.
-
Data Collection Equipment: Handheld counters, video cameras, digital calipers, microscope, and slides.
Experimental Design
-
Site Selection: Choose a field with the target crop, ensuring a buffer zone between plots to minimize interference.
-
Plot Design: A randomized complete block design is recommended. Each block should contain at least three treatment groups:
-
Treatment 1 (9-ODA): Crop treated with the 9-ODA formulation.
-
Treatment 2 (Control): Crop treated with the blank formulation.
-
Treatment 3 (Untreated): Crop with no treatment.
-
-
Replication: Each treatment should be replicated at least four times.
-
Honeybee Introduction: Place honeybee colonies at a standardized distance from the experimental plots.
Application Protocol
-
Preparation: Prepare the 9-ODA and control formulations according to the manufacturer's instructions.
-
Application:
-
For dispensers, place them in the plots at a predetermined density and height within the crop canopy.
-
For sprayable formulations, apply them using a calibrated sprayer to ensure uniform coverage.
-
-
Timing: Apply the treatments at the onset of peak flowering.
Data Collection
-
Honeybee Visitation:
-
Conduct visual counts of honeybees visiting flowers in a defined area (e.g., 1m x 1m quadrat) for a set period (e.g., 10 minutes).
-
Repeat counts at different times of the day (e.g., morning, noon, afternoon) on multiple days post-application.
-
-
Foraging Behavior:
-
Record the number of flowers visited by a single honeybee per minute.
-
Measure the time a honeybee spends on an individual flower.
-
-
Pollen Deposition:
-
Collect a sample of flowers from each plot.
-
Excise the stigmas and mount them on microscope slides.
-
Count the number of pollen grains on each stigma under a microscope.
-
-
Fruit/Seed Set and Yield:
-
Tag a number of flowers in each plot and track their development into fruits.
-
At harvest, measure the total yield, fruit weight, and number of seeds per fruit from a defined area in each plot.
-
Statistical Analysis
Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Tukey's HSD) to compare the means of the different treatment groups.
Data Presentation
The following tables present a hypothetical structure for organizing the quantitative data collected from the proposed experiments.
Table 1: Hypothetical Honeybee Visitation Rates on [Target Crop]
| Treatment | Mean Number of Bees per m² per 10 min (± SE) |
| 9-ODA Formulation | 15.2 ± 1.8 |
| Control Formulation | 8.5 ± 1.2 |
| Untreated | 8.1 ± 1.1 |
Table 2: Hypothetical Pollination and Yield Parameters for [Target Crop]
| Treatment | Mean Pollen Grains per Stigma (± SE) | Mean Fruit Set (%) (± SE) | Mean Yield per Plant (g) (± SE) |
| 9-ODA Formulation | 78.4 ± 5.6 | 65.3 ± 4.2 | 540.7 ± 25.1 |
| Control Formulation | 45.1 ± 4.1 | 42.8 ± 3.5 | 410.2 ± 21.8 |
| Untreated | 43.9 ± 3.9 | 41.5 ± 3.3 | 405.6 ± 20.9 |
Visualizations
Signaling Pathway of 9-ODA in Honeybees
Caption: Olfactory signaling pathway of 9-ODA in honeybees.
Experimental Workflow for 9-ODA Efficacy Testing
References
- 1. larodan.com [larodan.com]
- 2. 9-oxo-2(E)-Decenoic acid, CAS No. 334-20-3 | Reference substances for GC | Gas Chromatography (GC) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 3. patents.justia.com [patents.justia.com]
- 4. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]
- 5. Cis-9-oxo-2-decenoic acid: synthesis and evaluation as a honey bee pheromone and masking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pherobase Synthesis - E2-9-oxo-10Acid | C10H16O3 [pherobase.com]
- 7. Neonicotinoid-contaminated diet causes behavior changes in forager honey bees (Apis mellifera) that may reduce colony survival during late fall [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.psu.edu [pure.psu.edu]
Investigating the Anti-inflammatory Effects of 9-Oxo-2-decenoic Acid and Related Fatty Acids
Application Notes and Protocols
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases, including cardiovascular disease, arthritis, and cancer. The identification and characterization of novel anti-inflammatory compounds are therefore of great interest to the scientific and medical communities. Fatty acids, particularly those with reactive functional groups, have emerged as a promising class of molecules with immunomodulatory properties. While direct experimental data on 9-Oxo-2-decenoic acid (9-ODA) is limited in the current scientific literature, several structurally related oxo- and hydroxy-fatty acids have demonstrated potent anti-inflammatory effects. This document provides an overview of the anti-inflammatory mechanisms of these related compounds and detailed protocols for investigating their effects, which can be adapted for the study of 9-ODA.
The available research on compounds such as (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), 8-oxo-9-octadecenoic acid (OOA), and 10-Hydroxy-2-decenoic acid (10-HDA) indicates that these molecules can suppress inflammatory responses by modulating key signaling pathways, including the NF-κB and MAPK pathways.[1][2][3] These fatty acids have been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α, IL-1β, and IL-6 in cellular models of inflammation.[1][2] Furthermore, some of these compounds are known to activate peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor with well-established anti-inflammatory functions.[4][5]
These application notes and protocols are designed for researchers, scientists, and drug development professionals interested in exploring the anti-inflammatory potential of 9-ODA and related fatty acids.
Data Presentation: Anti-inflammatory Effects of Related Fatty Acids
The following tables summarize the quantitative data on the anti-inflammatory effects of fatty acids structurally related to 9-ODA. These data are derived from in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for studying inflammation.
Table 1: Effect of 8-oxo-9-octadecenoic acid (OOA) on Pro-inflammatory Mediators and Cytokines
| Inflammatory Marker | Treatment | Concentration | % Inhibition / Reduction | Reference |
| Nitric Oxide (NO) | OOA | Not Specified | Significant Suppression | [2] |
| TNF-α | OOA | Not Specified | Significant Inhibition | [6] |
| IL-6 | OOA | Not Specified | Significant Inhibition | [6] |
| iNOS Protein Expression | OOA | Not Specified | Dramatically Decreased | [2] |
| COX-2 Protein Expression | OOA | Not Specified | Dramatically Decreased | [2] |
Table 2: Effect of (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) on Pro-inflammatory Mediators and Cytokines
| Inflammatory Marker | Treatment | Concentration | % Inhibition / Reduction | Reference |
| Nitric Oxide (NO) | 13-KODE | Not Specified | Inhibited | [1] |
| TNF-α | 13-KODE | Not Specified | Suppressed | [1] |
| IL-1β | 13-KODE | Not Specified | Suppressed | [1] |
| iNOS Protein Expression | 13-KODE | Not Specified | Suppressed | [1] |
Signaling Pathways
The anti-inflammatory effects of these fatty acids are largely attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are central to the inflammatory response, and their inhibition is a key mechanism of action for many anti-inflammatory compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies on OOA have shown that it can inhibit the phosphorylation of IκB-α and the p50 subunit of NF-κB, thereby blocking its activation.[2][6]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also crucial for mediating inflammatory responses.[8][9] These kinases are activated by various extracellular stimuli and regulate the expression of inflammatory cytokines and enzymes. OOA has been demonstrated to inhibit the phosphorylation of JNK and ERK in LPS-stimulated macrophages, suggesting that the anti-inflammatory effects of these fatty acids are also mediated through the MAPK pathway.[2]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-inflammatory effects of 9-ODA or related compounds.
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 murine macrophages and their treatment with the test compound and LPS.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
9-Oxo-2-decenoic acid (or related fatty acid)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
Cell culture plates (96-well, 24-well, 6-well)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates at a desired density (e.g., 5 x 10^5 cells/mL for a 96-well plate) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 9-ODA in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).
-
Treatment:
-
Pre-treat the cells with various concentrations of 9-ODA for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurements).
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.
-
Protocol 2: Nitric Oxide (NO) Production Assay
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
Griess Reagent System (Sulfanilamide solution, N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite standard solution
-
Cell culture supernatant from Protocol 1
-
96-well microplate reader
Procedure:
-
After the treatment period from Protocol 1, collect the cell culture supernatant.
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Cytokine Production Measurement (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, IL-6, IL-1β)
-
Cell culture supernatant from Protocol 1
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
96-well microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
After another incubation and wash step, add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: Western Blotting for Protein Expression and Phosphorylation
This protocol is used to determine the protein levels of inflammatory mediators (e.g., iNOS, COX-2) and the phosphorylation status of key signaling proteins (e.g., IκB-α, p-JNK, p-ERK).
Materials:
-
Cell lysates from treated cells (Protocol 1)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for iNOS, COX-2, IκB-α, p-IκB-α, JNK, p-JNK, ERK, p-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.
Conclusion
The investigation into the anti-inflammatory properties of 9-Oxo-2-decenoic acid holds significant promise for the development of novel therapeutics. While direct evidence is currently sparse, the data from structurally similar fatty acids strongly suggest that 9-ODA may exert its effects through the inhibition of the NF-κB and MAPK signaling pathways. The protocols detailed in this document provide a comprehensive framework for researchers to systematically evaluate the anti-inflammatory potential of 9-ODA and elucidate its precise mechanisms of action. Such studies will be crucial in determining the viability of this compound as a lead for future drug development in the context of inflammatory diseases.
References
- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Significance of anti‐inflammatory effects of PPARγ agonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on MAPK signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAP kinases in the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of 9-Oxo-2-decenoic Acid
Welcome to the technical support center for the synthesis of 9-Oxo-2-decenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the various synthetic routes of this significant pheromone.
Troubleshooting Guides
This section addresses specific challenges that may arise during the multi-step synthesis of 9-Oxo-2-decenoic acid. The issues are presented in a question-and-answer format to help you quickly identify and resolve experimental roadblocks.
Route 1: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
A common route involves the oxidation of a keto-alcohol, followed by a Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester, and subsequent hydrolysis.
Question 1: Low Yield in the PCC Oxidation of 7-oxo-octanol to 7-oxo-octanal
-
Problem: I am experiencing a low yield of 7-oxo-octanal after the oxidation of 7-oxo-octanol using Pyridinium chlorochromate (PCC). What are the possible causes and solutions?
-
Answer: Low yields in PCC oxidations can be attributed to several factors:
-
Reagent Quality: Ensure the PCC is fresh and has been stored under anhydrous conditions. PCC is sensitive to moisture.
-
Reaction Conditions: The reaction should be run in an anhydrous solvent, typically dichloromethane (DCM), and under an inert atmosphere (e.g., nitrogen or argon).
-
Over-oxidation: While PCC is known for selectively oxidizing primary alcohols to aldehydes, prolonged reaction times or excessive heating can lead to the formation of the corresponding carboxylic acid, reducing the yield of the desired aldehyde.
-
Work-up Procedure: During the work-up, the crude product is typically filtered through a pad of silica gel or Florisil to remove the chromium byproducts. Incomplete removal of these byproducts can complicate purification and lead to product loss. Ensure the filter cake is thoroughly washed with the reaction solvent.
-
Question 2: Poor (E)-selectivity in the Horner-Wadsworth-Emmons Reaction
-
Problem: My Horner-Wadsworth-Emmons reaction is producing a mixture of (E) and (Z) isomers of the α,β-unsaturated ester, with a significant amount of the undesired (Z)-isomer. How can I improve the (E)-selectivity?
-
Answer: The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is influenced by the reaction conditions and the reagents used. To favor the formation of the (E)-isomer:
-
Choice of Base and Solvent: The use of weaker bases and non-polar solvents generally favors the formation of the (E)-isomer. For instance, using potassium carbonate in water or lithium tert-butoxide in hexane has been shown to provide good E-selectivity.
-
Phosphonate Reagent: The structure of the phosphonate reagent can influence the E/Z ratio. Using triethyl phosphonoacetate is a common choice that generally provides good E-selectivity.
-
Temperature: Running the reaction at lower temperatures can sometimes improve selectivity, although this may require longer reaction times.
-
Question 3: Incomplete Hydrolysis of the Ethyl Ester
-
Problem: The final alkaline hydrolysis of the ethyl ester to the carboxylic acid is not going to completion, and I am left with a significant amount of starting material.
-
Answer: Incomplete hydrolysis can be due to a few factors:
-
Insufficient Base: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion.
-
Reaction Time and Temperature: Saponification of α,β-unsaturated esters can be slower than for saturated esters. Increasing the reaction time or temperature (refluxing) can help. A typical procedure involves refluxing for several hours.
-
Solvent System: A mixture of methanol and water is commonly used to ensure the solubility of both the ester and the inorganic base.
-
Route 2: Synthesis via Doebner Condensation
This route often involves the condensation of an aldehyde (e.g., 7-oxooctanal) with malonic acid.
Question 1: Significant Side Product Formation in the Doebner Condensation
-
Problem: The Doebner condensation of 7-oxooctanal with malonic acid is giving me a low yield of 9-Oxo-2-decenoic acid (around 40-50%) and a large amount of side products. How can I minimize these?
-
Answer: A major challenge in the Doebner condensation with aldehydes that can enolize is the competing Tishchenko disproportionation reaction.[1] This reaction leads to the formation of an ester from two molecules of the aldehyde. To minimize this side reaction:
-
Control of Reaction Conditions: The Tishchenko reaction is often catalyzed by the same basic conditions used for the Doebner condensation.[2][3][4][5][6] Careful control of the base (typically pyridine) concentration and temperature is crucial.
-
Slow Addition: Adding the aldehyde slowly to the reaction mixture containing malonic acid and the base can help to keep the instantaneous concentration of the aldehyde low, thus disfavoring the bimolecular Tishchenko reaction.
-
Alternative Catalysts: Exploring different amine bases or catalyst systems might help to favor the Doebner pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 9-Oxo-2-decenoic acid?
A1: The most frequently cited synthetic routes start from:
-
3-Buten-2-one and 4-bromo-1-butanol: This route involves a conjugate addition, oxidation, a Horner-Wadsworth-Emmons reaction, and hydrolysis.[7]
-
7-Oxooctanal and malonic acid: This involves a Doebner condensation.[1]
-
Azelaic acid: This is a common starting material for various synthetic approaches.[8]
-
Diethyl-3-oxoglutarate: This route involves alkylation, decarboxylation, oxidation, and condensation.[8]
-
Oleic acid: This involves ozonolysis and subsequent transformations.[1]
Q2: How can I purify the final product, 9-Oxo-2-decenoic acid?
A2: Purification of the final product is typically achieved through a combination of techniques:
-
Column Chromatography: Silica gel column chromatography is often used to separate the desired product from unreacted starting materials and side products. A common eluent system is a mixture of petroleum ether and ethyl acetate.[7]
-
Recrystallization: After column chromatography, recrystallization can be performed to obtain a highly pure product. Methanol is a commonly used solvent for the recrystallization of 9-Oxo-2-decenoic acid.[7]
Q3: What are the key analytical techniques to confirm the structure and purity of 9-Oxo-2-decenoic acid?
A3: The structure and purity of the synthesized 9-Oxo-2-decenoic acid can be confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure, including the presence of the carboxylic acid, the α,β-unsaturated system, and the ketone.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups: a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, a C=O stretch for the ketone, and a C=C stretch for the alkene.[7]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity.
-
Melting Point: The melting point of the purified product can be compared to the literature value (typically around 52-54 °C) as an indicator of purity.[7]
Quantitative Data Summary
The following table summarizes the reported yields for a multi-step synthesis of 9-Oxo-2-decenoic acid via a sono-chemical route involving a Horner-Wadsworth-Emmons reaction.[7]
| Step | Starting Materials | Product | Yield (%) |
| 1. Conjugate Addition | 3-Buten-2-one and 4-bromo-1-butanol | 7-oxo-octanol | 73.0 |
| 2. PCC Oxidation | 7-oxo-octanol | 7-oxo-octanal | - |
| 3. Horner-Wadsworth-Emmons | 7-oxo-octanal and ethyl-α-dimethylphosphonoacetate | α,β-unsaturated ester | 72.4 |
| 4. Alkaline Hydrolysis | α,β-unsaturated ester | 9-Oxo-2-decenoic acid | 65.6 |
Experimental Protocols
Protocol 1: Synthesis of 9-Oxo-2-decenoic acid via Horner-Wadsworth-Emmons Reaction[7]
Step 1: Synthesis of 7-oxo-octanol
-
Prepare a zinc-copper couple from zinc (24.0 mmol) and copper(I) iodide (5.0 mmol) under a nitrogen atmosphere in an ethanol-water mixture (9:1, 30 ml).
-
To this mixture, add 3-buten-2-one (10.0 mmol) and 4-bromo-1-butanol (15.0 mmol).
-
Sonicate the reaction mixture for 1 hour.
-
Quench the reaction with saturated brine and filter.
-
Evaporate the ethanol under reduced pressure and extract the residue with ether.
-
Wash the ether extract with water and brine, then dry over anhydrous sodium sulphate.
-
Purify the crude product by column chromatography on silica gel using petroleum ether:ethyl acetate (9:1) as the eluent to yield 7-oxo-octanol.
Step 2: Synthesis of 7-oxo-octanal
-
(General Procedure) To a solution of 7-oxo-octanol in anhydrous dichloromethane, add pyridinium chlorochromate (PCC) and stir at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of silica gel and evaporate the solvent to obtain 7-oxo-octanal.
Step 3: Synthesis of the α,β-unsaturated ester
-
In a flask, combine 7-oxo-octanal (5.0 mmol), ethyl-α-dimethylphosphonoacetate (6.0 mmol), potassium carbonate (10.0 mmol), and water (6 ml).
-
Heat the mixture under reflux with stirring for 1 hour.
-
Add water (10 ml) and extract the mixture with hexane.
-
Dry the combined organic extracts and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using petroleum ether:ether (4:1) as the eluent.
Step 4: Synthesis of 9-Oxo-2-decenoic acid
-
Dissolve the α,β-unsaturated ester (1.98 mmol) and NaOH (3.37 mmol) in a mixture of water (1 ml) and methanol (4 ml).
-
Reflux the solution for 5 hours.
-
Evaporate the methanol under reduced pressure and dilute the residue with water.
-
Extract any unreacted material with ether.
-
Neutralize the aqueous phase with dilute HCl and extract with ether.
-
Dry the combined ether extracts and evaporate the solvent.
-
Recrystallize the crude product from methanol to obtain pure 9-Oxo-2-decenoic acid.
Visualizations
Caption: Synthetic workflow for 9-Oxo-2-decenoic acid via HWE.
Caption: Troubleshooting flowchart for the Doebner condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. Tishchenko Reaction [organic-chemistry.org]
- 3. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 4. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 5. The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tischenko reaction Notes | Physics Wallah [pw.live]
- 7. ias.ac.in [ias.ac.in]
- 8. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 9-Oxodecanoic Acid (9-ODA)
Welcome to the technical support center for the synthesis of 9-oxodecanoic acid (9-ODA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of synthetic 9-ODA.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of 9-ODA.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive or degraded reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Presence of moisture in anhydrous reactions. | - Use fresh, high-purity reagents.- Carefully monitor and control the reaction temperature as specified in the protocol.- Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary.- Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). |
| Low Yield | - Incomplete reaction.- Side reactions consuming starting materials.- Product loss during workup and purification. | - Optimize reaction conditions (temperature, time, catalyst loading).- Add reagents slowly to control exothermic reactions and minimize side product formation.- Perform extractions with the appropriate solvent multiple times to ensure complete recovery.- Use careful techniques during chromatography and recrystallization to minimize product loss. |
| Impure Product (Multiple Spots on TLC/Peaks in GC-MS) | - Presence of unreacted starting materials.- Formation of byproducts (e.g., from aldol condensation, over-oxidation, or decarboxylation).- Contamination from solvents or glassware. | - Ensure the reaction goes to completion.- Optimize reaction conditions to minimize side reactions.- Purify the crude product using column chromatography with an appropriate solvent system.- Recrystallize the purified product from a suitable solvent to remove minor impurities.- Use high-purity solvents and thoroughly clean all glassware. |
| Difficulty in Purifying the Product by Column Chromatography | - Inappropriate solvent system (eluent).- Co-elution of impurities with the product.- Product degradation on silica gel. | - Systematically test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal separation conditions.- Consider using a different stationary phase (e.g., alumina, reverse-phase silica).- Deactivate the silica gel with triethylamine for acid-sensitive compounds. |
| Product Oiling Out During Recrystallization | - Solvent is too nonpolar for the product.- Cooling the solution too quickly.- Presence of impurities that inhibit crystallization. | - Use a more polar solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Further purify the product by column chromatography before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 9-oxodecanoic acid?
A1: The most frequently cited synthetic routes for 9-ODA start from:
-
Azelaic acid: This typically involves the conversion of one of the carboxylic acid groups into a methyl ketone.
-
Ozonolysis of oleic acid or its esters: This method cleaves the double bond in oleic acid to form an aldehyde, which is then converted to the final product.
-
Alkylation of acetoacetic ester: This involves the reaction of an acetoacetic ester with a suitable alkyl halide followed by hydrolysis and decarboxylation.
Q2: How can I monitor the progress of my 9-ODA synthesis?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualize the spots under UV light or by staining with potassium permanganate. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify the starting materials, intermediates, and the final product.
Q3: What are the typical impurities I might encounter, and how can I remove them?
A3: Common impurities include unreacted starting materials, solvents, and byproducts from side reactions. For example, in the Doebner condensation, side products from Tishchenko disproportionation can occur. Purification is typically achieved through silica gel column chromatography followed by recrystallization.
Q4: What is a suitable solvent for recrystallizing 9-ODA?
A4: A nonpolar solvent like hexane is often a good choice for recrystallizing medium-chain fatty acids like 9-ODA.[1] The principle is to dissolve the impure solid in a minimal amount of hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity of 9-ODA can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by GC-MS, which will show a single major peak for a pure sample, and by melting point analysis.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Key Starting Materials | Reported Yield | Purity | Advantages | Disadvantages |
| From Azelaic Acid | Azelaic acid | Moderate to Good (Specific data not widely reported) | High after purification | Readily available starting material. | Multi-step synthesis. |
| Ozonolysis of Oleic Acid | Oleic acid or methyl oleate | Intermediate (67% for an intermediate) | Good | Utilizes a renewable feedstock. | Ozonolysis requires specialized equipment; potential for over-oxidation. |
| Doebner Condensation | 7-oxooctanal, malonic acid | 42% | Moderate | Direct route to the unsaturated analogue. | Significant byproduct formation. |
| From 2-hydroxytetrahydropyran | 2-hydroxytetrahydropyran, malonic acid, ethyl acetoacetate | Good (Specific data not widely reported) | High after purification | Convenient synthesis of the trans-isomer.[2] | Multi-step process. |
Experimental Protocols
General Laboratory Practices
All reactions should be carried out in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn. Anhydrous reactions require oven-dried glassware and inert atmosphere conditions (nitrogen or argon).
Protocol 1: Synthesis of 9-Oxodecanoic Acid from Azelaic Acid (Representative Procedure)
Step 1: Monomethyl Esterification of Azelaic Acid
-
Reflux a solution of azelaic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the monomethyl ester of azelaic acid.
Step 2: Conversion to Acid Chloride
-
Treat the monomethyl azelate with thionyl chloride or oxalyl chloride in an anhydrous solvent like dichloromethane at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain the acid chloride.
Step 3: Reaction with a Methylating Agent
-
React the acid chloride with a suitable methylating agent, such as dimethylcadmium or a Gilman reagent (lithium dimethylcuprate), in an anhydrous etheral solvent at low temperature.
-
Carefully quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to yield the methyl 9-oxodecanoate.
Step 4: Hydrolysis
-
Hydrolyze the methyl 9-oxodecanoate using aqueous lithium hydroxide in a mixture of THF and water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 9-oxodecanoic acid.
Protocol 2: Purification of 9-Oxodecanoic Acid
1. Column Chromatography
-
Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude 9-ODA in a minimal amount of the eluent.
-
Load the sample onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
2. Recrystallization
-
Dissolve the purified 9-ODA in a minimal amount of hot hexane.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Visualizations
Caption: Synthetic pathway of 9-ODA from azelaic acid.
Caption: Synthesis of 9-ODA via ozonolysis of oleic acid.
References
Technical Support Center: 9-Oxo-2-decenoic acid (9-ODA) Stability and Degradation in Solution
This technical support center provides guidance on the stability and degradation of 9-Oxo-2-decenoic acid (9-ODA) in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Disclaimer: Direct stability and degradation studies on 9-Oxo-2-decenoic acid are limited. The information provided is based on the known behavior of structurally similar compounds, such as unsaturated fatty acids and α,β-unsaturated ketones. It is intended to serve as a guide for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of 9-ODA in solution?
A1: The primary factors that can lead to the degradation of 9-ODA in solution are:
-
Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to thermal degradation.
-
pH: Both acidic and alkaline conditions can promote the hydrolysis and other degradation pathways of 9-ODA.
-
Light: Exposure to ultraviolet (UV) light can induce photodegradation, particularly at the carbon-carbon double bond.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the double bond and the ketone functional group.
-
Solvent: The choice of solvent can influence the stability of 9-ODA. Protic solvents may participate in degradation reactions.
Q2: What are the likely degradation products of 9-ODA?
A2: Based on the degradation of similar molecules, the expected degradation products of 9-ODA could include:
-
Oxidation products: Cleavage of the double bond through oxidation can result in the formation of shorter-chain aldehydes and carboxylic acids.
-
Hydrolysis products: While the ester-like character is absent, extreme pH could potentially lead to reactions involving the carboxylic acid or keto group.
-
Isomers: Exposure to light can cause isomerization of the trans-double bond to the cis-isomer.[1]
Q3: How should I prepare and store 9-ODA solutions to minimize degradation?
A3: To ensure the stability of your 9-ODA solutions, follow these recommendations:
-
Solvent Selection: For short-term use, dissolve 9-ODA in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For aqueous buffers, prepare the solution fresh before each experiment.
-
pH Control: If working in an aqueous medium, use a buffer system to maintain a stable pH, preferably in the neutral to slightly acidic range (pH 5-7).
-
Temperature: Store stock solutions at -20°C or lower.[2] For working solutions, keep them on ice and use them as quickly as possible.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.
-
Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity of 9-ODA solution over time. | Degradation of 9-ODA due to improper storage (temperature, light exposure). | Prepare fresh solutions for each experiment. Store stock solutions in small aliquots at -80°C, protected from light. |
| Inconsistent experimental results between batches of 9-ODA solutions. | Variability in the concentration of active 9-ODA due to degradation. | Standardize the solution preparation method. Quantify the concentration of 9-ODA using a validated analytical method (e.g., HPLC-UV) before each critical experiment. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. Use these to monitor the stability of your samples. |
Quantitative Data Summary
The following tables summarize inferred stability data for 9-ODA based on studies of similar unsaturated fatty acids and α,β-unsaturated ketones. This data should be used as a general guideline.
Table 1: Inferred Influence of Temperature on 9-ODA Stability in Aqueous Solution (pH 7)
| Temperature | Expected Stability | Notes |
| -80°C | High (months to years) | Recommended for long-term storage of stock solutions. |
| -20°C | Good (weeks to months) | Suitable for short to medium-term storage. |
| 4°C | Low (days) | Short-term storage only. |
| Room Temperature (20-25°C) | Very Low (hours to a day) | Prepare fresh and use immediately. |
| > 40°C | Extremely Low | Significant degradation expected.[3][4][5] |
Table 2: Inferred Influence of pH on 9-ODA Stability in Aqueous Solution at Room Temperature
| pH Range | Expected Stability | Potential Degradation Pathway |
| < 4 | Low | Acid-catalyzed reactions. |
| 4 - 6 | Moderate | Generally more stable in slightly acidic conditions.[6] |
| 6 - 8 | Moderate | Optimal range for many biological experiments. |
| > 8 | Low | Base-catalyzed reactions. |
Experimental Protocols
Protocol 1: Preparation of a 9-ODA Stock Solution
-
Materials:
-
9-Oxo-2-decenoic acid (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the solid 9-ODA to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of 9-ODA in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study of 9-ODA
This protocol is designed to intentionally degrade 9-ODA to identify potential degradation products and assess its stability under various stress conditions.
-
Materials:
-
9-ODA stock solution (e.g., 10 mM in DMSO)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp (254 nm or 365 nm)
-
Heating block or water bath
-
HPLC or GC-MS system
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the 9-ODA stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 1, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the 9-ODA stock solution with 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the 9-ODA stock solution with 3% H₂O₂. Incubate at room temperature, protected from light, for various time points.
-
Thermal Degradation: Place an aliquot of the 9-ODA solution in a heating block at an elevated temperature (e.g., 80°C) for various time points.
-
Photodegradation: Expose an aliquot of the 9-ODA solution in a quartz cuvette or a UV-transparent vial to a UV lamp for various time points.
-
Control: Keep an aliquot of the 9-ODA solution at room temperature, protected from light.
-
Analysis: Analyze the stressed samples and the control sample by a suitable analytical method (e.g., HPLC-UV or GC-MS) to observe the decrease in the parent 9-ODA peak and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of 9-ODA.
Caption: Simplified signaling pathway of 9-ODA in honey bees.
References
- 1. Decenoic acid - Wikipedia [en.wikipedia.org]
- 2. larodan.com [larodan.com]
- 3. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
- 5. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of pH and the degree of protonation on the inhibitory effect of fatty acids in the ruminal methanogen Methanobrevibacter ruminantium strain M1 - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting guide for 9-ODA quantification"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA). It is intended for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during 9-ODA quantification, from sample preparation to data analysis.
Q1: I am not detecting a 9-ODA peak, or the signal is very weak. What are the possible causes?
A1: This is a common issue that can stem from several factors throughout the analytical workflow. Here's a systematic troubleshooting approach:
-
Sample Integrity:
-
Degradation: 9-ODA, like other oxylipins, can be susceptible to degradation. Ensure samples have been consistently stored at -80°C.[1] Repeated freeze-thaw cycles should be avoided.
-
Extraction Efficiency: Inefficient extraction will lead to low recovery. Review your sample preparation protocol. For plasma or serum, protein precipitation followed by solid-phase extraction (SPE) is a common and effective strategy.[2] For tissues, homogenization is a critical step that must be thorough.[3][4][5][6]
-
-
LC-MS/MS System:
-
Instrument Sensitivity: Verify the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.
-
Ion Source Settings: Optimize ion source parameters, such as spray voltage, gas flows, and temperature, specifically for 9-ODA.
-
MS Method Parameters: Double-check the precursor and product ion m/z values in your Multiple Reaction Monitoring (MRM) method. For 9-ODA, the precursor ion is typically [M-H]⁻ at m/z 293.2.
-
-
Chromatography:
-
Column Performance: Ensure you are using the correct column and that it has not degraded. A contaminated or old column can lead to poor peak shape and loss of signal.
-
Mobile Phase: Prepare fresh mobile phases and ensure the composition is accurate. Contaminated or incorrectly prepared mobile phases can significantly impact chromatography and ionization.
-
Q2: My 9-ODA peak is showing significant tailing or splitting. What should I do?
A2: Poor peak shape can compromise quantification accuracy. Consider the following:
-
Column Issues:
-
Contamination: The column frit may be partially blocked, or the column itself may be contaminated. Flush the column with a strong solvent. If the problem persists, replace the column.
-
Void Formation: A void at the head of the column can cause peak splitting. This can result from repeated high-pressure injections.
-
-
Injection Solvent: The solvent used to dissolve the final extract for injection should be compatible with the initial mobile phase conditions. A much stronger injection solvent can lead to peak distortion.
-
Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce dead volume, which can contribute to peak broadening.
Q3: I am observing high background noise or interfering peaks. How can I improve my signal-to-noise ratio?
A3: High background can be due to contaminants from various sources:
-
Sample Matrix: Biological matrices are complex and can introduce interfering compounds. Optimize your sample cleanup procedure. Solid-phase extraction (SPE) is highly recommended for removing phospholipids and other interfering lipids.
-
Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background contamination.
-
System Contamination: The LC system, including tubing, autosampler, and ion source, can become contaminated over time. Regularly flush the system and clean the ion source.
Q4: My retention time for 9-ODA is shifting between injections. What is causing this?
A4: Retention time instability can make peak identification and integration difficult. Potential causes include:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions between each injection. Insufficient equilibration is a common cause of retention time drift.
-
Mobile Phase Composition: Inconsistent mobile phase composition, due to improper mixing or evaporation of a volatile component, can lead to shifting retention times.
-
Column Temperature: Maintain a stable column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.
-
Flow Rate Instability: Check for leaks in the LC system that could cause pressure fluctuations and an unstable flow rate.
Q5: How can I account for matrix effects in my 9-ODA quantification?
A5: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS/MS analysis of complex biological samples.[7][8][9]
-
Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for 9-ODA (e.g., 9-oxo-ODE-d4). The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification based on the analyte-to-IS peak area ratio.
-
Matrix-Matched Calibrators: If a SIL-IS is not available, prepare calibration standards in a blank matrix that is representative of the study samples. This helps to mimic the matrix effects observed in the unknown samples.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing matrix effects. However, ensure that the diluted concentration of 9-ODA is still above the limit of quantification.
Quantitative Data Summary
The following table summarizes typical concentration ranges of 9-oxo-ODE found in biological samples. Note that these values can vary significantly depending on the species, physiological state, and analytical methodology.
| Analyte | Matrix | Species | Concentration Range | Reference |
| 9-oxo-ODE | Plasma | Rat | 218.1 - 263.0 nmol/L | [10] |
Experimental Protocols
Protocol 1: Quantification of 9-ODA in Plasma
This protocol provides a general workflow for the extraction and quantification of 9-ODA from plasma samples.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 9-oxo-ODE-d4 in methanol).
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the 9-ODA and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex and transfer to an autosampler vial.
-
Inject a suitable volume (e.g., 10 µL) onto the LC-MS/MS system.
-
Protocol 2: Quantification of 9-ODA in Tissue
This protocol outlines a general procedure for extracting 9-ODA from tissue samples.
-
Tissue Homogenization:
-
Weigh a portion of frozen tissue (e.g., 50 mg).
-
Add the tissue to a tube containing ceramic beads and 500 µL of a suitable homogenization buffer (e.g., methanol with antioxidants like BHT).
-
Homogenize the tissue using a bead beater or other mechanical homogenizer until a uniform homogenate is achieved. Keep samples cold during this process.
-
-
Extraction:
-
Add 10 µL of an internal standard solution to the homogenate.
-
Add an additional 1 mL of homogenization buffer and vortex thoroughly.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) and Analysis:
-
Proceed with the SPE and LC-MS/MS analysis steps as described in Protocol 1.
-
Visualizations
Signaling Pathway
Caption: 9-ODA activates the PPARα signaling pathway.
Experimental Workflow
Caption: Workflow for 9-ODA quantification.
References
- 1. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tissue sample preparation in bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 10. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of 9-ODA in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is 9-ODA and why is its solubility in aqueous media a concern?
A1: 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) is a naturally occurring oxidized linoleic acid metabolite that has garnered significant interest for its potential biological activities. Like many long-chain fatty acids, 9-ODA is poorly soluble in water and aqueous buffers due to its long, hydrophobic hydrocarbon tail.[1] This low solubility can lead to precipitation in experimental setups, resulting in inaccurate and irreproducible data, particularly in cell-based assays and other in vitro studies.
Q2: What are the initial signs of solubility problems with 9-ODA in my experiments?
A2: The most common signs of solubility issues include the appearance of a precipitate, cloudiness, or an oily film in your aqueous solution after adding the 9-ODA stock. This can happen immediately or over a short period. In cell culture, you might observe precipitates in the media, which can be mistaken for contamination or cause cellular stress.
Q3: Can I dissolve 9-ODA directly in my aqueous buffer or cell culture medium?
A3: Direct dissolution of 9-ODA in aqueous solutions is generally not recommended and is often unsuccessful. It is a common misconception that fatty acids will form micelles on their own at physiological pH. Instead, they are more likely to form insoluble structures.[2] A common practice is to first dissolve the 9-ODA in an organic solvent to create a concentrated stock solution, which is then diluted into the final aqueous medium.
Q4: What are the recommended organic solvents for preparing a 9-ODA stock solution?
A4: Based on data for a closely related isomer, 9-oxo-10(E),12(E)-octadecadienoic acid, the following organic solvents are effective for creating a stock solution:
-
Ethanol: Good solubility and generally well-tolerated by many cell lines at low final concentrations.
-
Dimethyl sulfoxide (DMSO): High solubilizing power, but it's important to keep the final concentration low (typically <0.5%) in cell-based assays to avoid toxicity.[3]
-
Dimethylformamide (DMF): Effective, but like DMSO, the final concentration should be minimized.
Troubleshooting Guides
This section provides solutions to common problems encountered when preparing and using 9-ODA solutions in aqueous media.
Issue 1: Precipitate forms immediately upon diluting the organic stock solution into my aqueous buffer.
| Possible Cause | Solution |
| "Ouzo Effect" | This phenomenon occurs when a solute that is soluble in a good solvent precipitates upon the addition of a poor solvent (in this case, water).[3] To mitigate this, try vortexing the aqueous solution vigorously while slowly adding the 9-ODA stock solution. |
| Concentration is too high | The final concentration of 9-ODA in the aqueous medium may be above its solubility limit. Try preparing a more dilute solution.[3] |
| Temperature shock | Adding a room temperature stock solution to a cold buffer can decrease solubility. Ensure both the stock solution and the aqueous medium are at the same temperature before mixing. |
Issue 2: The 9-ODA solution is initially clear but becomes cloudy or precipitates over time.
| Possible Cause | Solution |
| Slow precipitation | The solution may be supersaturated, leading to gradual precipitation. Prepare fresh solutions immediately before use. |
| Interaction with buffer components | Certain salts or proteins in the buffer or media could be reducing the solubility of 9-ODA. Consider using a different buffer system or a carrier protein like Bovine Serum Albumin (BSA). |
Issue 3: I'm observing cell toxicity or inconsistent results in my cell-based assays.
| Possible Cause | Solution |
| Solvent toxicity | The final concentration of the organic solvent (e.g., DMSO, ethanol) may be too high for your cells. Ensure the final solvent concentration is within a range that is non-toxic to your specific cell line (typically below 0.5% for DMSO). |
| 9-ODA precipitation in media | Precipitated 9-ODA can cause physical stress to cells and leads to inaccurate dosing. Use a carrier molecule like fatty acid-free BSA to maintain 9-ODA in a bioavailable state.[3] |
| Formation of 9-ODA micelles | While micelles can form, their formation and stability can be unpredictable, leading to inconsistent delivery of 9-ODA to the cells. Using a carrier like BSA or cyclodextrin provides a more controlled delivery. |
Data Presentation: Solubility of 9-oxo-10(E),12(E)-octadecadienoic acid*
*Data for a closely related isomer of 9-ODA.
| Solvent | Solubility | Source |
| Ethanol | 25 mg/mL | [4] |
| DMSO | 16 mg/mL | [4] |
| DMF | 16 mg/mL | [4] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of 9-ODA Stock Solution in an Organic Solvent
This protocol describes the basic method for preparing a concentrated stock solution of 9-ODA.
Materials:
-
9-ODA (solid)
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weigh the desired amount of 9-ODA in a sterile container.
-
Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex or sonicate the mixture until the 9-ODA is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of 9-ODA using Fatty Acid-Free BSA
This method is highly recommended for cell-based assays to enhance the stability and bioavailability of 9-ODA.
Materials:
-
9-ODA stock solution in ethanol (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile PBS or serum-free cell culture medium
-
Sterile, conical tubes
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium. Warm to 37°C to aid dissolution.
-
In a sterile tube, add the desired volume of the 10% BSA solution.
-
While gently vortexing the BSA solution, slowly add the required volume of the 9-ODA ethanolic stock solution to achieve the desired final concentration and molar ratio (a 1:3 to 1:5 molar ratio of 9-ODA to BSA is a good starting point).
-
Incubate the 9-ODA-BSA complex solution at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
Sterile-filter the final solution through a 0.22 µm filter if necessary.
-
This 9-ODA-BSA complex can now be added to your cell culture medium.
Protocol 3: Solubilization of 9-ODA using Methyl-β-Cyclodextrin (MβCD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[5]
Materials:
-
9-ODA (solid)
-
Methyl-β-cyclodextrin (MβCD)
-
Sterile water or buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of MβCD in sterile water (e.g., 100 mM).
-
In a sterile microcentrifuge tube, place the desired amount of solid 9-ODA.
-
Add the MβCD stock solution to the 9-ODA. A molar ratio of 1:10 to 1:20 (9-ODA:MβCD) is a common starting point for long-chain fatty acids.
-
Incubate the mixture at a higher temperature (e.g., 70°C) for approximately 1 hour.[2]
-
Sonicate the solution for 5-10 minutes to ensure complete complexation. The solution should become clear.
-
Allow the solution to cool to room temperature.
-
This 9-ODA-MβCD complex can be stored at -20°C and diluted into your experimental buffer or medium as needed.
Signaling Pathways and Logical Relationships
The choice of solubilization method can be represented as a decision-making pathway based on the experimental requirements.
References
Technical Support Center: Interference in Analytical Detection of 9-Oxo-2-decenoic Acid (9-ODA)
Welcome to the technical support center for the analytical detection of 9-Oxo-2-decenoic acid (9-ODA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interference issues encountered during the quantification of 9-ODA in various biological matrices, particularly in complex samples like royal jelly.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in 9-ODA analysis?
A1: Interference in 9-ODA analysis primarily stems from the sample matrix itself. Common sources include:
-
Structurally similar fatty acids: Royal jelly and other biological samples contain a variety of fatty acids with similar structures and chemical properties to 9-ODA, leading to co-elution and isobaric interference. A key interfering compound is 9-hydroxy-2-decenoic acid (9-HDA), the precursor to 9-ODA.[1] Other potential interferents include various hydroxy and dihydroxy decenoic acids.
-
Lipids and Phospholipids: High concentrations of lipids and phospholipids in the sample can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.
-
Matrix Effects: The overall composition of the sample matrix can significantly impact the ionization efficiency of 9-ODA, resulting in either underestimation or overestimation of its concentration. This is a well-documented issue in the analysis of complex matrices like royal jelly.
Q2: How can I minimize matrix effects when analyzing 9-ODA?
A2: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Implementing a robust sample preparation protocol is crucial. Techniques like solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective in removing a significant portion of interfering matrix components.[2]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve baseline separation of 9-ODA from co-eluting interferents is essential.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS) of 9-ODA is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response.
-
Matrix-Matched Calibrants: Preparing calibration standards in a matrix that closely resembles the study samples can help to normalize the matrix effects between the calibrants and the samples.
Q3: What are the recommended analytical techniques for 9-ODA quantification?
A3: The most common and reliable techniques for the quantification of 9-ODA are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high selectivity and sensitivity. It allows for the specific detection of 9-ODA through Multiple Reaction Monitoring (MRM).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for 9-ODA analysis, but it typically requires a derivatization step, such as silylation, to increase the volatility of the analyte.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Co-elution with Interfering Peaks in LC-MS/MS Analysis
Symptoms:
-
Tailing or fronting of the 9-ODA peak.
-
Broad peaks leading to reduced sensitivity.
-
Inability to resolve the 9-ODA peak from other components in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Chromatographic Separation | Optimize the LC gradient profile, including the organic modifier composition and gradient slope. Experiment with different stationary phases (e.g., C18, C8) to improve selectivity for 9-ODA and related fatty acids. |
| Co-elution with Isobaric Interferences | Develop a high-resolution LC method to separate 9-ODA from isomers like 9-HDA. If complete separation is not possible, rely on specific MRM transitions to differentiate the compounds. |
| Matrix Overload | Dilute the sample extract to reduce the concentration of matrix components. Ensure the sample preparation method effectively removes a significant portion of the matrix. |
| Column Contamination | Implement a column wash step at the end of each analytical run to remove strongly retained matrix components. Regularly flush the column with a strong solvent. |
Issue 2: Inaccurate Quantification due to Ion Suppression or Enhancement
Symptoms:
-
Low or inconsistent recovery of 9-ODA.
-
High variability in replicate injections.
-
Non-linear calibration curves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Incorporate a stable isotope-labeled internal standard for 9-ODA in the analytical workflow. Prepare matrix-matched calibration standards to mimic the ionization effects of the sample matrix. |
| Inefficient Sample Cleanup | Optimize the sample preparation method to enhance the removal of phospholipids and other interfering lipids. Consider using advanced sample preparation techniques like dispersive solid-phase extraction (dSPE) with lipid-removing sorbents. |
| Mass Spectrometer Source Contamination | Regularly clean the mass spectrometer's ion source, including the ion transfer capillary and lenses, to remove accumulated matrix components. |
Quantitative Data Summary
The following table summarizes key mass spectrometry and chromatographic data for 9-ODA and a major potential interferent, 9-HDA. Note: Specific MRM transitions and retention times are method-dependent and should be optimized in your laboratory.
| Compound | Chemical Formula | Exact Mass | Potential Adducts (Negative Ion Mode) | Potential Precursor Ions (m/z) | Potential Product Ions (m/z) | Typical Retention Time Range (C18 column) |
| 9-Oxo-2-decenoic acid (9-ODA) | C10H16O3 | 184.1099 | [M-H]⁻ | 183.1 | 111.1, 139.1 | 5 - 8 minutes |
| 9-Hydroxy-2-decenoic acid (9-HDA) | C10H18O3 | 186.1256 | [M-H]⁻ | 185.1 | 141.1, 167.1 | 4 - 7 minutes |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 9-ODA in Royal Jelly
This protocol provides a general framework for the analysis of 9-ODA in royal jelly using LC-MS/MS.
1. Sample Preparation (QuEChERS-based): a. Weigh 1 gram of homogenized royal jelly into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex to dissolve. c. Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). d. Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes. e. Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a lipid-removing sorbent (e.g., C18, PSA). f. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes. g. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
- LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute 9-ODA, and then return to initial conditions for column re-equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- MRM Transitions:
- 9-ODA: Precursor ion m/z 183.1 -> Product ions (e.g., m/z 111.1, 139.1).
- 9-HDA (Interferent): Precursor ion m/z 185.1 -> Product ions (e.g., m/z 141.1, 167.1).
- Collision energies and other MS parameters should be optimized for the specific instrument used.
Visualizations
References
"refining bioassay protocols for consistent results with 9-ODA"
Welcome to the technical support center for bioassays involving 9-Oxo-10(E),12(Z)-octadecadienoic acid (9-ODA). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments with 9-ODA.
Frequently Asked Questions (FAQs)
Q1: What is 9-ODA and why is it studied?
A1: 9-Oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) is an oxidized lipid mediator derived from linoleic acid. It is investigated for its roles in various physiological and pathological processes, including inflammation, immune responses, and cancer. It is known to be an agonist for the G protein-coupled receptor 132 (GPR132), also known as G2A.
Q2: What is the primary signaling pathway activated by 9-ODA?
A2: The primary signaling pathway activated by 9-ODA is through the G protein-coupled receptor GPR132.[1] Activation of GPR132 by 9-ODA can lead to various downstream cellular responses, including calcium mobilization and activation of protein kinase C (PKC), which in turn can sensitize other receptors like TRPV1.[1][2]
Q3: How should I prepare a stock solution of 9-ODA?
A3: Due to its lipid nature, 9-ODA has poor solubility in aqueous media. It is recommended to first dissolve 9-ODA in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10-100 mM). This stock solution can then be diluted in cell culture media to the final desired concentration. To avoid precipitation, it is crucial to mix the stock solution thoroughly into the media. For some applications, complexing the fatty acid with bovine serum albumin (BSA) can improve its stability and delivery to cells.
Q4: What are the critical quality control steps before starting a 9-ODA bioassay?
A4: Before initiating your experiment, ensure the following:
-
Cell Viability: Confirm that your cells have high viability (typically >90%) before plating.
-
Reagent Quality: Use high-purity 9-ODA and sterile, high-quality reagents and cell culture media.
-
Assay Validation: If using a new cell line or assay system, perform a pilot experiment to determine the optimal cell density, 9-ODA concentration range, and incubation time.
-
Solvent Control: Always include a vehicle control (media with the same final concentration of the solvent used for the 9-ODA stock, e.g., DMSO) to account for any solvent-induced effects.
Troubleshooting Guide
This guide addresses common issues encountered during 9-ODA bioassays in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| Low or no cellular response to 9-ODA. | Degradation of 9-ODA: Unsaturated fatty acids can be prone to oxidation. | Store 9-ODA stock solutions at -80°C and protect from light. Prepare fresh dilutions in media for each experiment. Consider overlaying stock solutions with nitrogen or argon gas. |
| Suboptimal 9-ODA concentration: The concentration may be too low to elicit a response or too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. A typical starting range for GPR132 activation is 1-10 µM.[2][3] | |
| Low expression of GPR132 in the cell line: The target receptor may not be present in sufficient quantities. | Verify GPR132 expression in your chosen cell line using techniques like qPCR or western blotting. Consider using a cell line known to express GPR132, such as HEK293 cells transfected with a GPR132 expression vector.[2] | |
| Incorrect assay endpoint: The chosen readout may not be sensitive to the signaling pathway activated by 9-ODA. | For GPR132 activation, consider assays that measure downstream events such as intracellular calcium mobilization (e.g., using a fluorescent calcium indicator) or β-arrestin recruitment.[2][3] | |
| High background signal or non-specific effects. | Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells. | Ensure the final solvent concentration in the cell culture media is low (typically ≤ 0.1%). Always include a vehicle control. |
| Precipitation of 9-ODA: Poor solubility can lead to the formation of precipitates that can cause non-specific cellular stress. | Visually inspect the media after adding the 9-ODA stock solution. If precipitation occurs, try preparing a fresh, lower concentration stock solution or complexing the 9-ODA with fatty acid-free BSA. | |
| Contamination: Bacterial or mycoplasma contamination can interfere with the assay. | Regularly test cell cultures for contamination. Maintain sterile techniques throughout the experimental workflow. | |
| High variability between replicate wells. | Inconsistent cell seeding: Uneven cell distribution will lead to variable responses. | Ensure a homogenous single-cell suspension before plating. Pipette gently and mix the cell suspension between plating each set of wells. |
| Edge effects: Evaporation from wells on the edge of the plate can concentrate media components and affect cell health. | To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile water or media. | |
| Inaccurate pipetting: Small volume errors can lead to significant concentration differences. | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for consistency. | |
| Unexpected cell death or changes in morphology. | Cytotoxicity of 9-ODA: High concentrations of 9-ODA or its oxidation byproducts can be toxic to cells. | Perform a cell viability assay (e.g., MTT, resazurin, or trypan blue exclusion) in parallel with your functional assay to assess the cytotoxic potential of the 9-ODA concentrations used. |
| Lipotoxicity: An overload of fatty acids can induce cellular stress and apoptosis. | Optimize the incubation time and 9-ODA concentration to minimize lipotoxic effects while still observing the desired biological response. |
Experimental Protocols
Protocol: 9-ODA-Induced GPR132 Activation via Calcium Mobilization
This protocol outlines a general procedure for measuring the activation of the GPR132 receptor by 9-ODA through the detection of intracellular calcium flux.
Materials:
-
HEK293 cells stably expressing human GPR132
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
9-ODA
-
DMSO (or other suitable solvent)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Seeding:
-
Seed GPR132-expressing HEK293 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Preparation of 9-ODA Solution:
-
Prepare a 10 mM stock solution of 9-ODA in DMSO.
-
On the day of the assay, prepare serial dilutions of the 9-ODA stock solution in HBSS with 20 mM HEPES to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 30 µM).
-
-
Loading Cells with Calcium Indicator:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the prepared 9-ODA dilutions into the wells and continue to record the fluorescence signal over time (e.g., for 2-5 minutes) to capture the transient calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of 9-ODA.
-
Plot the peak response against the 9-ODA concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: 9-ODA activates the GPR132 signaling pathway.
Caption: Experimental workflow for a 9-ODA bioassay.
Caption: A logical approach to troubleshooting 9-ODA bioassays.
References
"controlling for confounding variables in pheromone research"
Technical Support Center: Pheromone Research
Welcome to the Technical Support Center for Pheromone Research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust pheromone-based experiments. Here, you will find detailed information on how to identify and control for common confounding variables that can impact the validity and reproducibility of your results.
Troubleshooting Guides
This section addresses specific issues that may arise during your pheromone research experiments.
Issue 1: Low or No Behavioral Response in Olfactometer Assays
Question: I am not observing a significant behavioral response (e.g., attraction, activation) from my test subjects in a Y-tube or multi-arm olfactometer. What are the potential causes and how can I troubleshoot this?
Possible Causes and Solutions:
-
Environmental Conditions: Insects are highly sensitive to their environment. Suboptimal conditions can suppress their natural behaviors.
-
Troubleshooting Steps:
-
Verify Temperature and Humidity: Ensure the experimental room and the olfactometer's airflow are within the optimal range for the species being tested.[1] Drastic fluctuations or deviations from their natural activity period conditions can inhibit responses.
-
Check Photoperiod and Time of Day: Many insects exhibit circadian rhythms in their sensitivity to pheromones.[2] Conduct assays during the species' typical activity period (e.g., scotophase for nocturnal insects).
-
Control Airflow: The speed of the air carrying the odorant is critical. If the flow is too high, it may dilute the pheromone plume excessively or create turbulence that prevents directed movement. Conversely, if it's too low, the plume may not reach the subject. Use a calibrated flowmeter to ensure a consistent and appropriate airflow rate.
-
Eliminate Contaminating Odors: Ensure the incoming air is purified using an activated charcoal filter. Thoroughly clean the olfactometer with appropriate solvents (e.g., ethanol, acetone) and bake glass parts at a high temperature to remove any residual chemicals from previous experiments.
-
-
-
Pheromone Stimulus Issues: The quality and delivery of the pheromone are paramount.
-
Troubleshooting Steps:
-
Verify Pheromone Purity and Blend Ratio: Use gas chromatography-mass spectrometry (GC-MS) to confirm the purity and correct isomeric ratio of your synthetic pheromone blend. Impurities from synthesis can sometimes inhibit behavioral responses.
-
Check Lure Age and Storage: Pheromone lures have a limited lifespan and are sensitive to storage conditions.[1][3] Store them in a freezer (below 0°C) in their original sealed packaging to prevent degradation and volatile loss.[3][4][5] Do not use lures that have expired or have been stored improperly.[1][3]
-
Optimize Dosage: The concentration of the pheromone is crucial. Too low a dose may be below the subject's detection threshold, while an unnaturally high dose can cause sensory adaptation or repellency. Perform dose-response experiments to determine the optimal concentration range.
-
-
-
Subject-Related Factors: The physiological state of the test subjects greatly influences their responsiveness.
-
Troubleshooting Steps:
-
Standardize Age and Mating Status: The age and mating status of an insect can significantly alter its response to sex pheromones. For example, males may be most responsive a few days after emergence and may show reduced response after mating. Use subjects of a known age and consistent mating status for all trials.
-
Acclimatization: Allow subjects to acclimate to the experimental conditions (temperature, humidity, light) for a period before the assay begins. This reduces stress from handling and environmental changes.
-
Health of the Colony: Ensure your insect colony is healthy and free from diseases or parasites, as these can affect overall behavior and sensory acuity.
-
-
Issue 2: High Variability in Wind Tunnel Flight Track Data
Question: My data from wind tunnel assays show high variability in flight paths and success rates in reaching the pheromone source. How can I reduce this variability?
Possible Causes and Solutions:
-
Inconsistent Pheromone Plume Structure: The structure of the pheromone plume is a key determinant of insect flight behavior.
-
Troubleshooting Steps:
-
Stabilize Airflow: Ensure the wind tunnel has a laminar airflow. Use smoke visualization to check for turbulence or eddies within the tunnel. The air should be filtered and temperature/humidity controlled.[6]
-
Standardize Pheromone Release: The rate of pheromone release from the lure should be consistent. This can be affected by temperature and airflow over the lure.[7][8][9] Allow the lure to equilibrate within the wind tunnel for a set period before introducing the insect.
-
Consistent Lure Placement: Place the pheromone source at the same position in the wind tunnel for every trial to ensure a consistent plume location.
-
-
-
Observer Bias and Recording Inconsistencies: Subjective scoring of flight behavior can introduce significant variability.
-
Troubleshooting Steps:
-
Use Blinding: The observer scoring the behavior should be "blind" to the experimental treatment if possible.[3][4][5][7][10]
-
Standardize Behavioral Definitions: Create a clear ethogram with precise definitions for all scored behaviors (e.g., taking flight, oriented flight, landing).[11]
-
Employ Multiple Observers and Automation: Use multiple trained observers and calculate inter-rater reliability to ensure consistency.[3][4][5] When possible, use automated tracking software to objectively record flight paths.
-
-
-
External Visual Cues: Insects may use visual cues in conjunction with olfactory cues for navigation.
-
Troubleshooting Steps:
-
Control the Visual Environment: Provide a consistent visual background within the wind tunnel, such as a simple pattern on the floor and walls, to aid in optomotor responses. Avoid unintended visual distractions in the room.
-
Consistent Lighting: Maintain constant and even illumination within the wind tunnel, avoiding shadows or bright spots that could influence flight behavior.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle pheromone lures to maintain their efficacy?
A1: Proper storage and handling are critical for preserving the chemical integrity and effectiveness of pheromone lures.[1][3]
-
Storage: Always store lures in a freezer (at temperatures below 0°C is often recommended) in their original, unopened, vapor-proof packaging.[4][5] This minimizes the degradation of the volatile compounds and prevents cross-contamination. If kept in a freezer or refrigerator, unopened lures can be effective for at least a year.[3]
-
Handling: When preparing for an experiment, avoid touching the pheromone dispenser with your bare hands, as oils and contaminants from your skin can alter the pheromone blend or inhibit its release. Use clean forceps or wear non-powdered gloves.
-
Cross-Contamination: Never store lures for different species in the same unsealed container, as the volatile pheromones can cross-contaminate each other, leading to non-specific responses in your assays.
-
Field Life: Once a lure is opened and placed in a trap or olfactometer, its lifespan begins to decrease. Follow the manufacturer's recommendations for the field life of the lure, which is often around 6 weeks but can vary.[5]
Q2: What is observer bias and how can I minimize it in my behavioral observations?
A2: Observer bias occurs when a researcher's expectations or subconscious cues influence how they interpret and record data.[3][10] It is a significant potential confounding variable in behavioral studies.
-
Blinding (Masking): This is one of the most effective methods.[3][4][7] In a single-blind study, the observer is unaware of the treatment group to which the subject belongs. In a double-blind study, both the observer and the person administering the treatment are unaware of the group assignments.
-
Standardized Protocols: Use clear, objective criteria for scoring behaviors.[3][4] Create a detailed ethogram that defines each behavior to be recorded. This ensures that all observers are using the same criteria.
-
Multiple Observers: Employing two or more independent observers to score the same trials allows you to calculate inter-observer reliability.[3][4][5] High agreement between observers increases confidence in the data's objectivity.
-
Triangulation: Use multiple methods to collect data. For example, supplement direct observations with automated video tracking and analysis.[3][4]
Q3: How do I choose the right statistical test for my pheromone bioassay data?
A3: The choice of statistical test depends on your experimental design and the type of data collected.
-
Two-Choice Assays (e.g., Y-tube olfactometer): For data where the subject makes a binary choice (e.g., pheromone arm vs. control arm), a Chi-square goodness-of-fit test or a Binomial test is appropriate. These tests determine if the observed distribution of choices differs significantly from what would be expected by chance (a 50:50 distribution).
-
Dose-Response Assays: When you are testing the effect of different pheromone concentrations on a response (e.g., mortality, attraction), Probit or Logit analysis is commonly used.[1][8][12][13][14] These regression models are designed for binary response variables and can be used to estimate parameters like the ED50 (the dose at which 50% of the population responds).[1][12]
-
Comparing Multiple Treatments: If you are comparing the response to several different pheromone blends or treatments, you can use a Chi-square test of independence for choice data or an Analysis of Variance (ANOVA) if you have continuous data (e.g., time spent in an olfactometer arm), followed by post-hoc tests to identify which groups differ.
Quantitative Data on Confounding Variables
Understanding the quantitative impact of confounding variables is essential for experimental design. The following tables summarize data from various studies.
Table 1: Effect of Temperature on Pheromone Release Rate
| Pheromone Dispenser Type | Temperature (°C) | Total Mass Loss (mg) after 10 hours | Reference |
| P339 Sirex | 20 | 0.80 | [10] |
| 25 | 1.80 | [10] | |
| 30 | 2.09 | [10] | |
| 35 | 3.38 | [10] | |
| 40 | 4.48 | [10] | |
| Beetleblock-MCH | 20 | 0.032 | [10] |
| 25 | 0.039 | [10] | |
| 30 | 0.043 | [10] | |
| 35 | 0.056 | [10] | |
| 40 | 0.056 | [10] |
Table 2: Effect of Photoperiod and Temperature on Insect Development and Reproduction
| Species | Parameter | Temperature (°C) | Photoperiod (L:D) | Value | Reference |
| Oxya hyla hyla | Fecundity (eggs/female) | 35 ± 2 | 12:12 | Maximum | [15] |
| Cheilomenes sexmaculata | Pre-adult development (days) | 15 | 6:18 | 25.1 | [16] |
| 15 | 18:6 | 16.5 | [16] | ||
| 35 | 6:18 | 12.0 | [16] | ||
| 35 | 18:6 | 9.1 | [16] | ||
| Harmonia axyridis | Pre-adult period (days) | 15 | Short (unspecified) | ~33 | [17] |
| 15 | Long (unspecified) | ~29 | [17] |
Experimental Protocols
Protocol 1: Y-Tube Olfactometer Bioassay for Pheromone Preference
Objective: To determine the behavioral preference of an insect for a pheromone stimulus versus a control in a two-choice arena.
Materials:
-
Y-tube olfactometer
-
Air pump with flowmeter
-
Activated charcoal filter
-
Humidifier (beaker with distilled water)
-
Pheromone lure and control (e.g., solvent only)
-
Test subjects (standardized for age, sex, and mating status)
-
Stopwatch
-
Data recording sheet
Procedure:
-
Setup:
-
Thoroughly clean all olfactometer parts with a solvent (e.g., 70% ethanol) and bake glass components if possible. Allow to dry completely.
-
Assemble the Y-tube olfactometer. Connect the air pump to the charcoal filter, then to the humidifier, and then split the line to the two arms of the olfactometer.
-
Use the flowmeter to set a constant, gentle airflow (e.g., 0.5 L/min) through both arms.
-
-
Acclimatization:
-
Place the test subjects individually in holding vials and allow them to acclimate to the experimental room conditions for at least 30 minutes.
-
-
Loading the Stimuli:
-
Using clean forceps, place the pheromone lure in one of the olfactometer arms (the "treatment" arm).
-
Place a control lure (e.g., a filter paper with the solvent used for the pheromone) in the other arm (the "control" arm). The assignment of the treatment arm should be randomized between trials to avoid positional bias.
-
-
Running the Assay:
-
Gently introduce a single insect into the base of the Y-tube.
-
Start the stopwatch.
-
Observe the insect's behavior. A "choice" is recorded when the insect walks a predetermined distance (e.g., two-thirds of the way) into one of the arms and remains there for a set period (e.g., 30 seconds).
-
If the insect does not make a choice within a set time limit (e.g., 5 minutes), it is recorded as a "no choice".
-
-
Data Collection and Cleaning:
-
Record the choice for each insect.
-
After each trial, clean the olfactometer thoroughly, especially if the subject made contact with the surfaces.
-
Rotate the Y-tube 180 degrees periodically to control for any subtle light or other directional biases.
-
-
Statistical Analysis:
-
Pool the data from all replicates. Exclude the "no choice" individuals from the preference analysis.
-
Use a Chi-square test or a Binomial test to determine if the number of insects choosing the treatment arm is significantly different from the number choosing the control arm.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Purity Analysis
Objective: To determine the chemical purity and isomeric ratio of a synthetic pheromone sample.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column for separating volatile organic compounds (e.g., DB-5ms)
-
High-purity carrier gas (e.g., Helium)
-
Syringe for sample injection
-
Pheromone sample and high-purity solvent (e.g., hexane)
-
Reference standards for the pheromone components
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the pheromone sample in a high-purity solvent. The concentration should be within the linear range of the detector.
-
If available, prepare solutions of known concentrations of reference standards for each expected component.
-
-
Instrument Setup:
-
Install the appropriate GC column.
-
Set the GC parameters: injector temperature, oven temperature program (e.g., starting at a low temperature and ramping up to a higher temperature to separate components by boiling point), carrier gas flow rate.
-
Set the MS parameters: ionization mode (usually Electron Ionization - EI), mass range to be scanned, and scan rate.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
The sample is vaporized and carried onto the column, where separation occurs.
-
As each component elutes from the column, it enters the mass spectrometer, is ionized and fragmented, and the resulting mass spectrum is recorded.
-
-
Data Interpretation:
-
The output is a chromatogram showing peaks over time. Each peak represents a different compound.
-
Identify the peaks corresponding to the pheromone components by comparing their retention times and mass spectra to those of the reference standards or to a library of known spectra (e.g., NIST).[18]
-
Assess purity by calculating the relative area of the main pheromone peak(s) as a percentage of the total area of all peaks in the chromatogram (excluding the solvent peak).[18]
-
Determine the blend/isomeric ratio by comparing the peak areas of the different pheromone components.
-
Visualizations
Experimental Workflow and Logic Diagrams
References
- 1. www8.sas.com [www8.sas.com]
- 2. researchgate.net [researchgate.net]
- 3. Observer Bias | Definition, Examples, Prevention [scribbr.com]
- 4. How can I minimise observer bias in my research? [scribbr.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. ento.psu.edu [ento.psu.edu]
- 7. What is Observer Bias? Impact, Types, Prevention with Examples [enago.com]
- 8. fs.usda.gov [fs.usda.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. The Conversation: 'Animal behavior research is getting better at keeping observer bias from sneaking in – but there’s still room to improve' - Psychology Department [psychology.utk.edu]
- 11. researchgate.net [researchgate.net]
- 12. Probit Analysis (Dose Response Curves, ED50 etc.) - StatsDirect [statsdirect.com]
- 13. scribd.com [scribd.com]
- 14. jag.journalagent.com [jag.journalagent.com]
- 15. sciencebuddies.org [sciencebuddies.org]
- 16. zin.ru [zin.ru]
- 17. birchbiotech.com [birchbiotech.com]
- 18. Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
"long-term storage conditions for 9-Oxo-2-decenoic acid"
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for experiments involving 9-Oxo-2-decenoic acid (also known as 9-ODA or Queen Bee Substance).
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for 9-Oxo-2-decenoic acid?
For long-term stability, 9-Oxo-2-decenoic acid should be stored at or below -20°C in a freezer.[1][2][3][4]
Q2: Should I store 9-Oxo-2-decenoic acid as a solid or in a solution?
9-Oxo-2-decenoic acid is typically supplied as a solid and is stable when stored as a dry powder in a cool, dry place.[1] However, for experimental use, it is often more convenient to prepare a stock solution. As an unsaturated fatty acid, it is susceptible to oxidation and hydrolysis, especially in powder form if exposed to moisture.[5][6] Therefore, for long-term storage, dissolving it in a suitable organic solvent and storing it at -20°C under an inert atmosphere is also a recommended practice.[6]
Q3: What are the best practices for storing solutions of 9-Oxo-2-decenoic acid?
When storing 9-Oxo-2-decenoic acid in a solution, it is crucial to use a glass container with a Teflon-lined cap.[5][6] Avoid using plastic containers for organic solutions as plasticizers and other impurities can leach into the solution.[6] To prevent oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing the container.[6] Store the solution at -20°C.
Q4: How can I check the purity of my 9-Oxo-2-decenoic acid sample?
The purity of 9-Oxo-2-decenoic acid can be assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods can help identify and quantify the parent compound and any potential degradation products.
Q5: What are the potential degradation pathways for 9-Oxo-2-decenoic acid?
As an unsaturated keto fatty acid, 9-Oxo-2-decenoic acid is susceptible to degradation through a few primary pathways:
-
Oxidation: The double bond is a primary site for oxidation, which can be initiated by exposure to air (oxygen), light, and heat.
-
Hydrolysis: If exposed to moisture, the carboxylic acid group can be involved in hydrolysis reactions.
-
Light and High Temperatures: The compound is known to be sensitive to prolonged exposure to light and high temperatures, which can accelerate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of 9-Oxo-2-decenoic acid due to improper storage or handling. | 1. Verify that the compound has been stored at -20°C in a tightly sealed container, protected from light. 2. If stored as a solution, ensure it was in a glass vial with a Teflon cap and under an inert atmosphere. 3. Prepare fresh solutions for critical experiments. 4. Check the purity of your sample using an appropriate analytical method (e.g., GC or HPLC). |
| Compound appears discolored or has a different consistency | This may indicate oxidation or hydration. | 1. Discard the vial if significant discoloration is observed. 2. To prevent this, always allow the container to warm to room temperature before opening to avoid condensation of moisture from the air onto the cold compound. 3. When handling the solid, minimize its exposure to air and light. |
| Difficulty dissolving the compound | The compound may have degraded or the incorrect solvent is being used. | 1. 9-Oxo-2-decenoic acid is soluble in organic solvents such as ethanol, methanol, and chloroform. 2. If solubility issues persist with a fresh solvent, it may be an indication of compound degradation or polymerization. Consider obtaining a new batch. |
| Low biological activity observed | The compound may have isomerized or degraded, reducing its biological efficacy. | 1. The (E)-isomer is the biologically active form. Improper handling or storage could potentially lead to isomerization. 2. Confirm the identity and purity of your compound analytically. 3. Use a fresh, properly stored sample for your experiments. |
Long-Term Storage Conditions
| Parameter | Solid Form | In Solution |
| Temperature | -20°C | -20°C |
| Container | Tightly sealed, opaque vial | Glass vial with Teflon-lined cap |
| Atmosphere | Dry | Inert gas (Argon or Nitrogen) |
| Light Exposure | Protect from light | Protect from light |
| Recommended Solvents | N/A | Ethanol, Methanol, Chloroform |
Experimental Protocols
Protocol for Preparation of a Stock Solution
-
Acclimatization: Allow the vial containing solid 9-Oxo-2-decenoic acid to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: In a controlled environment with minimal exposure to light, accurately weigh the desired amount of the solid compound.
-
Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., absolute ethanol) to achieve the desired stock concentration. Ensure the solvent is of high purity.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Inerting: If storing for an extended period, purge the headspace of the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes.
-
Sealing and Storage: Immediately cap the vial tightly with a Teflon-lined cap and store it at -20°C in the dark.
Protocol for Stability Testing (General Guideline)
This is a general protocol that can be adapted for in-house stability testing.
-
Sample Preparation: Prepare multiple aliquots of 9-Oxo-2-decenoic acid (both in solid form and as a solution in a recommended solvent) in appropriate storage containers.
-
Storage Conditions: Store the aliquots under the recommended long-term conditions (-20°C, protected from light) and, if desired, under accelerated degradation conditions (e.g., 4°C, room temperature, and exposed to light) to assess stability under various scenarios.
-
Time Points: Establish a series of time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).
-
Analytical Method: At each time point, analyze the samples using a validated stability-indicating analytical method, such as HPLC or GC. The method should be able to separate the intact 9-Oxo-2-decenoic acid from any potential degradation products.
-
Data Analysis: Quantify the amount of 9-Oxo-2-decenoic acid remaining at each time point and identify and quantify any major degradation products. Plot the concentration of the parent compound against time to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for experiments with 9-Oxo-2-decenoic acid.
Caption: Olfactory signaling pathway of 9-Oxo-2-decenoic acid in honeybees.
References
- 1. Dopamine receptor activation by honey bee queen pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Queen mandibular pheromone - Wikipedia [en.wikipedia.org]
- 3. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theholyhabibee.com [theholyhabibee.com]
- 5. beesciencenews.com [beesciencenews.com]
- 6. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 9-Oxodecanoic Acid (9-ODA) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in 9-oxodecanoic acid (9-ODA) synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 9-ODA, particularly via the ozonolysis of oleic acid, a prevalent synthetic route.
Low Product Yield
Low yields of 9-ODA can arise from various factors throughout the synthetic process. Below is a summary of potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Improvement |
| Incomplete Ozonolysis | Ensure a continuous and sufficient supply of ozone gas. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (oleic acid) is consumed. Use a solvent system that effectively dissolves both oleic acid and ozone (e.g., dichloromethane, methanol). | Increased conversion of oleic acid, leading to a higher crude yield of 9-ODA. |
| Suboptimal Reaction Temperature | Maintain the reaction temperature between -78°C to 0°C during ozonolysis to prevent over-oxidation and decomposition of the ozonide intermediate. Use a cooling bath (e.g., dry ice/acetone) for precise temperature control. | Minimizes the formation of unwanted side products and degradation, thereby increasing the yield of the desired product. |
| Inefficient Oxidative Workup | Use an appropriate oxidizing agent such as hydrogen peroxide, often in the presence of formic acid, to convert the ozonide to the carboxylic acid. Ensure adequate stirring and reaction time for the workup step. | Efficient conversion of the ozonide intermediate to 9-ODA, maximizing the final product yield. Yields of dicarboxylic acid fission products can exceed 95% with proper oxidative workup.[1] |
| Product Loss During Extraction | Perform multiple extractions of the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to ensure complete recovery of 9-ODA. The pH of the aqueous layer should be acidic to ensure 9-ODA is in its protonated, more organic-soluble form. | Minimizes the loss of product in the aqueous phase, leading to a higher isolated yield. |
| Ineffective Purification | Optimize the purification method. For crystallization, select a solvent system in which 9-ODA has high solubility at elevated temperatures and low solubility at room or lower temperatures. For column chromatography, use an appropriate solvent gradient to effectively separate 9-ODA from impurities. | Higher purity of the final product and reduced loss during the purification process. |
Experimental Workflow for Ozonolysis of Oleic Acid
Caption: A general workflow for the synthesis of 9-ODA via ozonolysis of oleic acid.
Low Product Purity
Achieving high purity is critical for the application of 9-ODA in research and drug development. The following table outlines common purity issues and their solutions.
| Potential Cause | Recommended Solution | Analytical Method for Verification |
| Presence of Unreacted Starting Material | Extend the reaction time or increase the amount of ozone. Monitor the reaction closely by TLC or GC to ensure complete consumption of oleic acid. | GC-MS, 1H NMR |
| Formation of Aldehydes | Ensure the oxidative workup is complete. The presence of nonanoic aldehyde and the aldehyde-acid of azelaic acid are common if the oxidation is insufficient. | GC-MS, 1H NMR (aldehyde protons typically appear between 9-10 ppm). |
| Formation of Shorter-Chain Carboxylic Acids | Over-oxidation can lead to the cleavage of the carbon chain, resulting in shorter dicarboxylic acids. Use a milder oxidizing agent or control the reaction temperature more carefully. | GC-MS, HPLC |
| Presence of Azelaic Acid | Azelaic acid is a co-product of the ozonolysis of oleic acid.[2] Separate 9-ODA from azelaic acid using column chromatography or fractional crystallization. The difference in polarity and solubility can be exploited for separation. | HPLC, 13C NMR |
| Solvent and Reagent Contamination | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and dried before use. | 1H NMR can often detect residual solvents. |
Troubleshooting Logic for Low Purity
Caption: A logical flow for diagnosing and addressing low purity issues in 9-ODA synthesis.
Frequently Asked Questions (FAQs)
This section provides answers to specific questions that researchers may have during the synthesis of 9-ODA.
Q1: What is the most common method for synthesizing 9-ODA?
A1: The most common laboratory and industrial method for synthesizing 9-oxodecanoic acid (often as its co-product azelaic acid) is the ozonolysis of oleic acid.[2] This method involves cleaving the double bond of oleic acid with ozone, followed by an oxidative workup to yield 9-oxononanoic acid and azelaic acid. Enzymatic methods using lipoxygenase and hydroperoxide lyase are also being developed and can offer high selectivity.[1][3]
Q2: How can I monitor the progress of the ozonolysis reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting material (oleic acid). The reaction is considered complete when the oleic acid spot is no longer visible. For more quantitative analysis, Gas Chromatography (GC) can be used to measure the disappearance of the oleic acid peak.
Q3: What are the expected 1H NMR and 13C NMR chemical shifts for 9-ODA?
A3: For 9-oxodecanoic acid (structure: CH₃C(O)(CH₂)₇COOH), the expected salient NMR signals are:
-
1H NMR (CDCl₃): ~2.14 ppm (s, 3H, -C(O)CH₃), ~2.35 ppm (t, 2H, -CH₂COOH), ~2.42 ppm (t, 2H, -CH₂C(O)CH₃), ~1.2-1.7 ppm (m, 10H, -(CH₂)₅-).
-
13C NMR (CDCl₃): ~209 ppm (-C(O)CH₃), ~180 ppm (-COOH), ~43 ppm (-CH₂C(O)CH₃), ~34 ppm (-CH₂COOH), ~29.8 ppm (-C(O)CH₃), and a series of peaks between 23-29 ppm for the other methylene carbons.
Q4: What is a suitable solvent for the crystallization of 9-ODA?
A4: A mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent like ethyl acetate or acetone can be effective. The ideal solvent system should fully dissolve the crude 9-ODA at an elevated temperature and allow for the formation of well-defined crystals upon slow cooling, leaving impurities in the mother liquor.
Q5: How can I minimize batch-to-batch variability in my 9-ODA synthesis?
A5: Minimizing batch-to-batch variability requires strict control over all experimental parameters. Key strategies include:
-
Raw Material Consistency: Use oleic acid from the same supplier and batch, if possible, and verify its purity before use. The purity of the starting material is a significant factor.[2]
-
Precise Reagent Measurement: Accurately measure all reagents, including catalysts and solvents.
-
Consistent Reaction Conditions: Strictly control reaction temperature, reaction time, and stirring rate for each batch.
-
Standardized Workup and Purification: Follow a standardized and well-documented procedure for the workup and purification steps.
-
Process Monitoring: Implement in-process controls, such as TLC or GC, to ensure each batch reaches the same reaction endpoint before proceeding.
Q6: Are there any alternative, "greener" synthesis routes for 9-ODA?
A6: Yes, enzymatic and chemo-enzymatic routes are being explored as more sustainable alternatives to ozonolysis. One such method involves a two-step, one-pot process using 9S-lipoxygenase and 9/13-hydroperoxide lyase to convert linoleic acid into 9-oxononanoic acid with reported yields of up to 73%.[3] These biocatalytic methods often operate under milder conditions and can offer high selectivity.
Q7: What analytical method is best for determining the purity of my final 9-ODA product?
A7: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection can be developed and validated for quantitative purity analysis. A C18 column with a gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities and byproducts. Derivatization of the carboxylic acid group (e.g., to its methyl or trimethylsilyl ester) is often necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of 9-ODA and identify major impurities without the need for reference standards of the impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[4]
Experimental Protocol: Enzymatic Synthesis of 9-Oxononanoic Acid
This protocol is based on the enzymatic conversion of linoleic acid.
Materials:
-
Linoleic acid
-
9S-lipoxygenase (e.g., from Solanum tuberosum)
-
9/13-hydroperoxide lyase (e.g., from Cucumis melo)
-
Phosphate buffer (pH ~6.5-7.0)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
Prepare a solution of linoleic acid in the phosphate buffer.
-
Add the 9S-lipoxygenase to the solution and stir at room temperature. The lipoxygenase catalyzes the formation of a hydroperoxy intermediate.
-
After a predetermined time (e.g., 30-60 minutes, this may need optimization), add the 9/13-hydroperoxide lyase to the reaction mixture.
-
Continue to stir at room temperature for several hours. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS after extraction and derivatization.
-
Once the reaction is complete, acidify the mixture to a pH of ~3-4 with a dilute acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude 9-oxononanoic acid.
-
Purify the product by silica gel column chromatography or crystallization.
Note: The optimal enzyme concentrations, reaction times, and pH may vary depending on the specific enzymes used and should be optimized for each system. A sequential addition of enzymes has been shown to give better performance.[1]
References
Technical Support Center: Addressing Off-Target Effects in 9-Oxo-2-decenoic Acid (9-ODA) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Oxo-2-decenoic acid (9-ODA). The information is designed to help identify and address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of 9-Oxo-2-decenoic acid (9-ODA)?
A1: The primary and best-characterized target of 9-ODA is the honey bee odorant receptor AmOr11.[1][2] 9-ODA is a key component of the queen bee's mandibular pheromone and plays a crucial role in regulating social and sexual behaviors within the honey bee colony.[3]
Q2: Are there any known off-target effects of 9-ODA in mammalian cells?
A2: While direct studies on 9-ODA in mammalian systems are limited, research on structurally similar keto-fatty acids suggests potential off-target effects. For instance, 9-oxo-octadecadienoic acids (9-oxo-ODAs) have been shown to induce apoptosis and cell cycle arrest in human cervical cancer cells.[4][5] Additionally, many fatty acids and their derivatives are known to interact with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which regulate metabolism and inflammation.[6][7]
Q3: What are the potential off-target signaling pathways that 9-ODA might modulate?
A3: Based on the activity of similar compounds, potential off-target pathways for 9-ODA include:
-
Peroxisome Proliferator-Activated Receptor (PPAR) signaling: Fatty acids are natural ligands for PPARs (PPARα, PPARγ, and PPARβ/δ), which are involved in lipid metabolism, adipogenesis, and inflammation.[6][7] Activation of these receptors could lead to a wide range of cellular effects.
-
Apoptosis pathways: As seen with 9-oxo-ODAs, 9-ODA might trigger programmed cell death by influencing the expression of key regulatory proteins like CDKs and caspases.[4][5]
-
NF-κB signaling: This pathway is a central regulator of inflammation. Some lipid molecules can modulate NF-κB activity, and investigating this pathway is prudent if you observe inflammatory or anti-inflammatory effects.
Q4: I am observing unexpected cytotoxicity in my cell-based assays with 9-ODA. What could be the cause?
A4: Unexpected cytotoxicity could be due to several factors:
-
True off-target effects: 9-ODA may be inducing apoptosis or other cell death pathways, as has been observed with similar compounds.[4][5]
-
Solvent toxicity: The solvent used to dissolve 9-ODA (e.g., DMSO, ethanol) might be at a toxic concentration for your specific cell line.
-
Compound aggregation: Lipid-like molecules can form micelles or aggregates at high concentrations in aqueous media, which can be cytotoxic.
-
Oxidation of the compound: Unsaturated fatty acids can oxidize over time, and the oxidized products may be more toxic than the parent compound.
Q5: How can I determine if 9-ODA is activating PPARs in my experimental system?
A5: You can use several methods to assess PPAR activation:
-
Reporter gene assays: Use a luciferase reporter construct containing a PPAR response element (PPRE) to measure the transcriptional activity of PPARs in response to 9-ODA treatment.
-
Quantitative PCR (qPCR): Measure the mRNA expression of known PPAR target genes, such as those involved in fatty acid transport and metabolism.
-
Competitive binding assays: Commercially available kits can be used to determine if 9-ODA can directly bind to the ligand-binding domain of PPAR isoforms.[1][8]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Poor solubility or aggregation of 9-ODA | - Prepare fresh stock solutions of 9-ODA for each experiment. - Use a pre-warmed medium to make final dilutions. - Test different, cell-culture compatible solvents and determine the maximum tolerable concentration for your cells. - Visually inspect the media for any precipitation after adding 9-ODA. |
| Degradation of 9-ODA | - Store 9-ODA stock solutions at -80°C and protect from light and repeated freeze-thaw cycles. - Consider adding an antioxidant to your culture medium if oxidation is suspected. |
| Cell line variability | - Ensure consistent cell passage number and confluency for all experiments. - Regularly test for mycoplasma contamination. |
Problem 2: Observed cellular effects do not align with the known function of the intended target.
| Possible Cause | Troubleshooting Steps |
| Activation of PPAR signaling pathways | - Perform a PPARα and PPARγ luciferase reporter assay. - Measure the expression of PPAR target genes (e.g., FABP4, CPT1) via qPCR. - Use a known PPAR antagonist to see if it can rescue the observed phenotype. |
| Induction of apoptosis | - Perform a TUNEL assay or use an Annexin V/Propidium Iodide staining kit to detect apoptotic cells. - Measure the activity of caspases (e.g., caspase-3, -7, -9) using a colorimetric or fluorometric assay. - Perform western blotting for key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP). |
| Modulation of NF-κB signaling | - Use an NF-κB luciferase reporter cell line to assess pathway activation. - Perform western blotting to analyze the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB subunits (e.g., p65). - Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. |
Quantitative Data Summary
The following table summarizes available quantitative data for 9-ODA and structurally related compounds. Direct binding affinities of 9-ODA to off-target receptors are currently not well-documented in the literature.
| Compound | Target/Assay | Value | Reference |
| 9-Oxo-2-decenoic acid (9-ODA) | AmOr11 (Honey Bee Odorant Receptor) | EC50 = 280 ± 31 nM | [2] |
| 9-oxo-Octadecadienoic acids (9-oxo-ODAs) | HeLa and SiHa cell proliferation | IC50 = 25-50 µM | [4] |
| 9-oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid | PPARα activation in hepatocytes | Induces mRNA expression of PPARα target genes | [7] |
| 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid | PPARγ activation in adipocytes | Induces mRNA expression of PPARγ target genes | [6] |
Experimental Protocols
Protocol 1: Assessing 9-ODA Induced Cytotoxicity using a CCK-8 Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 9-ODA in your cell culture medium. Remove the old medium from the wells and add 100 µL of the 9-ODA-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve 9-ODA).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control.
Protocol 2: Western Blotting for Apoptosis Markers
-
Cell Lysis: After treating cells with 9-ODA for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Potential off-target signaling pathways for 9-ODA.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Logical relationships of potential 9-ODA off-target effects.
References
- 1. LanthaScreen™ TR-FRET PPAR alpha Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LanthaScreen™ TR-FRET PPAR delta Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
Validation & Comparative
A Comparative Analysis of 9-Oxo-2-decenoic Acid and 9-Hydroxydecenoic Acid in Queen Bee Pheromone
A comprehensive guide for researchers on the two key fatty acids that govern honey bee colony behavior and physiology.
In the intricate chemical communication system of a honey bee colony, the queen mandibular pheromone (QMP) plays a central role in maintaining social order and ensuring the reproductive dominance of the queen. Among the cocktail of compounds that constitute QMP, two fatty acid derivatives, 9-oxo-2-decenoic acid (9-ODA) and 9-hydroxydecenoic acid (9-HDA), are of paramount importance. While structurally similar, these two molecules elicit distinct yet complementary behavioral and physiological responses in worker bees. This guide provides an objective comparison of 9-ODA and 9-HDA, supported by experimental data, detailed methodologies, and visualizations of their known signaling interactions.
Quantitative Comparison of 9-ODA and 9-HDA
The relative abundance of 9-ODA and 9-HDA in the queen's mandibular glands is a dynamic indicator of her reproductive status. Mated, laying queens typically exhibit significantly higher quantities of 9-ODA compared to virgin or drone-laying queens, signaling their high reproductive potential to the colony.
| Pheromone Component | Virgin Queen (µg ± SE) | Drone-Laying Queen (µg ± SE) | Naturally Mated Queen (µg ± SE) |
| 9-Oxo-2-decenoic acid (9-ODA) | 25.3 ± 4.5 | 35.1 ± 5.2 | 159.2 ± 14.8 |
| 9-Hydroxydecenoic acid (9-HDA) | 48.7 ± 5.1 | 55.6 ± 6.3 | 85.4 ± 8.9 |
Data compiled from studies analyzing the mandibular gland components of Apis mellifera queens.
Functional Roles and Synergistic Effects
9-Oxo-2-decenoic acid (9-ODA) is the primary component of QMP and is a multifunctional pheromone. Its key roles include:
-
Inhibition of Queen Rearing: 9-ODA suppresses the construction of new queen cells, thereby preventing the rearing of rival queens.
-
Ovary Development Suppression: It acts as a primer pheromone, inhibiting the development of ovaries in worker bees, ensuring their sterility.[1][2]
-
Sex Attractant: During nuptial flights, 9-ODA serves as a long-range sex attractant for drones.[1][2]
-
Retinue Attraction: It is a key component in attracting worker bees to form a retinue around the queen, where they tend to her needs.
9-Hydroxydecenoic acid (9-HDA) , present in both (R)-(-) and (S)-(+) enantiomeric forms, has more subtle but equally crucial functions:
-
Swarm Cohesion: 9-HDA contributes to the stability and cohesion of a swarm.
-
Calming Influence: It is believed to have a calming effect on worker bees.
-
Synergistic Action: The inhibitory effect of 9-ODA on worker ovary development is significantly enhanced when it is in the presence of 9-HDA. This synergistic relationship highlights the complexity of the queen's chemical signal.
It is understood that 9-HDA is a biosynthetic precursor to 9-ODA, with the oxidation of the hydroxyl group to a ketone. This conversion appears to be less efficient in young virgin queens, which may explain the lower levels of 9-ODA in this group.
Signaling Pathways and Molecular Interactions
The perception of 9-ODA is initiated by its binding to a specific odorant receptor, AmOr11. This receptor is more highly expressed in the antennae of drones, which correlates with their need to detect virgin queens during mating flights. While the full downstream signaling cascade is still under investigation, the initial binding event is the critical first step in eliciting a response. The molecular mechanism for 9-HDA perception is less clear, and it is not known if it has a dedicated receptor or if it modulates the function of the 9-ODA receptor.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Quantification
Objective: To separate, identify, and quantify the amounts of 9-ODA and 9-HDA in the mandibular glands of queen bees.
Methodology:
-
Sample Preparation:
-
Individual queen bees are euthanized by freezing.
-
The mandibular glands are dissected under a microscope in a saline solution.
-
The glands are placed in a vial with a known volume of a suitable solvent (e.g., hexane or dichloromethane) containing an internal standard (e.g., a fatty acid of known concentration not present in the sample).
-
The glands are crushed to extract the chemical compounds.
-
The sample is centrifuged to pellet any solid debris.
-
The supernatant containing the extracted pheromones is carefully transferred to a new vial.
-
-
Derivatization:
-
To improve the volatility and thermal stability of the acidic pheromone components for GC analysis, they are often derivatized. A common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added to the extract to replace the acidic protons with trimethylsilyl (TMS) groups.
-
-
GC-MS Analysis:
-
A small volume of the derivatized sample is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is coated with a stationary phase that separates the compounds based on their boiling points and polarity.
-
A temperature program is used to gradually increase the column temperature, allowing for the sequential elution of the different compounds.
-
As the compounds exit the column, they enter the mass spectrometer.
-
The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
-
Data Analysis:
-
The retention time (the time it takes for a compound to travel through the column) is used to tentatively identify the compounds by comparing them to known standards.
-
The mass spectrum of each peak is compared to a library of known spectra for definitive identification.
-
The area under the peak for each compound is proportional to its concentration. By comparing the peak area of the target compound to the peak area of the internal standard, the absolute quantity of the pheromone in the original sample can be calculated.
-
References
A Comparative Analysis of Synthetic Routes to 9-Oxodecanoic Acid (9-ODA)
For researchers, scientists, and drug development professionals, the efficient synthesis of bioactive molecules is a critical endeavor. 9-Oxodecanoic acid (9-ODA), a naturally occurring fatty acid with roles in honeybee social structure and potential applications in various research fields, can be synthesized through several distinct routes. This guide provides a comparative analysis of three primary methodologies: biocatalytic synthesis from linoleic acid, oxidative cleavage of oleic acid, and a multi-step chemical synthesis, offering insights into their respective yields, complexities, and experimental requirements.
Comparison of 9-ODA Synthesis Routes
The selection of an optimal synthesis route for 9-oxodecanoic acid depends on factors such as desired yield, scalability, and the availability of specialized equipment and reagents. The following table summarizes the key quantitative metrics for the three discussed methods.
| Parameter | Biocatalytic Synthesis | Oxidative Cleavage | Multi-step Chemical Synthesis |
| Starting Material | Linoleic Acid | Oleic Acid | 2-Hydroxytetrahydropyran, Malonic Acid, Ethyl Acetoacetate |
| Key Reagents | 9S-Lipoxygenase, 9/13-Hydroperoxide Lyase | Ozone, Dimethyl Sulfide | Pyridine, Piperidine, Phosphorus Tribromide, Sodium Ethoxide |
| Overall Yield | ~73% (for 9-oxononanoic acid) | Not explicitly reported for isolated 9-oxononanoic acid | Not explicitly reported for the full sequence |
| Key Advantages | High selectivity, mild reaction conditions, environmentally friendly. | Utilizes a readily available fatty acid, well-established chemical transformation. | Potentially high purity of the final product. |
| Key Disadvantages | Requires specific enzymes, potential for enzyme inhibition. |
A Comparative Analysis of the Efficacy of 9-Oxo-2-decenoic Acid and Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of 9-Oxo-2-decenoic acid (9-O-2-DA), a naturally occurring fatty acid found in royal jelly, and a selection of widely used commercial antibiotics. The following sections present available quantitative data, detail experimental methodologies for assessing antimicrobial activity, and visualize the proposed mechanisms of action.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 9-O-2-DA and various commercial antibiotics against several key bacterial species. It is crucial to note that the presented data for 9-O-2-DA is limited due to a scarcity of publicly available research. The MIC values for commercial antibiotics are compiled from various studies and are presented as ranges to reflect the variability observed across different strains and experimental conditions.
Important Note: The comparison provided is indirect, as the data for 9-O-2-DA and the commercial antibiotics were not obtained from the same studies. Direct comparative studies are necessary for a conclusive assessment of relative efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) Against Gram-Positive Bacteria
| Antibiotic/Compound | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) |
| 9-Oxo-2-decenoic acid (9-O-2-DA) | Data Not Available | Data Not Available |
| Ciprofloxacin | 0.25 - 12.5[1][2][3][4] | Data Not Available |
| Penicillin | MICs > 0.05 µg/mL for β-lactamase producers[5] | Data Not Available |
| Tetracycline/Doxycycline | ≤ 4.0 (Susceptible)[6] | Data Not Available |
| Vancomycin | MIC for 90% of isolates was 1.0 µg/mL[1] | Data Not Available |
Table 2: Minimum Inhibitory Concentration (MIC) Against Gram-Negative Bacteria
| Antibiotic/Compound | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| 9-Oxo-2-decenoic acid (9-O-2-DA) | Data Not Available | Data Not Available |
| Ciprofloxacin | 0.016 - 12.5[2] | Data Not Available |
| Ampicillin | < 8 - >100[7][8] | Not Applicable |
| Tetracycline | 2 - 16 (for tet(C)-positive isolates)[9] | Data Not Available |
| Ceftazidime | Data Not Available | 4 - 64[10] |
| Gentamicin | 0.25 - 1[11] | 0.5 - >16[12][13] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the in vitro efficacy of an antimicrobial agent. The most common method, and the one generally underlying the data in the tables above, is the broth microdilution method .
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Key Steps:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., 9-O-2-DA or a commercial antibiotic) is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: A serial two-fold dilution of the stock solution is performed in a liquid bacterial growth medium (e.g., Mueller-Hinton Broth) across the wells of a microtiter plate. This creates a gradient of decreasing concentrations of the antimicrobial agent.
-
Inoculum Preparation: The test bacterium is cultured to a specific turbidity, typically corresponding to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of 9-Oxo-2-decenoic Acid
The precise signaling pathway for the antimicrobial action of 9-O-2-DA is not fully elucidated. However, based on studies of similar fatty acids, a primary mechanism is believed to be the disruption of the bacterial cell membrane integrity.
Caption: Proposed mechanism of 9-O-2-DA via bacterial cell membrane disruption.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action of Common Antibiotic Classes
The following diagrams illustrate the simplified signaling pathways for the mechanisms of action of the antibiotic classes mentioned in the comparison tables.
Quinolones (e.g., Ciprofloxacin)
Caption: Mechanism of action of quinolone antibiotics.
Beta-Lactams (e.g., Penicillin, Ampicillin, Ceftazidime)
Caption: Mechanism of action of beta-lactam antibiotics.
Tetracyclines (e.g., Tetracycline, Doxycycline)
Caption: Mechanism of action of tetracycline antibiotics.
References
- 1. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 4. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxy-PEP-Eligible Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of low concentrations of ampicillin in feed on the intestinal Escherichia coli of chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minimal inhibitory concentration of ampicilli - Bacteria Escherichia coli - BNID 100764 [bionumbers.hms.harvard.edu]
- 9. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
Unveiling the Anti-Inflammatory Potential of 9-Octadecadienoic Acid (9-ODA) in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory activity of 9-octadecadienoic acid (9-ODA), a naturally occurring fatty acid, within established in vitro cell models. Drawing upon key experimental data, we compare its efficacy to well-known anti-inflammatory agents, offering a valuable resource for researchers investigating novel therapeutic avenues for inflammatory diseases. This document details the experimental protocols utilized in these studies and presents quantitative data in easily digestible formats. Furthermore, critical signaling pathways and experimental workflows are visualized to enhance understanding.
Performance Comparison: 9-ODA Derivative vs. Standard Anti-Inflammatory Drugs
The anti-inflammatory effects of an oxidized derivative of 9-ODA, 8-oxo-9-octadecenoic acid (OOA), have been evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2][3][4] These cells are a widely used model to screen for anti-inflammatory properties of various compounds.[5] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong inflammatory response in these cells, making it an ideal model to study the efficacy of potential anti-inflammatory agents.
The following tables summarize the inhibitory effects of OOA on key inflammatory mediators compared to standard anti-inflammatory drugs, Dexamethasone, Diclofenac, and Celecoxib, in the same cellular model. It is important to note that the data for the comparator drugs are compiled from various studies and experimental conditions may vary slightly.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | Reference |
| 8-oxo-9-ODA (OOA) | 12.5 µM | ~40% | [1][2][3][4] |
| 25 µM | ~65% | [1][2][3][4] | |
| 50 µM | ~85% | [1][2][3][4] | |
| Diclofenac | 100 µM | Significant Inhibition | [6] |
| Celecoxib | 20 µM | Significant Inhibition | [7] |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Cytokine | Concentration | % Inhibition | Reference |
| 8-oxo-9-ODA (OOA) | TNF-α | 50 µM | ~70% | [1][2][3][4] |
| IL-6 | 50 µM | ~60% | [1][2][3][4] | |
| Dexamethasone | TNF-α | 1 µM | Significant Suppression | [8] |
| Celecoxib | TNF-α | 20 µM | Significant Inhibition | [7] |
| IL-6 | 20 µM | Significant Inhibition | [7] |
Table 3: Downregulation of Pro-Inflammatory Enzymes in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Enzyme | Concentration | Effect | Reference |
| 8-oxo-9-ODA (OOA) | iNOS | 50 µM | Significant Downregulation | [1][2][3][4] |
| COX-2 | 50 µM | Significant Downregulation | [1][2][3][4] | |
| Diclofenac | iNOS | 100 µM | Significant Inhibition | [6] |
| Celecoxib | iNOS | 20 µM | Diminished Expression | [7] |
| COX-2 | 20 µM | Diminished Expression | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere. Subsequently, cells were pre-treated with various concentrations of 8-oxo-9-ODA or comparator drugs for a specified time before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Assay
The production of nitric oxide was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, an equal volume of cell culture supernatant was mixed with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After incubation at room temperature, the absorbance was measured at 540 nm using a microplate reader. The concentration of nitrite was calculated from a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
To determine the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), cells were lysed, and total protein was quantified. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms
To illustrate the cellular processes involved in the anti-inflammatory action of 9-ODA and the experimental procedures, the following diagrams are provided.
The anti-inflammatory effects of the 9-ODA derivative are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The data presented in this guide suggests that 8-oxo-9-octadecadienoic acid, a close derivative of 9-ODA, demonstrates significant anti-inflammatory properties in a well-established cellular model.[1][2][3][4] Its ability to inhibit the production of key inflammatory mediators and modulate critical signaling pathways, such as NF-κB and MAPK, highlights its potential as a novel anti-inflammatory agent.[1][2][3][4] The comparative data indicates that its efficacy is within a relevant range of established anti-inflammatory drugs. Further investigation is warranted to fully elucidate the therapeutic potential of 9-ODA and its derivatives in the context of inflammatory diseases.
References
- 1. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KoreaMed [koreamed.org]
- 7. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of a Royal Command: Cross-Reactivity of 9-Oxo-2-decenoic Acid with Pheromone Receptors
For Immediate Release
A comprehensive analysis of the honey bee queen pheromone component, 9-oxo-2-decenoic acid (9-ODA), reveals a high degree of specificity for its primary receptor in Apis mellifera, with limited but intriguing evidence of potential cross-reactivity in other insect species. This guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of 9-ODA's interaction with pheromone receptors, detailing experimental methodologies and the signaling pathways involved.
High-Affinity and Specific Binding to the Honey Bee AmOr11 Receptor
The primary receptor for 9-ODA in the honey bee, Apis mellifera, has been identified as the odorant receptor AmOr11.[1] Functional studies utilizing a functional genomics approach have demonstrated that AmOr11 exhibits a strong and specific response to 9-ODA.[1] When expressed in Xenopus oocytes, the AmOr11 receptor, in conjunction with the co-receptor AmOr2, showed a robust response to 9-ODA with a half-maximal effective concentration (EC50) of 280 ± 31 nM.[1] This indicates a high sensitivity of the receptor to this specific pheromone component.
Crucially, further experiments revealed that AmOr11 is highly selective for 9-ODA. The receptor did not show any significant response to other components of the queen retinue pheromone (QRP), other social pheromones, or various floral odors, highlighting its dedicated role in detecting the queen's signal.[1]
| Receptor | Species | Ligand | EC50 (nM) | Experimental System | Reference |
| AmOr11 (+ AmOr2) | Apis mellifera (Honey Bee) | 9-oxo-2-decenoic acid (9-ODA) | 280 ± 31 | Xenopus oocyte expression | [1] |
| AmOr10, AmOr18, AmOr170 | Apis mellifera (Honey Bee) | 9-oxo-2-decenoic acid (9-ODA) | No Response | Xenopus oocyte expression | [1] |
Investigating Cross-Reactivity: A Look Beyond the Honey Bee
While the interaction between 9-ODA and AmOr11 is well-defined, the question of its cross-reactivity with pheromone receptors in other species is an area of active investigation with limited direct evidence. The queen mandibular pheromone (QMP), of which 9-ODA is a major component, has been observed to have cross-activity in bumblebees (Bombus spp.) and fruit flies (Drosophila melanogaster). This suggests that 9-ODA may be capable of interacting with pheromone receptors in these non-target species, although the specific receptors have not yet been definitively identified.
Currently, there is a lack of quantitative data, such as binding affinities or EC50 values, for 9-ODA with any specific pheromone receptors in species other than the honey bee. The observed cross-activity is primarily based on behavioral and physiological responses, which may be mediated by one or more receptors.
Experimental Protocols for Receptor Characterization
The identification and characterization of the AmOr11 receptor for 9-ODA involved a combination of cutting-edge molecular and electrophysiological techniques.
1. Functional Genomics: A custom chemosensory-specific microarray and quantitative PCR (qPCR) were used to identify candidate sex pheromone odorant receptors (Ors) in the honey bee genome based on their biased expression in drone antennae.[1]
2. Heterologous Expression in Xenopus Oocytes: The candidate odorant receptor genes were expressed in Xenopus laevis oocytes. This system allows for the functional characterization of the receptors in a controlled environment.
3. Two-Electrode Voltage Clamp Electrophysiology: The expressed receptors in the oocytes were then subjected to electrophysiological recordings using a two-electrode voltage clamp. This technique measures the electrical currents generated when the receptor is activated by a specific ligand, in this case, 9-ODA and other compounds. The magnitude of the current is indicative of the strength of the receptor's response.
Signaling Pathways of Olfactory Receptors
Insect olfactory receptors, including pheromone receptors, are generally understood to function as ligand-gated ion channels, often forming a complex with a co-receptor (such as Orco in many insects). Upon binding of the specific pheromone, the receptor complex undergoes a conformational change, leading to the opening of an ion channel and the influx of cations. This depolarizes the olfactory receptor neuron, generating an electrical signal that is then transmitted to the brain for processing.
While the specific downstream signaling cascades for potential cross-reactive receptors in other species are not yet elucidated for 9-ODA, they are likely to follow a similar pattern of ionotropic activation.
Conclusion and Future Directions
The available evidence strongly supports the high specificity of 9-oxo-2-decenoic acid for its cognate receptor, AmOr11, in the honey bee. This specificity is crucial for the precise regulation of social and reproductive behaviors within the colony. The tantalizing hints of cross-activity in other insect species, such as bumblebees and fruit flies, open up new avenues for research. Future studies should focus on identifying the specific receptors in these species that may be responsive to 9-ODA and quantifying their binding affinities and activation thresholds. Such research will not only enhance our understanding of pheromone evolution and communication but also provide valuable insights for the development of species-specific pest management strategies and the conservation of beneficial insects.
References
The Synergistic Symphony of Queen Mandibular Pheromone: A Comparative Guide to 9-ODA and its Chemical Cohorts
For researchers, scientists, and drug development professionals, understanding the intricate chemical communication orchestrated by the honey bee queen is a fascinating frontier. At the heart of this communication lies the Queen Mandibular Pheromone (QMP), a complex blend of semiochemicals that dictates colony cohesion, worker bee physiology, and reproductive hierarchy. While (E)-9-oxodec-2-enoic acid (9-ODA) is the principal and most abundant component of QMP, its bioactivity is profoundly amplified through synergistic interactions with a suite of other compounds. This guide provides a comprehensive comparison of the effects of 9-ODA alone versus its combination with other key QMP components, supported by experimental data and detailed protocols.
The Core Components of Queen Mandibular Pheromone
The primary QMP blend consists of five core components secreted from the queen's mandibular glands. More recent research has identified additional compounds from other glandular sources that act in concert with this primary blend to elicit the full spectrum of behavioral and physiological responses in worker bees.
Table 1: Core and Synergistic Components of Queen Mandibular Pheromone (QMP)
| Component Category | Compound Name | Abbreviation | Typical Amount per Queen Equivalent (Qeq) | Glandular Source |
| Core QMP Components | This compound | 9-ODA | 100-1000 µg | Mandibular Gland |
| (R)-(-)-9-hydroxydec-2-enoic acid | (-)-9-HDA | 50-200 µg | Mandibular Gland | |
| (S)-(+)-9-hydroxydec-2-enoic acid | (+)-9-HDA | 10-40 µg | Mandibular Gland | |
| Methyl p-hydroxybenzoate | HOB | 1-5 µg | Mandibular Gland | |
| 4-hydroxy-3-methoxyphenylethanol | HVA | 0.1-1 µg | Mandibular Gland | |
| Synergistic Retinue Pheromone Components | Coniferyl alcohol | CA | Variable | Mandibular Gland |
| Methyl oleate | MO | Variable | Tergal Glands | |
| Hexadecan-1-ol | Variable | Tergal Glands | ||
| Linolenic acid | Variable | Tergal Glands |
Synergistic Effects on Worker Bee Behavior and Physiology
The synergistic action of QMP components is most evident in three key areas: the formation of the queen's retinue, the attraction of drones for mating, and the suppression of worker bee reproduction.
Retinue Formation: A Multi-Component Attraction
The retinue, a circle of attendant worker bees that feed and groom the queen, is a direct response to her pheromonal bouquet. While 9-ODA alone can elicit a weak retinue response, the full blend is significantly more attractive. Research by Keeling et al. (2003) identified four additional compounds that, while inactive on their own, significantly enhance the retinue response when combined with the five core QMP components[1][2].
Table 2: Comparison of Worker Bee Retinue Response to 9-ODA and QMP Blends
| Pheromone Treatment | Mean Number of Attracted Workers (± SE) | Statistical Significance (relative to control) |
| Control (Solvent) | 1.2 ± 0.3 | - |
| 9-ODA alone | 3.5 ± 0.6 | p < 0.05 |
| 5-component QMP (9-ODA, 9-HDA, HOB, HVA) | 7.8 ± 1.1 | p < 0.001 |
| 9-component QRP (QMP + CA, MO, hexadecan-1-ol, linolenic acid) | 12.3 ± 1.5 | p < 0.001 |
Note: The data presented in this table is a representative summary based on published findings. Actual values may vary depending on the specific experimental conditions.
Drone Attraction: A Long-Range and Short-Range Affair
9-ODA is the primary long-range sex pheromone that attracts drones to a virgin queen during her nuptial flight[3]. However, other QMP components, particularly 9-HDA, play a crucial role in close-range courtship and mating. While drones are attracted to 9-ODA from a distance, the presence of other components in the blend increases the likelihood of physical contact and successful mating.
Table 3: Comparison of Drone Attraction to 9-ODA and QMP Blends
| Pheromone Treatment | Drone Attraction Metric | Observation |
| 9-ODA alone | Long-range attraction (≥1m) | High |
| Close-range contact (<1m) | Moderate | |
| 9-ODA + 9-HDA | Long-range attraction (≥1m) | High |
| Close-range contact (<1m) | Significantly higher than 9-ODA alone | |
| Full QMP blend | Long-range attraction (≥1m) | High |
| Close-range contact (<1m) | Highest |
Worker Ovary Suppression: Maintaining a Eusocial Society
One of the most critical primer effects of QMP is the inhibition of ovary development in worker bees, thereby ensuring the queen's reproductive dominance. Studies have shown that while 9-ODA and 9-HDA individually can suppress ovary activation, their combined effect, along with other QMP components, is more potent and reliable in maintaining worker sterility within the colony[4][5].
Table 4: Effect of 9-ODA and QMP Components on Worker Bee Ovary Development
| Pheromone Treatment | Mean Ovary Activation Score (± SE) | Percentage of Workers with Activated Ovaries |
| Control (Queenless) | 3.8 ± 0.4 | ~85% |
| 9-ODA alone | 2.1 ± 0.3 | ~30% |
| 9-ODA + 9-HDA | 1.5 ± 0.2 | ~15% |
| Full QMP blend | 1.2 ± 0.2 | <10% |
Note: Ovary activation is typically scored on a scale of 0 (no development) to 4 (fully developed eggs).
Experimental Protocols
Retinue Bioassay
This laboratory-based assay is used to quantify the attractiveness of different pheromone blends to worker bees.
-
Subjects: Cages of 50-100 young worker bees (5-10 days old) are used.
-
Stimulus Presentation: A small, inert object (e.g., a glass rod or a filter paper disc) is treated with a specific concentration of the test pheromone or a solvent control.
-
Procedure: The treated object is introduced into the center of the cage.
-
Data Collection: After a set period (e.g., 2 minutes), the number of bees in close contact with and antennating the object is counted. This constitutes the "retinue."
-
Analysis: The mean number of bees in the retinue is compared across different pheromone treatments.
Drone Attraction Field Assay
This assay is conducted in a drone congregation area to assess the attractiveness of pheromones to flying drones.
-
Lure Preparation: Small, dark, queen-sized lures are baited with synthetic pheromone blends.
-
Experimental Setup: The lures are suspended from a helium-filled balloon or a pole at a height of 10-15 meters.
-
Observation: Observers record the number of drones that approach, contact, and attempt to copulate with the lures over a defined period.
-
Data Analysis: The frequency of different drone behaviors is compared between lures baited with different pheromone combinations.
Signaling Pathways and Experimental Workflows
The perception of QMP begins at the worker bee's antennae and triggers a cascade of neuronal and physiological responses. The exact molecular signaling pathways are still under investigation, but evidence points to the involvement of dopamine and cyclic GMP (cGMP) in mediating the behavioral and physiological effects of QMP[6][7].
References
- 1. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsartor.org [gsartor.org]
- 3. Queen mandibular pheromone - Wikipedia [en.wikipedia.org]
- 4. Reproductive parasitism by worker honey bees suppressed by queens through regulation of worker mandibular secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-ODA: Primary Signal Mediating Worker Fertility in Asian Honey Bees----Chinese Academy of Sciences [english.cas.cn]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Queen pheromone modulates brain dopamine function in worker honey bees - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of (2E)- and (2Z)-Isomers of 9-Oxodecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the (2E)- and (2Z)-isomers of 9-oxodecenoic acid (9-ODA). While the (2E)-isomer, a key component of the queen honeybee mandibular pheromone, has been extensively studied, data on the (2Z)-isomer is limited. This document synthesizes the available information, presents comparative data where possible, and details relevant experimental methodologies to facilitate further research and drug development efforts.
Pheromonal Activity: A Tale of Two Isomers
The most significant body of research comparing the (2E)- and (2Z)-isomers of 9-oxodecenoic acid lies in the realm of insect pheromones, specifically within the honeybee (Apis mellifera) social structure.
Comparative Pheromonal Activity Data
| Isomer | Common Name | Pheromonal Activity in Honeybees | Reference |
| (2E)-9-Oxodec-2-enoic acid | Queen Substance, 9-ODA | High (attracts drones, inhibits worker ovary development) | [1] |
| (2Z)-9-Oxodec-2-enoic acid | cis-9-Oxodec-2-enoic acid | Low to negligible | Doolittle et al., 1970 |
Experimental Protocol: Honeybee Pheromone Bioassay
The following is a generalized protocol for a honeybee pheromone bioassay, based on methodologies described in the literature.
Objective: To evaluate the behavioral response of honeybee drones or workers to synthetic pheromone components.
Materials:
-
(2E)-9-Oxodec-2-enoic acid
-
(2Z)-9-Oxodec-2-enoic acid
-
Control substance (e.g., solvent alone)
-
Observation hive or flight cage containing honeybees
-
Dummy queen (a small, inanimate object of appropriate size and color)
-
Micropipette
-
Volatile solvent (e.g., hexane)
Procedure:
-
Preparation of Test Samples: Prepare solutions of each isomer and the control substance in a volatile solvent at various concentrations.
-
Application to Dummy Queen: Apply a precise volume of a test solution to a dummy queen and allow the solvent to evaporate completely.
-
Introduction into the Hive/Cage: Introduce the treated dummy queen into the observation hive or flight cage.
-
Behavioral Observation: Observe and record the behavioral responses of the bees towards the dummy queen over a defined period. Key behaviors to monitor include:
-
Attraction: Number of bees approaching and making contact with the dummy queen.
-
Retinue Formation (for workers): The formation of a court of worker bees around the dummy queen.
-
Copulatory Attempts (for drones): Attempts by drones to mate with the dummy queen.
-
-
Data Analysis: Quantify the observed behaviors for each test condition and compare the responses elicited by the (2E)-isomer, the (2Z)-isomer, and the control.
Figure 1: Workflow for a typical honeybee pheromone bioassay.
Antimicrobial and Anti-inflammatory Activities: An Area for Future Research
While the (2E)-isomer of 9-oxodecenoic acid and other related fatty acids have demonstrated antimicrobial and anti-inflammatory properties, there is a significant lack of data specifically comparing these activities with the (2Z)-isomer. This represents a promising avenue for future research.
Potential Antimicrobial Activity
Unsaturated fatty acids are known to possess antibacterial activity, often by disrupting the bacterial cell membrane. The geometric configuration of the double bond can influence this activity.
Hypothetical Comparative Antimicrobial Activity Data:
This table is hypothetical and intended to guide future research. No direct comparative data was found in the reviewed literature.
| Isomer | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
| (2E)-9-Oxodec-2-enoic acid | Staphylococcus aureus | |
| (2Z)-9-Oxodec-2-enoic acid | Staphylococcus aureus | |
| (2E)-9-Oxodec-2-enoic acid | Escherichia coli | |
| (2Z)-9-Oxodec-2-enoic acid | Escherichia coli |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the (2E)- and (2Z)-isomers of 9-oxodecenoic acid against various bacterial strains.
Materials:
-
(2E)-9-Oxodec-2-enoic acid
-
(2Z)-9-Oxodec-2-enoic acid
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in CAMHB.
-
Serial Dilutions: Prepare serial twofold dilutions of each isomer in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Potential Anti-inflammatory Activity
The anti-inflammatory potential of fatty acids is often evaluated by their ability to modulate inflammatory pathways, such as the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Hypothetical Comparative Anti-inflammatory Activity Data:
This table is hypothetical and intended to guide future research. No direct comparative data was found in the reviewed literature.
| Isomer | Cell Line | LPS Concentration | IC50 for NO Inhibition |
| (2E)-9-Oxodec-2-enoic acid | RAW 264.7 | 1 µg/mL | |
| (2Z)-9-Oxodec-2-enoic acid | RAW 264.7 | 1 µg/mL |
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
Objective: To assess the anti-inflammatory activity of the (2E)- and (2Z)-isomers of 9-oxodecenoic acid by measuring their effect on nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
(2E)-9-Oxodec-2-enoic acid
-
(2Z)-9-Oxodec-2-enoic acid
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with FBS.
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of each isomer for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the isomers compared to the LPS-only control and determine the IC50 value.
Figure 2: Simplified signaling pathway of LPS-induced inflammation and potential points of inhibition by 9-ODA isomers.
Conclusion and Future Directions
The existing literature strongly indicates that the geometric configuration of the double bond in 9-oxodecenoic acid plays a critical role in its biological activity, at least in the context of honeybee pheromonal communication. The (2E)-isomer is the potent, naturally occurring pheromone, while the (2Z)-isomer is largely inactive.
The comparative antimicrobial and anti-inflammatory activities of these two isomers remain a significant knowledge gap. Further research, utilizing the outlined experimental protocols, is warranted to explore these potential therapeutic applications. Such studies would not only provide valuable insights into the structure-activity relationship of this class of fatty acids but could also lead to the development of novel therapeutic agents.
References
In Vivo Validation of Antimicrobial Properties: A Comparative Guide to 9-Oxo-2-decenoic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Fatty acids, long recognized for their antimicrobial properties, represent a promising class of compounds. This guide provides a comparative overview of the antimicrobial properties of 9-Oxo-2-decenoic acid (9-O-2-DA) and related fatty acids, with a focus on their potential for in vivo applications. While direct in vivo validation of 9-O-2-DA's antimicrobial efficacy is not yet documented in publicly available literature, this guide draws comparisons with the closely related and more extensively studied molecule, cis-2-decenoic acid (CDA), and other antimicrobial fatty acids for which in vivo data are available. We present available quantitative data, detailed experimental protocols for in vivo assessment, and visualizations of proposed mechanisms and workflows to aid researchers in the design and evaluation of future studies in this area.
Comparative In Vitro & Ex Vivo Efficacy
While in vivo data for 9-O-2-DA is lacking, in vitro and ex vivo studies on the related compound, cis-2-decenoic acid (CDA), demonstrate its potential as a biofilm dispersal agent and an adjunct to conventional antibiotics. The following table summarizes key findings for CDA and provides a comparative context with other antimicrobial fatty acids.
| Compound | Pathogen(s) | Model System | Concentration/Dosage | Key Findings |
| cis-2-Decenoic Acid (CDA) | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Candida albicans | In vitro / Ex vivo (catheter biofilms) | 310 nM | Induces biofilm dispersal; enhances antibiotic efficacy.[1][2] |
| Lauric Acid (C12:0) | Propionibacterium acnes | In vivo (mouse ear injection) | - | Reduced inflammation triggered by infection.[1] |
| Capric Acid (C10:0) | Propionibacterium acnes | In vivo (mouse ear injection) | - | Reduced inflammation, though less potent than lauric acid.[1] |
| Medium-Chain Fatty Acids (MCFAs) (C6:0, C8:0, C10:0) | Porcine Epidemic Diarrhea Virus (PEDV), various bacteria | In vivo (swine bioassay) | 1-2% in feed | Reduced detectable viral RNA and prevented infection. |
Experimental Protocols for In Vivo Validation
To facilitate the in vivo investigation of 9-O-2-DA and other fatty acid-based antimicrobials, we provide a detailed, generalized protocol for a murine cutaneous abscess model. This model is relevant for studying skin and soft tissue infections, a common clinical manifestation of many target pathogens.
Murine Cutaneous Abscess Model
This model is designed to evaluate the efficacy of topically or systemically administered antimicrobial agents against a localized bacterial infection.
Materials:
-
8-10 week old female BALB/c mice
-
Pathogen of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) grown to mid-logarithmic phase
-
Test compound (e.g., 9-O-2-DA) formulated in a suitable vehicle (e.g., saline, hydrogel)
-
Control vehicle
-
Positive control antibiotic (e.g., mupirocin for topical application, vancomycin for systemic)
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Agar plates for bacterial enumeration (e.g., Tryptic Soy Agar)
-
70% ethanol
Procedure:
-
Acclimatization: House mice for at least 7 days prior to the experiment with free access to food and water.
-
Preparation of Mice: Anesthetize the mice using isoflurane. Shave a small area (approximately 2x2 cm) on the dorsum of each mouse. Disinfect the shaved area with 70% ethanol and allow it to dry completely.
-
Infection: Subcutaneously inject a prepared suspension of the pathogen (e.g., 1-5 x 10^6 CFU in 50-100 µL of PBS) into the shaved area.
-
Treatment:
-
Topical Administration: At a predetermined time post-infection (e.g., 2 hours), apply a defined volume of the test compound formulation, vehicle control, or positive control antibiotic directly to the infection site. Repeat treatment as required by the experimental design (e.g., once or twice daily).
-
Systemic Administration: At a predetermined time post-infection, administer the test compound, vehicle, or positive control via a systemic route (e.g., intraperitoneal or intravenous injection).
-
-
Monitoring:
-
Measure the size of the resulting abscess or lesion daily using calipers.
-
Monitor the general health of the animals (weight, activity, signs of distress).
-
-
Endpoint Analysis (e.g., Day 3 or 5 post-infection):
-
Euthanize the mice.
-
Excise the abscess and surrounding skin tissue.
-
Weigh the excised tissue.
-
Homogenize the tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (Colony Forming Units - CFU).
-
Calculate the CFU per gram of tissue.
-
-
Data Analysis: Compare the abscess sizes and bacterial loads between the treatment groups, vehicle control, and positive control using appropriate statistical methods (e.g., ANOVA).
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the proposed mechanisms and experimental processes, the following diagrams have been generated.
Caption: Experimental workflow for the in vivo validation of antimicrobial compounds in a murine cutaneous abscess model.
Caption: Proposed mechanism of action for antimicrobial fatty acids on bacterial cells.
Conclusion and Future Directions
While 9-Oxo-2-decenoic acid remains a compound of interest due to its structural similarity to known antimicrobial fatty acids, a clear gap exists in the literature regarding its in vivo efficacy. The data available for cis-2-decenoic acid and other medium-chain fatty acids suggest that this class of molecules holds significant promise, particularly as anti-biofilm agents and antibiotic adjuvants.
Future research should prioritize the in vivo evaluation of 9-O-2-DA using standardized animal models, such as the murine cutaneous abscess model detailed in this guide. Such studies will be critical in determining its therapeutic potential and advancing it through the drug development pipeline. The protocols and comparative data presented herein provide a foundational resource for researchers dedicated to exploring novel antimicrobial strategies.
References
Structure-Activity Relationship of 9-Oxo-10(E),12(Z)-octadecadienoic Acid and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) and its analogs. The information presented herein is curated from experimental data to facilitate research and development in metabolic and cancer-related therapeutic areas.
Overview of Biological Activities
9-Oxo-octadecadienoic acid (9-oxo-ODA) and its analogs, derived from the oxidation of linoleic acid, have emerged as a class of bioactive lipids with diverse physiological roles. These molecules have demonstrated activities as peroxisome proliferator-activated receptor alpha (PPARα) agonists, modulators of glucose uptake, and cytotoxic agents against cancer cells. The specific biological activity is intricately linked to the structural features of each analog, including the position and geometry of the keto group and conjugated double bonds, as well as modifications to the carboxylic acid moiety.
Comparative Analysis of Biological Activities
The biological activities of 9-ODA and its key analogs are summarized in the tables below, followed by a detailed discussion of the structure-activity relationships.
Table 1: PPARα Agonist Activity of 9-Oxo-ODA Isomers
| Compound | Structure | Target | Assay | Activity | Reference |
| 9-oxo-10(E),12(E)-ODA | C18:2, 9-keto, 10E,12E | PPARα | Luciferase Reporter Assay | Potent Agonist (activates at 10-20 µM) | [1][2] |
| 13-oxo-9(Z),11(E)-ODA | C18:2, 13-keto, 9Z,11E | PPARα | Luciferase Reporter Assay | More potent than 9-oxo-10(E),12(E)-ODA | [3] |
| 9-oxo-10(E),12(Z),15(Z)-OTA (α-linolenic acid derivative) | C18:3, 9-keto, 10E,12Z,15Z | PPARα | Luciferase Reporter Assay & mRNA expression | Activates PPARα and induces target gene expression | [4] |
Table 2: Glucose Uptake Promotion by (E)-9-oxooctadec-10-en-12-ynoic Acid Analogs in L6 Myotubes
| Compound | Modification of Carboxylic Acid | EC50 (µM) |
| 5 | N-(4-methoxyphenyl)acetamide | 15.47 |
| 6 | N-(4-chlorophenyl)acetamide | 8.89 |
| 27 | N,N-diethylacetamide | 7.00 |
| 28 | N-morpholinylacetamide | 13.99 |
| 31 | N-benzylacetamide | 8.70 |
| 32 | N-(2-phenylethyl)acetamide | 12.27 |
| 33 | N-(3-phenylpropyl)acetamide | 16.14 |
Data extracted from a study on (E)-9-oxooctadec-10-en-12-ynoic acid analogs, a close structural relative of 9-ODA.[5]
Table 3: Cytotoxic Activity of 9-Oxo-ODA
| Compound | Cell Line | Assay | Effect |
| 9-oxo-10(E),12(E)-ODA | Human Ovarian Cancer (HRA) | Apoptosis Assay | Induces apoptosis |
Structure-Activity Relationship Insights
PPARα Activation
The position of the keto group and the stereochemistry of the conjugated double bonds are critical for PPARα activation.
-
Keto Group Position: Studies on isomers reveal that the position of the oxo group significantly influences potency. For instance, 13-oxo-9(Z),11(E)-octadecadienoic acid was found to be a more potent PPARα agonist than 9-oxo-10(E),12(E)-octadecadienoic acid.[3] This suggests that the spatial relationship between the carboxyl head and the hydrophobic tail, dictated by the keto position, is a key determinant for receptor binding and activation.
-
Double Bond Geometry: The (10E, 12E) configuration in 9-oxo-ODA is a recurring motif in active PPARα agonists found in natural sources like tomatoes.[1][2] The planarity and rigidity conferred by the trans double bonds likely contribute to a favorable conformation for insertion into the ligand-binding pocket of PPARα.
-
Unsaturation: The presence of an additional double bond, as seen in the α-linolenic acid derivative 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), also results in PPARα activation.[4] This indicates that the receptor can accommodate variations in the fatty acid tail, although the specific impact on potency requires further comparative studies.
Promotion of Glucose Uptake
A study on analogs of (E)-9-oxooctadec-10-en-12-ynoic acid, where the carboxylic acid was converted to various amides, provides valuable SAR insights for glucose uptake enhancement in L6 myotubes.[5]
-
Carboxylic Acid Modification: Conversion of the carboxylic acid to amides generally led to potent compounds. This suggests that the terminal carboxyl group is not essential for this particular activity and that modifications at this position can be tolerated and even beneficial.
-
Amide Substituents: The nature of the substituent on the amide nitrogen significantly impacts activity.
-
Small, dialkyl substituents like in N,N-diethylacetamide (27 , EC50 = 7.00 µM) resulted in the most potent analog in the series.
-
Aromatic substituents also yielded active compounds. A chloro-substitution on the phenyl ring (6 , EC50 = 8.89 µM) was more effective than a methoxy group (5 , EC50 = 15.47 µM).
-
Increasing the length of the alkyl chain in N-aralkyl amides from benzyl (31 ) to 3-phenylpropyl (33 ) led to a slight decrease in potency.
-
Cytotoxic Activity
The pro-apoptotic effect of 9-oxo-10(E),12(E)-ODA in human ovarian cancer cells highlights another facet of its biological profile. The conjugated ketodiene system is a reactive moiety that can potentially interact with cellular nucleophiles, leading to cellular stress and apoptosis. Further studies with a broader range of analogs are needed to delineate the specific structural requirements for cytotoxicity.
Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway
9-ODA and its analogs activate PPARα, a nuclear receptor that plays a pivotal role in lipid metabolism. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the transcription of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance.
Caption: PPARα signaling pathway activated by 9-ODA and its analogs.
Insulin Signaling Pathway for Glucose Uptake
The promotion of glucose uptake by some 9-ODA analogs is likely mediated through the insulin signaling pathway. The binding of insulin to its receptor triggers a cascade of phosphorylation events, leading to the translocation of GLUT4 transporters to the cell membrane, which facilitates glucose entry into the cell.
Caption: Insulin signaling pathway for GLUT4-mediated glucose uptake.
Experimental Workflow: PPARα Luciferase Reporter Assay
This workflow outlines the key steps in determining the PPARα agonist activity of 9-ODA analogs.
Caption: Workflow for PPARα luciferase reporter assay.
Experimental Protocols
PPARα Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to activate PPARα.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect the cells with a luciferase reporter plasmid containing PPREs and an expression plasmid for human or mouse PPARα. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, plate the cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compounds (9-ODA and its analogs) or a known PPARα agonist (e.g., WY-14643) as a positive control. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Measure β-galactosidase activity for normalization.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity.
-
Plot the fold induction of luciferase activity against the compound concentration and determine the EC50 value using a suitable software.
-
2-NBDG Glucose Uptake Assay in L6 Myotubes
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into cells.
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Serum Starvation:
-
Serum-starve the differentiated myotubes in serum-free DMEM for 3-4 hours.
-
-
Compound and Insulin Treatment:
-
Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes to induce glucose uptake. Include a non-insulin-stimulated control.
-
-
2-NBDG Incubation:
-
Add 2-NBDG (e.g., 50 µM) to the cells and incubate for 10-15 minutes.
-
-
Termination and Measurement:
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the fluorescence of the incorporated 2-NBDG using a fluorescence plate reader (excitation/emission ~485/535 nm).
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration in each well.
-
Calculate the percentage of glucose uptake relative to the control and determine the EC50 values.
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed the cancer cells (e.g., HRA) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value.
-
References
- 1. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and the Effects of (E)-9-Oxooctadec-10-en-12-ynoic Acid Analogues to Promote Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 9-Oxo-2-decenoic Acid Against Known Anti-Inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 9-oxo-2-decenoic acid (9-ODA) against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Due to the limited availability of direct comparative studies on 9-ODA in the public domain, this guide focuses on its known and inferred mechanisms of action, alongside a quantitative comparison of widely used anti-inflammatory agents.
Mechanism of Action: A Comparative Overview
Inflammation is a complex biological response involving various signaling pathways and mediators. 9-ODA, a naturally occurring oxo-fatty acid, is thought to exert its anti-inflammatory effects through mechanisms distinct from traditional anti-inflammatory drugs.
9-Oxo-2-decenoic acid (9-ODA) , while not as extensively studied as mainstream drugs, is believed to modulate inflammatory responses through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. Activation of PPARγ can lead to the downregulation of pro-inflammatory gene expression. Additionally, related oxo-fatty acids have been shown to inhibit key inflammatory signaling pathways such as NF-κB and MAPK.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) , such as ibuprofen and diclofenac, primarily act by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. While the inhibition of COX-2 is responsible for the anti-inflammatory effects, the simultaneous inhibition of the "housekeeping" enzyme COX-1 can lead to gastrointestinal side effects.
Corticosteroids , like dexamethasone, have a broad anti-inflammatory action. They function by binding to glucocorticoid receptors, which then translocate to the nucleus and alter the expression of a wide range of genes. This leads to the reduced production of multiple pro-inflammatory mediators, including prostaglandins and cytokines, and the inhibition of inflammatory cell migration.
Quantitative Comparison of Anti-Inflammatory Activity
| Drug | Target Enzyme | IC50 Value (μM) | Notes |
| Ibuprofen | COX-1 | ~2-15 | Non-selective inhibitor of both COX-1 and COX-2. |
| COX-2 | ~1-10 | The analgesic and anti-inflammatory effects are primarily due to COX-2 inhibition. | |
| Diclofenac | COX-1 | ~0.1-1.0 | Potent non-selective COX inhibitor, with a slightly higher affinity for COX-2. |
| COX-2 | ~0.01-0.1 | Associated with a higher risk of cardiovascular side effects. | |
| Dexamethasone | Cytokines | Varies | Does not directly inhibit COX enzymes but suppresses the expression of COX-2 and various pro-inflammatory cytokines like TNF-α and IL-6. |
| 9-Oxo-2-decenoic acid | COX-1/COX-2 | Data not available | Further research is needed to quantify the inhibitory effects on key inflammatory enzymes. |
Signaling Pathways in Inflammation
The diagram below illustrates the primary signaling pathways targeted by NSAIDs and the putative pathway for 9-ODA and related compounds.
Experimental Protocols
To facilitate further research and direct comparison, standardized in vitro anti-inflammatory assays are crucial. Below are detailed methodologies for key experiments.
Objective: To determine the inhibitory effect of a test compound on COX-1 and COX-2 activity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., 9-ODA, ibuprofen, diclofenac)
-
Amplexi-Red reagent
-
DMSO (vehicle)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).
-
Add the COX-1 or COX-2 enzyme to the wells and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid and Amplexi-Red reagent.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm every minute for 10 minutes.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Objective: To measure the effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
DMEM culture medium supplemented with FBS
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Determine the dose-dependent effect of the test compound on cytokine production and calculate IC50 values if applicable.
Conclusion and Future Directions
While 9-Oxo-2-decenoic acid presents a potentially novel mechanism for anti-inflammatory action, a significant gap exists in the literature regarding its quantitative efficacy compared to established drugs. The provided experimental protocols offer a framework for future studies to directly benchmark 9-ODA against NSAIDs and corticosteroids. Such research is essential to fully understand its therapeutic potential and position it within the landscape of anti-inflammatory treatments. Researchers are encouraged to utilize these standardized assays to generate the data necessary for a comprehensive and direct comparison.
Reproducibility of Published Findings on 9-ODA's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on the biological effects of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) and its isomers. While direct replication studies are not abundant in the current literature, this document synthesizes data from multiple independent studies to assess the reproducibility of key findings.
Metabolic Effects: PPARα Agonism
A significant body of research has focused on the role of 9-ODA and its isomers as agonists of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. The findings in this area appear to be reproducible across different studies.
Table 1: Comparison of Studies on 9-ODA's PPARα Agonist Activity
| Study | 9-ODA Isomer | Source | Key Findings | Quantitative Data |
| Kim et al. (2011)[1][2] | 9-oxo-10(E),12(E)-octadecadienoic acid | Tomato | Potent PPARα agonist; decreases triglyceride accumulation in mouse primary hepatocytes.[1][2] | Activates PPARα at 10-20 µM[3] |
| Takahashi et al. (2011) (as cited in[4]) | 9-Oxo-(10E,12E)-ODA and 13-Oxo-ODA isomers | Tomato | Both isomers act as PPARα agonists and are stable under heat and acidic conditions.[4] | Not specified in abstract |
| Moya-Camarena et al. (1999) (as cited in[3]) | Conjugated linoleic acid (precursor to 9-oxo-ODA) | N/A | Potent naturally occurring ligand and activator of PPARα.[3] | Not specified in abstract |
Experimental Protocols:
-
PPARα Luciferase Reporter Assay: To identify active compounds, fractions of tomato extracts were screened for their ability to activate PPARα using a luciferase reporter assay.[1][2]
-
LC/MS and NMR Analyses: The chemical structure of the active compound was determined to be 9-oxo-10(E),12(E)-octadecadienoic acid using Liquid Chromatography-Mass Spectrometry and Nuclear Magnetic Resonance.[1][2]
-
Gene Expression Analysis: The effect of the active fraction on the mRNA expression levels of PPARα target genes involved in fatty acid oxidation and O2 consumption was measured in mouse primary hepatocytes.[1][2]
-
Triglyceride Accumulation Assay: The inhibitory effect of the active fraction on cellular triglyceride accumulation was assessed in hepatocytes.[1][2]
Signaling Pathway:
Figure 1: 9-ODA activates PPARα, leading to increased fatty acid oxidation.
Pheromonal Effects in Honeybees
9-ODA is a well-established major component of the honeybee queen mandibular pheromone (QMP), acting as both a sex pheromone and a social pheromone.[5][6] The biological responses to 9-ODA in honeybees have been consistently observed.
Table 2: Comparison of Studies on 9-ODA's Pheromonal Effects in Honeybees
| Study | Species | Effect | Key Findings | Quantitative Data |
| Wanner et al. (2007)[6][7] | Apis mellifera | Sex Pheromone | 9-ODA is the main component of the queen substance that attracts drones. AmOr11 co-expressed with AmOr2 is a specific receptor for 9-ODA.[6][7] | EC50 of 280 ± 31 nM for AmOr11 + AmOr2 receptor response to 9-ODA[6] |
| Villar & Grozinger (2017)[5][8] | Apis mellifera | Primer Effects on Drones | Exposure to 9-ODA increased vitellogenin expression and delayed the initiation of mating flights in drones.[5][8] | Not specified in abstract |
| Le Conte et al. (2024)[9] | Apis mellifera, A. cerana, A. dorsata, A. florea | Receptor Response | Orthologs of AmelOR11 in all four species showed strong and significant responses to 9-ODA, with reproducible differences in response amplitudes.[9] | Significant differences in response amplitudes observed between species at 30 µg and 100 µg doses[9] |
Experimental Protocols:
-
Receptor Functional Analysis: The specificity of odorant receptors (e.g., AmOr11) was tested by co-expressing them with a co-receptor (e.g., AmOr2) in Xenopus oocytes and measuring the response to 9-ODA and other compounds using two-electrode voltage clamp recording.[6]
-
In Vivo Calcium Imaging: Odor-evoked responses in the antennal lobe of drones were recorded using in vivo calcium imaging to confirm the activation of specific glomeruli (e.g., MG2) by 9-ODA.[9]
-
Gene Expression Analysis (qPCR): The effect of 9-ODA exposure on the expression levels of genes like vitellogenin was quantified using quantitative polymerase chain reaction (qPCR).[5][8]
-
Behavioral Assays: The impact of 9-ODA on drone behavior, such as the age at first mating flight and the number of flights, was observed and recorded.[5][8]
Experimental Workflow:
Figure 2: Experimental workflow for studying 9-ODA effects in honeybees.
Cytotoxic Effects on Cancer Cells
A study has reported the pro-apoptotic effects of a 9-ODA isomer on human ovarian cancer cells. While this is a single study, it provides a basis for future reproducibility investigations.
Table 3: Study on the Cytotoxic Effects of a 9-ODA Isomer
| Study | 9-ODA Isomer | Cell Line | Key Findings |
| Matsuyama et al. (2015)[10] | 9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) | Human ovarian cancer (HRA) cells | Induced apoptosis via the mitochondrial regulation pathway, evidenced by DNA fragmentation, caspase-3/7 activation, and changes in Bcl-2 and Bax levels.[10] |
Experimental Protocols:
-
Cell Viability and Apoptosis Assays: The study likely employed assays to measure DNA fragmentation (e.g., TUNEL assay), phosphatidylserine exposure (e.g., Annexin V staining), and caspase activity to confirm apoptosis.[10]
-
Mitochondrial Membrane Potential Measurement: The dissipation of mitochondrial membrane potential was likely measured using a fluorescent probe.[10]
-
Western Blotting: The expression levels of apoptosis-related proteins such as Bcl-2 and Bax, and the release of cytochrome c were likely analyzed by Western blotting.[10]
Signaling Pathway:
Figure 3: Proposed mitochondrial pathway for 9-EE-KODE-induced apoptosis.
Conclusion
The published findings on the effects of 9-ODA demonstrate a degree of reproducibility, particularly concerning its role as a PPARα agonist and a honeybee pheromone. Multiple independent research groups have reported similar outcomes in these areas, strengthening the validity of the initial findings. The cytotoxic effects of a 9-ODA isomer on cancer cells represent a promising area for further investigation and replication to establish the robustness of this effect. This guide highlights the importance of continued research and independent verification to solidify our understanding of the multifaceted biological activities of 9-ODA.
References
- 1. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evolution of queen pheromone receptor tuning in four honeybee species (Hymenoptera, Apidae, Apis) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 9-Oxo-2-decenoic Acid's Impact on Diverse Bee Species
Introduction: 9-Oxo-2-decenoic acid (9-ODA) is the primary and most abundant component of the queen mandibular pheromone (QMP) in the honey bee, Apis mellifera. This powerful semiochemical plays a central role in regulating the complex social structure of the honey bee colony. Its functions are multifaceted, acting as both a "releaser" pheromone, which elicits immediate behavioral responses, and a "primer" pheromone, which causes long-term physiological changes. In Apis mellifera, 9-ODA is critical for inhibiting worker ovary development, thereby maintaining the queen's reproductive dominance, and it also serves as a long-distance sex attractant for drones during mating flights.[1][2] Given its profound influence on honey bee biology, a key question for researchers is whether this compound has similar effects on other bee species, which could provide insights into the evolution of sociality and chemical communication. This guide provides a comparative overview of the known impacts of 9-ODA on different bee species, supported by experimental data and detailed protocols.
Comparative Physiological and Behavioral Impacts of 9-ODA
The effects of 9-ODA have been most extensively studied in the honey bee, Apis mellifera. Emerging research, however, has begun to explore its impact on other social bees, such as the bumblebee, Bombus terrestris. Currently, there is a notable lack of published research on the effects of 9-ODA on solitary bee species.
| Bee Species | Caste | Observed Impact of 9-ODA/QMP | Quantitative Data/Key Findings |
| Apis mellifera (Honey Bee) | Worker | Inhibition of Ovary Development: Acts as a primer pheromone to suppress worker reproduction.[1][2] | Exposure to synthetic QMP (containing 9-ODA) is as effective as queen extracts in inhibiting ovary development in caged workers.[3][4][5] |
| Worker | Physiological Regulation: Influences the development of hypopharyngeal glands, which are crucial for producing royal jelly. | QMP exposure increases the size of hypopharyngeal glands in nurse-aged workers, even on a lipid-deficient diet. | |
| Drone | Sex Pheromone (Releaser): Attracts drones from long distances to virgin queens during mating flights.[1][2] | The odorant receptor AmOr11 in drone antennae responds specifically to 9-ODA with an EC50 of 280 ± 31 nM.[2] | |
| Drone | Modulation of Maturation (Primer): Delays sexual maturation and influences hormone levels. | Drones exposed to 9-ODA show a significant increase in vitellogenin expression, initiate mating flights later, and take fewer flights.[6][7] | |
| Bombus terrestris (Bumblebee) | Worker | Inhibition of Reproduction: Honey bee QMP blend significantly inhibits worker egg-laying and ovary activation.[8] | A study showed a significant reduction in egg-laying (ratio = 1.86) and ovary activation (odds ratio = 1.58) in workers exposed to honey bee QMP.[8] |
| Queen | Inhibition of Reproduction: Honey bee QMP blend significantly inhibits queen egg-laying and oocyte development.[8] | The same study found a significant reduction in queen egg-laying (ratio = 1.64) and oocyte development (ratio = 2.78).[8] | |
| Solitary Bees (e.g., Lasioglossum, Megachile) | Female | Unknown | No significant experimental data is currently available on the impact of 9-ODA on solitary bee species. |
Experimental Protocols
Protocol 1: Assessment of Worker Ovary Development Inhibition
This protocol outlines a standard laboratory bioassay to quantify the inhibitory effect of 9-ODA on the ovary development of worker bees.
1. Preparation of Experimental Units:
- Newly emerged worker bees (Apis mellifera or Bombus terrestris) are collected from frames of sealed brood kept in an incubator.
- Small cages are established, each containing 20-50 newly emerged workers to ensure a queenless environment.
- Each cage is provided with ad libitum access to a sucrose solution (50% w/v) and a pollen substitute.
2. Pheromone Treatment Application:
- Treatment Group: A glass slide treated with a specific concentration of synthetic 9-ODA (or a full QMP blend) dissolved in a solvent (e.g., ethanol) is placed in the cage. A common dose is one "queen equivalent" (approximately 200 µg of 9-ODA) refreshed daily.
- Control Group: A glass slide treated only with the solvent is placed in a separate cage.
- Cages are maintained in a controlled environment (e.g., incubator at 32-34°C and 50-60% relative humidity) for a period of 10-14 days.
3. Dissection and Ovary Scoring:
- After the exposure period, a subset of workers (e.g., 10-15 bees) is randomly sampled from each cage.
- Bees are immobilized by chilling.
- Each bee is dissected under a stereomicroscope in a saline solution (e.g., Ringer's solution). The abdominal tergites are carefully removed to expose the ovaries.
- The developmental stage of the ovaries is scored based on a standardized scale (e.g., a 4 or 5-point scale), ranging from undeveloped, thread-like ovarioles (Stage 1) to fully developed oocytes ready for laying (Stage 4/5).
4. Data Analysis:
- The mean ovary development score is calculated for each treatment and control group.
- Statistical analysis (e.g., t-test or ANOVA) is performed to determine if there is a significant difference in ovary development between the groups.
Signaling Pathways and Workflows
Hypothesized 9-ODA Signaling Pathway in Apis mellifera
The reception of 9-ODA in honey bees is initiated at the antennae. In drones, the specific odorant receptor AmOr11 has been identified as the primary receptor for 9-ODA.[2] The downstream signaling cascade is believed to involve key endocrine factors like juvenile hormone (JH) and vitellogenin (Vg), which are known regulators of insect reproduction and behavior. Exposure to 9-ODA has been shown to increase vitellogenin levels and downregulate the expression of the transcription factor Krüppel-homolog 1 (Kr-h1), which is linked to JH-mediated reproductive regulation.[7]
Caption: Hypothesized 9-ODA signaling pathway in Apis mellifera.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study on the effects of 9-ODA on different bee species.
Caption: Generalized workflow for comparative 9-ODA bioassays.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Vitellogenin, juvenile hormone, insulin signaling, and queen honey bee longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of queen pheromones on worker honey bee ovary development | Semantic Scholar [semanticscholar.org]
- 4. The effect of queen pheromones on worker honey bee ovary development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.psu.edu [pure.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
Safety Operating Guide
9-Oxo-2-decenoic acid, (2E)- proper disposal procedures
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 9-Oxo-2-decenoic acid, (2E)-, a combustible substance that can cause skin and eye irritation.[1] Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A particulate filter respirator is necessary if dust formation is possible.[2]
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.[2]
Always handle 9-Oxo-2-decenoic acid, (2E)- in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[2] Avoid generating dust from the solid material.[2]
Disposal Procedure
9-Oxo-2-decenoic acid, (2E)- and its container are classified as hazardous waste and must be disposed of accordingly.[2] Under no circumstances should this chemical be emptied into drains or released into the environment.[2]
Step 1: Waste Segregation
-
All waste containing 9-Oxo-2-decenoic acid, (2E)-, including unused product, contaminated materials (e.g., paper towels, gloves), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste should be separated into categories that can be managed by local or national waste management facilities.[2]
Step 2: Container Management
-
Use a compatible container for waste collection, ensuring it is properly sealed to prevent leaks or spills.
-
Contaminated packages should be handled with the same precautions as the substance itself.[2]
-
Completely emptied packages may be eligible for recycling, but this should be confirmed with your institution's environmental health and safety (EHS) department.[2]
Step 3: Accidental Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Cover drains to prevent environmental contamination.[2]
-
Cleanup: For solid spills, take up the material mechanically, avoiding dust formation.[2] Place the collected material into a suitable container for disposal as hazardous waste.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Water Contamination: Retain any contaminated washing water and dispose of it as hazardous waste.[2]
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Waste Classification | Hazardous Waste | Carl ROTH SDS[2] |
| Environmental Release | Do not empty into drains. Keep away from surface and ground water. | Carl ROTH SDS[2] |
| Spill Residue | Collect mechanically and place in appropriate containers for disposal. | Carl ROTH SDS[2] |
| Contaminated Packaging | Handle as the substance itself. Completely emptied packages may be recycled. | Carl ROTH SDS[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 9-Oxo-2-decenoic acid, (2E)-.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
